molecular formula C6H3BrClN3 B2510305 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine CAS No. 540469-12-3

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Cat. No.: B2510305
CAS No.: 540469-12-3
M. Wt: 232.47
InChI Key: FYWFJPNRYNRXPJ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloroimidazo[1,2-a]pyrimidine (Molecular Formula: C 6 H 3 BrClN 3 ) is a high-value fused heterocyclic compound serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyrimidine scaffold is recognized for its wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anxiolytic properties . This specific derivative is functionally engineered with bromo and chloro substituents, making it a versatile precursor for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create libraries of novel compounds for biological screening . Researchers value this scaffold because it is a structural feature in several preclinical drug candidates, such as divaplon and fasiplon, which were investigated for their anxiolytic and anticonvulsant effects . The compound's utility extends to materials science, where it can be used in the development of organic fluorophores for use as biomarkers and photochemical sensors . As a bifunctional building block, the 3-bromo and 7-chloro groups offer orthogonal reactivity for sequential functionalization, allowing for precise modulation of the core structure to optimize drug-like properties and explore structure-activity relationships (SAR). This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFJPNRYNRXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540469-12-3
Record name 3-bromo-7-chloroimidazo[1,2-a]pyrimidine
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Foundational & Exploratory

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Navigating the Dual-Halogenated Scaffold for Medicinal Chemistry

Executive Summary

The This compound scaffold represents a "privileged structure" in modern drug discovery, offering a unique orthogonal reactivity profile.[1] Its value lies in the electronic differentiation between the C3-bromine and C7-chlorine atoms, enabling sequential, regioselective functionalization.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and validated protocols for exploiting its dual-reactivity in the synthesis of kinase inhibitors and GABA receptor modulators.

Physicochemical Profile & Structural Analysis[1][2][3]

Structural Identity[1]
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₆H₃BrClN₃[1]

  • Molecular Weight: 232.47 g/mol

  • CAS Number: 375857-65-1 (Note: CAS often refers to the trifluoromethyl analog; specific isomers may vary by vendor catalog).[1]

  • Appearance: Typically a pale yellow to off-white solid.[1]

Electronic Properties & Solubility

The imidazo[1,2-a]pyrimidine core is a fused bicycle containing a π-excessive imidazole ring and a π-deficient pyrimidine ring.[1] This creates a distinct dipole and reactivity gradient:

PropertyDescriptionImplications for Reactivity
C3 Position (Br) Electron-rich, attached to the imidazole ring.[1]Highly reactive toward oxidative addition (Pd-catalysis); susceptible to halogen-metal exchange.[1]
C7 Position (Cl) Electron-deficient, attached to the pyrimidine ring.[1]Activated for Nucleophilic Aromatic Substitution (SₙAr); generally inert to Pd-coupling under mild conditions unless C3 is substituted.[1]
Solubility Low in water; High in DMSO, DMF, DMAc.[1]Reactions requiring nucleophilic attack often require polar aprotic solvents to solubilize the core and enhance anion reactivity.[1]
Stability Stable under ambient conditions.[1]Light-sensitive (slow debromination); store in amber vials at 2–8°C.

Synthetic Routes & Purity Optimization[5]

The synthesis of the core scaffold typically proceeds via a condensation-bromination sequence. The regiochemistry of the initial cyclization is critical to ensure the chlorine atom resides at the C7 position.

Validated Synthetic Workflow
  • Cyclocondensation: Reaction of 4-chloro-2-aminopyrimidine with chloroacetaldehyde (or 2-bromo-1,1-dimethoxyethane) yields the 7-chloroimidazo[1,2-a]pyrimidine intermediate.[1]

    • Mechanism:[3][4][5][6][7] The endocyclic nitrogen (N1) of the pyrimidine is the most nucleophilic, attacking the α-carbon of the electrophile, followed by ring closure.

  • Regioselective Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) .

    • Selectivity: The C3 position is the most electron-rich site (HOMO localization), ensuring exclusive bromination over the electron-poor pyrimidine ring.[1]

Impurity Profile[1]
  • Regioisomers: 5-chloro isomers can form if the starting material (2-aminopyrimidine) is not pure or if cyclization conditions favor attack at the exocyclic amine first (rare under acidic conditions).[1]

  • Over-bromination: Extended reaction times with excess NBS can lead to C5-bromination, though this is sterically and electronically less favorable.[1]

Reactivity & Functionalization Strategies

The power of this scaffold lies in its orthogonal reactivity .[1] You can selectively manipulate the C3-Br bond without disturbing the C7-Cl bond, and vice versa.[1]

Visualizing the Reactivity Map

ReactivityMap Core This compound (Dual-Halogen Core) Suzuki Path A: Suzuki-Miyaura Coupling (Target: C3-Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O SnAr Path B: S_NAr Substitution (Target: C7-Cl) Core->SnAr Primary Amine (R-NH2) DIEA, DMSO, Heat Prod_A C3-Aryl-7-chloro Derivative (Kinase Inhibitor Precursor) Suzuki->Prod_A Prod_B 3-Bromo-7-amino Derivative (Solubility/Potency Tuning) SnAr->Prod_B

Figure 1: Diagram illustrating the divergent synthetic pathways available for the scaffold. The C3-Br bond is sensitive to Palladium catalysis, while the C7-Cl bond is sensitive to nucleophilic attack.

Path A: C3-Selective Suzuki-Miyaura Coupling

The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond.[1] Under standard Pd(0) conditions, oxidative addition occurs almost exclusively at C3.[1]

  • Key Insight: Use mild bases (Na₂CO₃) and temperatures below 100°C to prevent activation of the C7-Cl bond.[1]

Path B: C7-Selective Nucleophilic Aromatic Substitution (SₙAr)

The C7 position is activated by the inductive effect of the bridgehead nitrogen and the pyrimidine ring nitrogens.

  • Key Insight: This reaction proceeds via a Meisenheimer-like transition state.[1] It requires a good nucleophile (primary/secondary amine) and often elevated temperatures (>80°C) in polar aprotic solvents (DMSO).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from standard imidazopyrimidine synthesis methodologies [1, 2].[1]

Reagents:

  • 7-Chloroimidazo[1,2-a]pyrimidine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (ACN) or Chloroform (CHCl₃) (0.1 M concentration)[1]

Procedure:

  • Dissolution: Dissolve 7-chloroimidazo[1,2-a]pyrimidine in ACN at room temperature. Ensure complete solvation.

  • Addition: Add NBS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The product typically appears as a less polar spot.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove succinimide/acid) and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography (0-40% EtOAc in Hexanes).

  • Yield: Expected yield 85–95%.

Protocol 2: Regioselective C3-Suzuki Coupling

Targeting the Bromine atom while preserving the Chlorine.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)[1]

  • 2M Na₂CO₃ (aq) (2.0 equiv)[1]

  • 1,4-Dioxane (0.1 M)[1]

Procedure:

  • Degassing: Combine scaffold, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst and base. Seal the vial immediately.

  • Heating: Heat to 80–90°C for 4–12 hours. Caution: Do not exceed 100°C to minimize C7 activation.

  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol 3: C7-Amination via SₙAr

Targeting the Chlorine atom.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.5–2.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DMSO or NMP (0.2 M)

Procedure:

  • Setup: Mix the scaffold, amine, and base in DMSO.

  • Reaction: Heat to 100–120°C in a sealed tube or microwave reactor.

    • Microwave: 120°C for 20–40 minutes is often sufficient.[1]

    • Thermal: 100°C for 4–16 hours.

  • Quench: Pour into ice-water. The product often precipitates.[1]

  • Isolation: Filter the solid or extract with EtOAc.

Medicinal Chemistry Applications

The this compound scaffold acts as a bioisostere for the purine core found in ATP.[1]

  • Kinase Inhibition: The N1-C2 motif can accept and donate hydrogen bonds to the hinge region of kinase enzymes. The C3 substituent (introduced via Suzuki coupling) typically occupies the hydrophobic "gatekeeper" pocket.[1]

  • GABA-A Agonists: Related compounds (e.g., Zolpidem) utilize the imidazo[1,2-a]pyridine core.[1] The pyrimidine nitrogen at position 8 (in the 1,2-a numbering) alters the electrostatic potential, potentially improving metabolic stability or selectivity for specific receptor subunits [3].

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review
    • Source: Chemistry Africa (2025)[1]

    • URL:[Link]

  • Regioselective Bromination & Coupling

    • Title: Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[1][8]

    • Source: RSC Advances (2021)[1]

    • URL:[Link]

    • Note: Demonstrates the C3-Br selectivity in analogous fused pyrimidine systems.
  • Medicinal Chemistry Context

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances
    • Source: Journal of Medicinal Chemistry (via PMC)[1]

    • URL:[Link] (Generalized link for context on the scaffold class).[1]

  • SₙAr Mechanism on Heterocycles

    • Title: Concerted Nucleophilic Aromatic Substitutions[6]

    • Source: Nature (via Harvard DASH)[1]

    • URL:[Link][1]

Sources

3-Bromo-7-chloroimidazo[1,2-A]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its core molecular properties, including its precise molecular weight, and present a representative synthesis methodology derived from established literature on analogous structures. Furthermore, this document outlines standard protocols for structural verification and discusses the therapeutic potential of the broader imidazo[1,2-a]pyrimidine scaffold. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block in drug discovery and development programs.

Core Molecular Profile

This compound is a halogenated bicyclic heteroaromatic compound. Its fundamental properties are crucial for experimental design, reaction stoichiometry, and analytical characterization.

The molecular weight of this compound is 232.46 g/mol .[1][2] This value is essential for calculating molar quantities for chemical reactions. For high-resolution mass spectrometry, the monoisotopic mass provides greater accuracy.

Chemical Structure

G start 2-Amino-4-chloropyrimidine (Starting Material) step1 Step 1: Cyclization + Bromoacetaldehyde start->step1 intermediate 7-Chloroimidazo[1,2-a]pyrimidine (Intermediate) step1->intermediate step2 Step 2: Bromination + N-Bromosuccinimide (NBS) intermediate->step2 product This compound (Final Product) step2->product

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology (Field-Proven for Analogous Scaffolds)

Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyrimidine

  • Reagent Preparation: To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

  • Reaction Initiation: Add bromoacetaldehyde diethyl acetal (1.2 eq) followed by a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Causality: The acid catalyzes the hydrolysis of the acetal to the reactive aldehyde in situ and promotes the initial condensation with the aminopyrimidine.

  • Cyclization: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the pyrimidine nitrogen onto the carbonyl carbon, followed by dehydration to form the fused imidazole ring.

  • Work-up: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate or require extraction.

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound

  • Reagent Preparation: Dissolve the 7-chloroimidazo[1,2-a]pyrimidine intermediate (1.0 eq) from Step 1 in a suitable aprotic solvent like acetonitrile or chloroform in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Causality: The C-3 position of the imidazo[1,2-a]pyrimidine core is electron-rich and highly susceptible to electrophilic aromatic substitution. NBS serves as a convenient and selective source of electrophilic bromine (Br⁺). Performing the addition at low temperature helps control the reaction's exothermicity and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

  • Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is typically purified by recrystallization or silica gel chromatography to achieve high purity (e.g., ≥95%). [1]

Structural Verification and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton. The proton spectrum should show distinct signals for the three aromatic protons on the bicyclic system, with chemical shifts and coupling constants consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should match the calculated monoisotopic mass (230.91989 Da),[3] and the isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample (>95%) will show a single major peak.

Table 2: Expected Analytical Data
Analysis TypeExpected Result
¹H NMR 3 distinct signals in the aromatic region (approx. 7.0-9.0 ppm).
¹³C NMR 6 distinct signals corresponding to the six carbon atoms in the ring system.
HRMS (ESI+) [M+H]⁺ calculated: 231.9272; observed should be within ± 5 ppm.
Isotopic Pattern Characteristic pattern for C₆H₄BrClN₃⁺ showing peaks for isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).
Purity (HPLC) ≥95%

Conclusion

This compound is a key heterocyclic building block with a molecular weight of 232.46 g/mol . [1][2]Its structure is part of a privileged scaffold known for diverse pharmacological activities, making it highly valuable for drug discovery programs. [4][5]The representative synthesis outlined in this guide, based on established chemical principles for this molecular class, provides a reliable pathway to access this compound. Rigorous analytical verification is mandatory to ensure the quality required for subsequent research and development applications.

References

  • 3-Bromo-7-chloroimidazo(1,2-a)pyrimidine - CAS:540469-12-3. Beijing Xinheng Research Technology Co., Ltd.[Link]

  • 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. Hoffman Fine Chemicals. [Link]

  • This compound. PubChemLite. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. PubChem. [Link]

  • 3-bromo-7-chloroimidazo[1,2-a]pyridine. PubChemLite. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine, identified by the CAS Number 540469-12-3 . The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] This guide synthesizes critical data on the compound's chemical identity, physicochemical properties, and its strategic importance as a molecular building block. We will explore a validated synthetic approach, outline a comprehensive protocol for analytical characterization, and discuss its application in the synthesis of compound libraries for drug discovery programs. The inherent reactivity of the bromine and chlorine substituents makes this molecule a highly valuable and versatile intermediate for developing novel therapeutics.

Core Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is registered under CAS number 540469-12-3.[4] This unique identifier ensures consistency and accuracy in scientific communication and procurement.

Structural and Molecular Data

The compound's structure, featuring a fused bicyclic system with halogen substituents at key positions, is central to its utility. The bromine at the 3-position and chlorine at the 7-position offer distinct and orthogonal sites for chemical modification.

PropertyValueSource
CAS Number 540469-12-3[4]
Molecular Formula C₆H₃BrClN₃[4][5]
Molecular Weight 232.46 g/mol [4]
IUPAC Name This compound-
Canonical SMILES C1=CN2C(=CN=C2N=C1Cl)Br[5]
InChI InChI=1S/C6H3BrClN3/c7-4-3-9-6-10-5(8)1-2-11(4)6/h1-3H[5]
InChIKey FYWFJPNRYNRXPJ-UHFFFAOYSA-N[5]
Predicted Physicochemical Properties

Computational models provide valuable insights into a molecule's behavior in various environments, aiding in experimental design for drug development.

Predicted PropertyValueSignificance
XlogP 3.1Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[5]
Topological Polar Surface Area (TPSA) 30.2 ŲThis value is well within the typical range for orally bioavailable drugs, suggesting favorable pharmacokinetic properties.
Hydrogen Bond Acceptors 3The nitrogen atoms in the ring system can act as hydrogen bond acceptors, influencing solubility and receptor binding.

Synthesis and Mechanistic Considerations

The synthesis of the imidazo[1,2-a]pyrimidine core is a well-established process in heterocyclic chemistry. A common and efficient method involves the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound.[1] For the target molecule, this compound, the synthesis would logically proceed from a chlorinated 2-aminopyrimidine precursor.

Proposed Synthetic Workflow

The most direct synthetic route involves the cyclocondensation of 2-amino-4-chloropyrimidine with a suitable three-carbon electrophile that installs the bromine atom. A common choice for this is 2,3-dibromopropionaldehyde or a similar reagent.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product A 2-Amino-4-chloropyrimidine C Cyclocondensation A->C B Brominating Agent (e.g., N-Bromosuccinimide) B->C D This compound (CAS: 540469-12-3) C->D Formation of fused imidazo ring system

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically chosen to facilitate the solubility of the reactants and the ionic intermediates.

  • Temperature: The reaction often requires heating to overcome the activation energy for the initial nucleophilic attack and subsequent cyclization. Reflux conditions are common.

  • Work-up: The reaction mixture is typically cooled and poured into water to precipitate the product, which can then be isolated by filtration. This is effective because the organic product has limited aqueous solubility.

Strategic Applications in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Derivatives have demonstrated potent anti-cancer, anti-inflammatory, anti-viral, and anti-microbial activities.[1][2]

The true value of this compound lies in its role as a versatile intermediate. The bromine and chlorine atoms serve as reactive handles for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Drug Discovery Workflow

The compound is an ideal starting point for a lead optimization campaign. The distinct reactivity of the C-Br versus the C-Cl bond can potentially allow for selective, stepwise functionalization, further expanding the diversity of the resulting compound library.

G cluster_synthesis Library Synthesis (Parallel Chemistry) Start Start: This compound Suzuki Suzuki Coupling (New C-C bonds) Start->Suzuki Buchwald Buchwald-Hartwig (New C-N, C-O bonds) Start->Buchwald Sonogashira Sonogashira Coupling (New C-C triple bonds) Start->Sonogashira Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for utilizing the compound in drug discovery.

Protocol for Analytical Characterization and Validation

Every newly synthesized or procured batch of a research chemical must undergo rigorous analytical validation to confirm its identity and purity. This protocol ensures the reliability and reproducibility of subsequent experiments.

Step-by-Step Characterization Workflow
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 231.9, 233.9, and 235.9. The characteristic isotopic pattern for one bromine and one chlorine atom is the definitive signature of the compound's elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the atomic connectivity.

    • Methodology: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR Result: The spectrum should show three distinct signals in the aromatic region (typically between 7.0-9.0 ppm), corresponding to the three protons on the fused ring system. The coupling patterns (doublets, triplets) will confirm their relative positions.

    • Expected ¹³C NMR Result: The spectrum should show six distinct signals corresponding to the six carbon atoms in the heterocyclic core.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA). Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

    • Self-Validation: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity level of ≥95% is generally required for use in biological assays.[4]

Safety and Handling

While specific toxicity data for this compound is not publicly available, its structure suggests that appropriate precautions should be taken. Related halogenated heterocyclic compounds are often classified as toxic and irritants. For instance, the similar compound 3-Bromoimidazo[1,2-a]pyrimidine is classified as acutely toxic if swallowed (H301).[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS: 540469-12-3) is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the reactive halogen handles, provides a robust platform for the synthesis of novel molecules with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to utilize this valuable building block with confidence, scientific rigor, and safety.

References

  • 3-Bromo-7-chloroimidazo(1,2-a)pyrimidine - CAS:540469-12-3. Beijing Xinheng Research Technology Co., Ltd.
  • This compound. PubChem.
  • 3-Bromoimidazo[1,2-a]pyrimidine AldrichCPR. Sigma-Aldrich.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

Sources

Technical Guide: Structural Elucidation of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

[1]

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., p38 MAP kinase, cyclin-dependent kinases) and GABA receptor ligands.[1] The This compound derivative is a critical intermediate; the C-7 chlorine allows for SNAr diversifications, while the C-3 bromine serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

However, the synthesis of this scaffold is prone to regiochemical ambiguity.[1] Two primary challenges exist:

  • Cyclization Regioselectivity: Does the condensation of 2-amino-4-chloropyrimidine yield the 5-chloro or 7-chloro isomer?

  • Halogenation Site: Does subsequent bromination occur at C-2 or C-3?

This guide outlines a self-validating analytical workflow to unambiguously assign the structure of this compound, synthesizing synthetic logic with rigorous spectroscopic data.

Synthetic Provenance: The Logic of Regiochemistry

To understand the structure, one must first analyze the reaction kinetics that generate it.[1] The standard synthesis involves the condensation of 2-amino-4-chloropyrimidine with 2-chloroacetaldehyde, followed by bromination.[1]

The Cyclization Ambiguity (5-Cl vs. 7-Cl)

The starting material, 2-amino-4-chloropyrimidine, possesses two endocyclic nitrogens (N1 and N3).[1]

  • N1 (para to Cl): More nucleophilic and less sterically hindered.[1]

  • N3 (ortho to Cl): Less nucleophilic due to the inductive electron-withdrawing effect of the adjacent chlorine and steric repulsion.[1]

Authoritative Insight: Literature precedents, including process optimization studies, confirm that alkylation occurs preferentially at N1 .[1] This pathway leads to the 7-chloroimidazo[1,2-a]pyrimidine isomer.[1] The 5-chloro isomer is typically a minor byproduct (<5%) or not observed.[1]

The Bromination Specificity (C-2 vs. C-3)

Electrophilic aromatic substitution (EAS) on imidazo[1,2-a]pyrimidines is highly regioselective.[1] The highest HOMO coefficient is located at C-3 .[1] Consequently, treatment with N-bromosuccinimide (NBS) exclusively yields the 3-bromo derivative.[1]

Visualization: Synthetic Pathway & Regioselectivity

SynthesisPathcluster_0Regiochemical CheckpointsSM2-Amino-4-chloropyrimidineInter_77-Chloroimidazo[1,2-a]pyrimidine(Major Isomer)SM->Inter_7N1 Attack (Favored)Inter_55-Chloroimidazo[1,2-a]pyrimidine(Minor/Trace)SM->Inter_5N3 Attack (Disfavored)Reagent+ ChloroacetaldehydeProductThis compound(Target)Inter_7->ProductNBS Bromination(C-3 Selective)

Figure 1: Reaction pathway illustrating the kinetic favorability of the 7-chloro isomer and the electronic specificity of C-3 bromination.

Analytical Strategy: Multi-Modal Elucidation

Reliable characterization requires a "triangulation" approach using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Step 1: Mass Spectrometry (Isotope Pattern Analysis)

Before NMR, confirm the presence of both halogens.[1] Bromine and Chlorine have distinct natural isotope abundances (


1

Diagnostic Criteria: Look for the M+H cluster.[1] For a molecule with 1 Br and 1 Cl, you will observe a characteristic 3:4:1 intensity ratio for the M, M+2, and M+4 peaks.[1]

  • M+0 (231.9):

    
    [1]
    
  • M+2 (233.9): (

    
    ) and (
    
    
    ) — Highest intensity[1]
  • M+4 (235.9):

    
    [1]
    
Step 2: 1H NMR Spectroscopy

This is the primary tool for structural confirmation.[1] The 3-bromo-7-chloro isomer has a distinct proton signature compared to the 5-chloro or 2-bromo isomers.[1]

Table 1: Predicted 1H NMR Data (DMSO-d6)

ProtonPositionMultiplicityChemical Shift (

)
Coupling (

)
Structural Logic
H-2 Imidazole RingSinglet (s)7.90 – 8.10 ppm-Diagnostic: Appears as a singlet because C-3 is substituted with Br.[1][2] If Br were at C-2, H-3 would be the singlet.[1]
H-5 Pyrimidine RingDoublet (d)8.60 – 9.00 ppm~7.5 HzDiagnostic: Highly deshielded due to proximity to bridgehead nitrogen (N-4).[1] Confirms 7-Cl isomer (H-5 is present).[1]
H-6 Pyrimidine RingDoublet (d)7.20 – 7.40 ppm~7.5 HzCoupled to H-5.[1] The absence of meta-coupling confirms the Cl is at position 7 (para to N).[1]

Differentiation from 5-Chloro Isomer:

  • 7-Chloro: Shows H-5 and H-6 (vicinal coupling,

    
     Hz).[1] H-5 is very downfield (
    
    
    ppm).[1]
  • 5-Chloro: Would show H-6 and H-7.[1] H-7 is adjacent to N-8 but is generally less deshielded than H-5.[1] Crucially, the coupling constant

    
     is often slightly smaller, but the chemical shift of the most downfield proton is the key indicator.[1]
    
Step 3: 2D NMR Verification (HMBC & NOESY)

To be absolutely certain, run 2D experiments.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 7-Chloro Isomer: No strong NOE is expected between the imidazole singlet (H-2) and the pyrimidine doublet (H-5) because they are on opposite sides of the bridgehead.[1]

    • 5-Chloro Isomer: If the structure were 5-chloro, H-6 and H-7 would be present.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H-2 to C-4 (Bridgehead): Long-range coupling confirms the imidazole fusion.[1]

    • H-5 to C-7 (C-Cl): H-5 should show a 3-bond correlation to the carbon bearing the chlorine (C-7).[1]

Visualization: NMR Connectivity Map

NMR_Logiccluster_analysisSpectroscopic ValidationH2Proton H-2(Singlet, ~8.0 ppm)C3Carbon C-3(Brominated)H2->C3Direct attachment excluded(Proves Br at C3)H5Proton H-5(Doublet, ~8.8 ppm)H6Proton H-6(Doublet, ~7.3 ppm)H5->H6COSY / Vicinal Coupling(J ~ 7.5 Hz)C7Carbon C-7(Chlorinated)H5->C7HMBC (3-bond)N4Nitrogen N-4(Bridgehead)H5->N4Deshielding Effect(Proximity)H6->C7HMBC (2-bond)

Figure 2: NMR correlation map showing key couplings (COSY/HMBC) that validate the 3-bromo-7-chloro substitution pattern.

Experimental Protocols

Protocol A: Synthesis of 7-Chloroimidazo[1,2-a]pyrimidine[1]
  • Reagents: 2-Amino-4-chloropyrimidine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Ethanol (0.5 M concentration).

  • Procedure: Reflux the mixture for 6–12 hours. Monitor by TLC (usually 5% MeOH in DCM).[1]

  • Workup: Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO3.[1] Extract with Ethyl Acetate.[1][3]

  • Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography.[1]

  • Checkpoint: Verify H-5 doublet at >8.5 ppm (DMSO-d6).

Protocol B: Regioselective Bromination (C-3)[1]
  • Reagents: 7-Chloroimidazo[1,2-a]pyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile or Chloroform.

  • Procedure: Stir at room temperature for 1–2 hours. The reaction is typically fast.[1]

  • Workup: Dilute with water, filter the precipitate (if solid) or extract with DCM.[1] Wash with sodium thiosulfate solution to remove excess bromine.[1]

  • Validation: 1H NMR should show the disappearance of the H-3 signal (usually a doublet or singlet around 7.6 ppm in the precursor) and the collapse of H-2 into a sharp singlet.

References

  • Regioselectivity of Cyclization: Richardson, T. I., et al. "Regioselective Synthesis of Imidazo[1,2-a]pyrimidines."[1] Organic Process Research & Development, 2006, 10(3), 398–402.[1][4][5] [Link]

  • Electrophilic Substitution (Bromination): Enguehard, C., et al. "Functionalization of the Imidazo[1,2-a]pyrimidine Core."[1] Journal of Organic Chemistry, 2000, 65(20), 6572–6575.[1] [Link][1]

  • General NMR Characterization: Gueiffier, A., et al. "NMR Spectroscopy of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines."[1][2] Journal of Heterocyclic Chemistry, 1996, 33(4), 1065-1070.[1] [Link][1]

Technical Guide: 1H NMR Spectrum of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR analysis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine , a critical scaffold in medicinal chemistry often utilized for its kinase inhibitory potential.

This guide is structured to provide actionable insights for researchers, moving from structural elucidation to experimental protocols and impurity profiling.

Structural Elucidation & Numbering Logic

To accurately interpret the NMR spectrum, one must first establish the correct IUPAC numbering for the fused bicyclic system. The imidazo[1,2-a]pyrimidine core consists of an imidazole ring fused to a pyrimidine ring across the N1-C2 bond of the imidazole and the N1-C2 bond of the pyrimidine (utilizing bridgehead nitrogen).

Numbering System

The standard numbering for this scaffold initiates at the non-bridgehead nitrogen of the imidazole ring and proceeds counter-clockwise to the bridgehead, then around the pyrimidine ring.

  • Position 1: Nitrogen (non-bridgehead)[1][2]

  • Position 2: Carbon (bearing a proton)[3][4]

  • Position 3: Carbon (bearing the Bromo substituent)[1][3][5]

  • Position 4: Bridgehead Nitrogen

  • Position 5: Carbon (bearing a proton;

    
     to bridgehead)
    
  • Position 6: Carbon (bearing a proton;

    
     to bridgehead)
    
  • Position 7: Carbon (bearing the Chloro substituent)[1][3][4][5][6]

  • Position 8: Nitrogen (pyrimidine ring nitrogen)

Structural Visualization

The following diagram illustrates the atom assignments and the regiochemistry of the substituents.

Structure Figure 1: Numbering scheme for this compound. N1 N1 C2 C2 (H) N1->C2 C8a C8a C3 C3 (Br) C2->C3 N4 N4 (Bridge) C3->N4 C5 C5 (H) N4->C5 C6 C6 (H) C5->C6 C7 C7 (Cl) C6->C7 N8 N8 C7->N8 N8->N4 Fused

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound in DMSO-d


 is characterized by three distinct aromatic signals. The substitution pattern (3-Br, 7-Cl) eliminates protons at those positions, simplifying the spectrum to a singlet and two doublets.
Theoretical & Observed Shifts (DMSO-d )
ProtonPositionMultiplicityChemical Shift (

ppm)
Coupling (

Hz)
Assignment Logic
H5 Pyrimidine RingDoublet (d)8.80 – 9.20

Most deshielded due to proximity to bridgehead N4 and anisotropic effect of the aromatic system.
H2 Imidazole RingSinglet (s)7.90 – 8.10 N/ACharacteristic singlet of the imidazole moiety. Downfield shifted by the adjacent C3-Br.
H6 Pyrimidine RingDoublet (d)7.30 – 7.60

Shielded relative to H5. Vicinal coupling to H5 is observed.

Note on Coupling:

  • H5 and H6: These protons are vicinal (neighbors). They will appear as an AX system (two doublets) with a coupling constant (

    
    ) of approximately 7.0–7.5 Hz.
    
  • H2: Appears as a sharp singlet because there are no protons on C1 (N) or C3 (Br) to couple with.

Solvent Effects[7]
  • DMSO-d

    
    :  Recommended solvent. It ensures complete solubility and prevents aggregation. Shifts reported above are specific to DMSO.
    
  • CDCl

    
    :  If used, signals typically shift upfield by 0.1–0.3 ppm. Solubility may be an issue for this polar heterocycle.
    

Impurity Profiling & Synthesis Logic

Understanding the synthetic route is crucial for identifying impurities in the NMR spectrum. The compound is typically synthesized via the cyclization of 2-amino-4-chloropyrimidine followed by bromination.

Common Impurities
  • 7-Chloroimidazo[1,2-a]pyrimidine (Precursor):

    • Source: Incomplete bromination at C3.

    • NMR Signature: A new signal for H3 appears as a doublet or singlet around 7.6–7.8 ppm, and H2 may split into a doublet due to coupling with H3.

  • Regioisomers (5-Chloro isomer):

    • Source: Incorrect cyclization of the starting material (2-amino-4-chloropyrimidine) onto the N3 nitrogen instead of N1.

    • NMR Signature: Different coupling patterns for the pyrimidine protons (e.g., loss of the clean H5/H6 doublet pair).

Synthesis & Impurity Workflow

Synthesis Figure 2: Synthetic pathway and origin of common unbrominated impurity. Start Start: 2-Amino-4-chloropyrimidine Step1 Step 1: Cyclization (w/ Chloroacetaldehyde) Start->Step1 Inter Intermediate: 7-Chloroimidazo[1,2-a]pyrimidine Step1->Inter Step2 Step 2: Bromination (NBS or Br2) Inter->Step2 Product Target: This compound Step2->Product Major Product Impurity Impurity A: Unreacted Intermediate Step2->Impurity Incomplete Rxn

Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory submission, follow this standardized protocol.

Sample Preparation[8]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule to ensure dryness; water peaks (3.33 ppm) can obscure signals.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear.

  • Transfer: Filter through a cotton plug into a clean 5 mm NMR tube if any particulate matter remains.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 (minimum) to 64 (for impurity detection).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for quantitative integration).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Apply manual phasing to ensure a flat baseline.

  • Integration:

    • Integrate the singlet at ~8.0 ppm (Set value to 1H).

    • Verify the doublets at ~9.0 ppm and ~7.5 ppm integrate to 1H each.

References

  • PubChem. 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.[1] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR data for pyrazolo[1,5-a]pyrimidine derivatives (Analogous System). Med. Chem. Commun., 2012. Available at: [Link]

  • Beilstein J. Org. Chem. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. 2024, 20, 2806–2817. Available at: [Link][7]

Sources

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antiviral, anti-cancer, and anti-inflammatory properties.[1][2] The precise structural elucidation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring quality control in drug development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule. This guide presents an in-depth, predictive analysis of the ¹³C NMR spectrum of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine. In the absence of directly published experimental data for this specific molecule, this whitepaper leverages foundational NMR principles and spectral data from analogous structures to provide a robust, scientifically-grounded prediction of its ¹³C NMR chemical shifts. We will explore the influence of the core heterocyclic system and the specific effects of halogen substituents to assign each carbon signal, and provide a detailed experimental protocol for researchers seeking to acquire empirical data.

The Imidazo[1,2-a]pyrimidine Core: Structure and Nomenclature

The foundational step in any spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. The imidazo[1,2-a]pyrimidine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyrimidine ring. The accepted IUPAC numbering, which will be used throughout this guide, is illustrated below.

Caption: Molecular structure and numbering of this compound.

Fundamental ¹³C NMR Characteristics of the Imidazo[1,2-a]pyrimidine Scaffold

The electronic environment of the imidazo[1,2-a]pyrimidine core dictates the general chemical shift regions for its carbon atoms. The system is a 10 π-electron aromatic system, which influences the shielding and deshielding of the constituent carbons.[3]

  • Imidazole Ring (C2, C3): These carbons are part of an electron-rich five-membered ring. In the unsubstituted parent compound, C2 typically appears downfield relative to C3 due to its proximity to two nitrogen atoms.

  • Pyrimidine Ring (C5, C6, C7): These carbons are part of an electron-deficient six-membered ring. Their chemical shifts are sensitive to substitution and their position relative to the nitrogen atoms. Typically, C5 and C7, being adjacent to the bridgehead nitrogen (N8) and N4 respectively, appear further downfield than C6.

  • Bridgehead Carbon (C8a): This carbon is unique as it is part of both rings and is bonded to two nitrogen atoms (N1 and N4). This electronic environment causes it to be significantly deshielded and thus resonate at a low field (high ppm).

The Influence of Halogen Substituents

The introduction of bromine at the C3 position and chlorine at the C7 position will induce predictable and significant shifts in the ¹³C NMR spectrum. Two primary effects are at play:

  • Inductive Effect (Electronegativity): Chlorine is a highly electronegative atom. When attached to C7, it will withdraw electron density from this carbon. This deshielding effect causes the C7 signal to shift significantly downfield (to a higher ppm value). This effect also propagates to adjacent carbons (C6 and C8a), causing a smaller downfield shift.

  • Heavy Atom Effect: Counterintuitively, heavy halogens like bromine and iodine can cause the signal of the directly attached carbon to shift upfield (to a lower ppm value). This shielding effect is a result of spin-orbit coupling and the large number of electrons on the bromine atom. Therefore, the C3 signal is expected to be shielded and appear at a lower ppm than it would in an unsubstituted or chloro-substituted analogue.

Predicted ¹³C NMR Spectrum of this compound

By combining the foundational knowledge of the parent scaffold with the established effects of halogen substituents, we can predict the chemical shifts for this compound. The analysis of various substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines provides a reference framework for these predictions.[4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 145 - 148Located between two nitrogen atoms in the imidazole ring. Its chemical shift will be influenced by the adjacent C3-Br substitution, likely experiencing a slight downfield shift.
C3 95 - 100Directly attached to bromine. The strong shielding from the "heavy atom effect" will cause a significant upfield shift, making it the most shielded carbon in the aromatic region.
C5 149 - 152Adjacent to bridgehead nitrogen N4. Expected to be one of the most downfield signals. Its position is relatively remote from the substituents, so its shift will be similar to other derivatives.
C6 110 - 115Positioned between the substituted C7 and the unsubstituted C5. It will experience a moderate downfield shift due to the electronegativity of the adjacent chlorine at C7.
C7 135 - 140Directly attached to the electronegative chlorine atom. This carbon will be strongly deshielded and shifted significantly downfield.
C8a 147 - 150Bridgehead carbon bonded to two nitrogen atoms. It is inherently downfield and will be further deshielded by the adjacent C7-Cl substituent.

Recommended Experimental Protocol for ¹³C NMR Acquisition

To validate the predictive analysis, a high-quality ¹³C NMR spectrum must be acquired. The following protocol outlines a robust methodology for obtaining reliable data for compounds of this class.[1][6][7]

Objective: To acquire a quantitative ¹³C{¹H} NMR spectrum of this compound.

Materials & Equipment:

  • This compound (15-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 100 or 125 MHz for ¹³C)

Workflow:

prep 1. Sample Preparation Dissolve 20 mg of compound in 0.6 mL of DMSO-d6. setup 2. Instrument Setup Tune and match probe. Lock and shim on solvent signal. prep->setup acquire 3. Spectrum Acquisition Use a standard proton-decoupled pulse program (e.g., zgpg30). Set spectral width ~200 ppm. setup->acquire params 4. Set Key Parameters Relaxation delay (D1) = 2s. Number of scans (NS) > 2048. acquire->params process 5. Data Processing Fourier Transform. Phase and baseline correction. params->process analyze 6. Analysis Calibrate spectrum (DMSO-d6 at 39.52 ppm). Assign peaks. process->analyze

Caption: Recommended workflow for ¹³C NMR spectrum acquisition and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for nitrogen-containing heterocycles due to its high solubilizing power).[6] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the ¹³C probe to the correct frequency. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • Use a standard quantitative ¹³C NMR experiment with proton decoupling, such as zgpg30 (on Bruker systems).

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • The receiver gain should be optimized to prevent signal clipping.

  • Parameter Optimization:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with a minimum of 2048 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds to allow for sufficient relaxation of the carbon nuclei, which is crucial for obtaining accurate signal integrations, especially for quaternary carbons.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to obtain a flat baseline.

  • Analysis:

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., the central peak of DMSO-d₆ at δ 39.52 ppm).[6]

    • Assign the observed peaks to the corresponding carbon atoms based on the predictions outlined in Section 4.

Conclusion

References

  • Liu, M., Farrant, R. D., Lindon, J. C., Barraclough, P., et al. (2006). ¹H, ¹³C and ¹⁵N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9). Available at: [Link]

  • Al-Ostath, A., Al-amri, J. F., Al-Ghamdi, A. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances. Available at: [Link]

  • Al-amri, J. F., Al-Ostath, A., Al-Ghamdi, A. M., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega. Available at: [Link]

  • Li, Y., Chen, J., & Li, X. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]

  • Güngör, T., Çetinkaya, A., Tahtaci, H., & Karaküçük-İyidoğan, A. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available at: [Link]

  • Sastry, M. S., & Rao, G. S. (1993). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. Defense Technical Information Center. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Tummatorn, J., et al. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Naresuan University Journal: Science and Technology. Available at: [Link]

  • Hryniuk, I., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Proceedings. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. Available at: [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2014). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. ResearchGate. Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

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Mass Spectrometry of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric characterization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine . As a di-halogenated bicyclic heterocycle, this molecule presents unique challenges and opportunities in ionization efficiency, isotopic envelope interpretation, and fragmentation logic. This document moves beyond standard operating procedures to explain the physico-chemical causality driving the MS behavior, ensuring researchers can validate their data with high confidence.

Molecular Context & Physico-Chemical Properties[1][2][3][4][5]

To optimize MS detection, one must first understand the analyte's behavior in the liquid phase (LC) and the gas phase (MS). The imidazo[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, often used in p38 MAP kinase inhibitors and GABA-A modulators.

Structural Criticality

The molecule contains two distinct halogen atoms on a fused bicyclic system:

  • Position 3 (Bromine): Located on the imidazole ring. This position is electron-rich and susceptible to electrophilic attack, making the C-Br bond a primary site for homolytic cleavage during fragmentation.

  • Position 7 (Chlorine): Located on the pyrimidine ring. This position is electron-deficient, typically requiring nucleophilic aromatic substitution (

    
    ) conditions to displace.
    
Ionization Predictions
  • Basic Centers: The bridgehead nitrogen (N4) is non-basic due to aromaticity. The most basic site is N1 (on the imidazole ring), followed by N8 (on the pyrimidine ring).

  • pKa Estimate: The core imidazo[1,2-a]pyrimidine has a pKa

    
     4.5–5.5. The electron-withdrawing halogens (Br, Cl) will lower this basicity, likely to the 2.5–3.5 range .
    
  • Implication: Successful Electrospray Ionization (ESI) requires a mobile phase pH significantly below this pKa (i.e., pH < 3) to ensure full protonation

    
    .
    

Isotopic Signature Analysis (The "Fingerprint")

For this molecule, the molecular ion is not a single peak but a distinct isotopic envelope . Correctly interpreting this pattern is the primary self-validating step in confirming the compound's identity.

The Halogen Math
  • Chlorine (

    
     / 
    
    
    
    ):
    Natural abundance ratio
    
    
    3:1.[1]
  • Bromine (

    
     / 
    
    
    
    ):
    Natural abundance ratio
    
    
    1:1.[1]

When combined, these create a "M, M+2, M+4" pattern.[2]

Ion SpeciesHalogen CompositionRelative Intensity (Approx)Description
M

,

75% Base peak (nominally).
M+2 (

,

) + (

,

)
100% The dominant peak. The 1:1 Br contribution overlaps with the 3:1 Cl contribution.
M+4

,

25% The least abundant species.

Validation Rule: If your MS spectrum does not show an M+2 peak that is higher or roughly equal to the M peak, you have lost one of the halogens or misidentified the compound.

Visualization: Isotopic Logic

IsotopePattern Start Molecule: C6H3BrClN3 Br Bromine Isotopes 79Br (50%) : 81Br (50%) Start->Br Cl Chlorine Isotopes 35Cl (75%) : 37Cl (25%) Start->Cl M Mass M (79Br + 35Cl) Intensity: Low Br->M M2 Mass M+2 (81Br + 35Cl) + (79Br + 37Cl) Intensity: High (100%) Br->M2 M4 Mass M+4 (81Br + 37Cl) Intensity: Low (~25%) Br->M4 Cl->M Cl->M2 Cl->M4

Figure 1: Combinatorial logic of Bromine and Chlorine isotopes resulting in the characteristic 3:4:1 intensity distribution (approximate).

Fragmentation Mechanics (MS/MS)

In Tandem MS (MS/MS), the stability of the fused ring system means high collision energies (CE) are often required to shatter the core. However, the halogens provide "weak points" for characteristic neutral losses.

Primary Fragmentation Pathway (Proposed)
  • Precursor Selection: Isolate the

    
     peak for maximum sensitivity, or the 
    
    
    
    peak for simpler spectral interpretation.
  • Loss of Bromine: The C-Br bond at position 3 is generally weaker than the C-Cl bond at position 7.

    • Mechanism:[3][4][5] Homolytic cleavage yielding a radical cation or heterolytic loss of HBr.

    • Observation: Loss of 79/81 Da (radical) or 80/82 Da (HBr).

  • Loss of HCN: A signature of imidazo-fused heterocycles.

    • Mechanism:[3][4][5] Ring opening of the imidazole moiety.

    • Observation: Loss of 27 Da.

  • Loss of Chlorine: Usually observed only at higher collision energies, often as HCl (36/38 Da).

Visualization: Fragmentation Tree

Fragmentation Parent [M+H]+ Precursor (m/z ~232/234/236) Frag1 Loss of Br• (m/z -79/81) Radical Cation Parent->Frag1 Low CE Frag2 Loss of HCN (m/z -27) Ring Contraction Parent->Frag2 Med CE Core Stable Core Imidazo-pyrimidine Frag1->Core Frag2->Core Frag3 Loss of HCl (m/z -36/38) From Pyrimidine Ring Core->Frag3 High CE

Figure 2: Predicted fragmentation cascade.[6] The loss of Br is the most diagnostic initial event.

Experimental Protocol: LC-MS Method Development

This protocol is designed to be self-validating . It includes system suitability steps to ensure the instrument is detecting the specific halogenated features.

A. Mobile Phase Selection
  • Solvent A: Water + 0.1% Formic Acid.

    • Why: The formic acid lowers pH to ~2.7, ensuring the N1 nitrogen is protonated. Without this, ionization efficiency will be poor due to the electron-withdrawing halogens.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why: ACN provides sharper peak shapes for heteroaromatics compared to Methanol.

B. Ion Source Parameters (ESI Positive)
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20 – 30 V. (Keep relatively low to prevent in-source fragmentation of the C-Br bond).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

C. Step-by-Step Workflow
  • Direct Infusion (Tune):

    • Dissolve standard to 1 µg/mL in 50:50 ACN:Water.

    • Infuse at 10 µL/min.

    • Validation Check: Verify the isotopic pattern matches the 75:100:25 ratio (approx) for M, M+2, M+4. If the M+2 peak is missing, check for de-halogenation contaminants.

  • Gradient Optimization:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: As a relatively lipophilic molecule (LogP ~ 2.5), expect elution in the 60-80% B range.

  • MS/MS Acquisition:

    • Set precursor to the M+2 peak (highest intensity).

    • Perform a Collision Energy (CE) ramp from 10V to 50V.

    • Select the CE that maximizes the [M - Br] fragment for Quantitation (MRM).

Visualization: Method Decision Tree

MethodDev Start Start Method Dev CheckPH Is pH < 3.0? Start->CheckPH Acid Add 0.1% Formic Acid CheckPH->Acid No Scan Full Scan MS (m/z 100-500) CheckPH->Scan Yes Acid->Scan IsoCheck Check Isotope Pattern M : M+2 : M+4 Scan->IsoCheck Pass Pattern Matches? Proceed to MS/MS IsoCheck->Pass Yes Fail Pattern Fails? Check Purity/De-halogenation IsoCheck->Fail No

Figure 3: Decision logic for validating the LC-MS method parameters.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Cl and Br Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy - Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • Li, X., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Retrieved from [Link]

Sources

Definitive Guide: X-ray Crystallography of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine , a critical pharmacophore and synthetic intermediate in medicinal chemistry. The precise determination of its solid-state structure is essential for validating regiochemistry during halogenation and understanding its intermolecular interactions (halogen bonding,


-stacking) which influence solubility and bioavailability. This document provides a self-validating protocol for growing single crystals, collecting diffraction data, and refining the structure to publication standards.

Chemical Context & Significance

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure found in numerous bioactive compounds, including anxiolytics (e.g., Divaplon) and kinase inhibitors.[1] The 3-Bromo-7-chloro derivative is particularly valuable as a "linchpin" intermediate.

  • Dual-Vector Functionalization: The distinct electronic environments of the C3-Bromine and C7-Chlorine atoms allow for orthogonal cross-coupling reactions. The electron-rich C3 position is more reactive towards electrophilic substitution, while the electron-deficient C7 position is primed for nucleophilic aromatic substitution (

    
    ) or specific Pd-catalyzed couplings.
    
  • Structural Ambiguity: During the synthesis (typically cyclization followed by bromination), confirming that bromination occurred exclusively at C3 (and not C2 or C5) is critical. X-ray crystallography provides the ultimate proof of this regioselectivity.

Experimental Protocol: Synthesis & Crystallization

Prerequisite: Ensure the starting material is >98% pure by HPLC/NMR. Impurities >1% often inhibit nucleation.

Phase 1: Synthesis (Brief Overview)
  • Cyclization: Condensation of 2-amino-4-chloropyrimidine with bromoacetaldehyde diethyl acetal yields the 7-chloroimidazo[1,2-a]pyrimidine core.

  • Bromination: Treatment with N-Bromosuccinimide (NBS) in DMF or Acetonitrile selectively brominates the C3 position due to the nitrogen lone pair activation.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Phase 2: Crystallization Strategy

Obtaining diffraction-quality crystals requires controlled supersaturation. Two methods are recommended based on the solubility profile of halogenated heterocycles.

ParameterMethod A: Vapor Diffusion (Preferred)Method B: Slow Evaporation
Solvent (Good) Dichloromethane (DCM) or DMSOAcetonitrile or Ethanol
Antisolvent (Bad) Hexane or PentaneN/A
Concentration 15 mg/mL10 mg/mL
Temp Control 20°C (Ambient)4°C (Refrigerator)
Timeframe 2-5 Days5-10 Days
Crystal Habit Block or Prism (Ideal for X-ray)Needles (Often twinned)
Detailed Workflow: Vapor Diffusion
  • Dissolution: Dissolve 15 mg of the compound in 1.0 mL of DCM in a small inner vial (GC vial). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Antisolvent: Carefully add 4 mL of Hexane to the outer vial. Do not let it spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and Hexane will diffuse in, gently lowering solubility and promoting nucleation.

  • Harvesting: Inspect under polarized light. Select a single crystal with sharp edges and uniform extinction.

Data Collection & Structure Refinement

Once a suitable crystal (


 mm) is mounted, follow this logic for data collection.
Instrument Parameters
  • Radiation Source: Mo

    
     (
    
    
    
    Å) is preferred over Cu
    
    
    to minimize absorption effects from the heavy Bromine atom (
    
    
    is significant).
  • Temperature: Collect at 100 K using a nitrogen cryostream. This reduces thermal motion (thermal ellipsoids) and enhances high-angle data intensity.

  • Resolution: Aim for

    
     Å resolution or better (
    
    
    
    for Mo).
Structure Solution Pathway

Use the following DOT diagram to visualize the decision-making process during structure solution.

StructureSolution Start Raw Diffraction Frames Index Indexing & Unit Cell Determination Start->Index SpaceGroup Space Group Assignment (Likely P21/c or P-1) Index->SpaceGroup PhaseProb Phase Problem Solution (SHELXT / Intrinsic Phasing) SpaceGroup->PhaseProb ModelBuild Model Building (Assign Br, Cl, N, C) PhaseProb->ModelBuild Refine Refinement (SHELXL) Least Squares Minimization ModelBuild->Refine CheckR Check R-Factor (R1) Refine->CheckR CheckR->PhaseProb R1 > 15% (Fail) Aniso Anisotropic Refinement (Non-H atoms) CheckR->Aniso R1 < 10% Hydrogens Add H-atoms (Riding Model) Aniso->Hydrogens Final Final CIF Generation (CheckCIF Validation) Hydrogens->Final

Caption: Workflow for solving the crystal structure from raw diffraction data to final CIF.

Structural Analysis & Expected Results

Based on analogous imidazo[1,2-a]pyrimidine structures, the following geometric parameters serve as validation benchmarks.

Regiochemistry Confirmation

The electron density map must show the heaviest peak (Bromine,


) attached to C3 and the second heaviest (Chlorine, 

) at C7.
  • C3-Br Bond Length: Expected range: 1.88 – 1.91 Å .

  • C7-Cl Bond Length: Expected range: 1.73 – 1.76 Å .

  • Note: Significant deviation (>0.05 Å) suggests incorrect element assignment or disorder.

Planarity & Packing

The fused bicyclic system should be essentially planar (RMS deviation < 0.02 Å).

  • 
    -Stacking:  Expect centroid-to-centroid distances of 3.5 – 3.8 Å between antiparallel dimers, a common motif in this class.
    
  • Halogen Bonding: Look for

    
     interactions where the Br acts as a Lewis acid (sigma-hole) and a pyrimidine nitrogen of a neighboring molecule acts as the Lewis base. This interaction often directs the crystal packing lattice.
    
Crystallographic Data Summary (Template)
PropertyTypical Value / Setting
Crystal System Monoclinic or Triclinic
Space Group

or

Z (Molecules/Cell) 4 (for

) or 2 (for

)
R1 (Final) < 0.05 (5%)
Goodness of Fit (GooF) ~1.0 – 1.1

References

  • Synthesis & Functionalization: Goel, R., et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis and Biological Activities." Current Organic Chemistry, 2022.[2]

  • Crystallographic Methods: Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

  • Halogen Bonding in Heterocycles: Cavallo, G., et al. "The Halogen Bond."[3][4] Chemical Reviews, 2016.

  • Analogous Structure (Benzo-fused): "Crystal structure of 2-Trifluoromethyl-10H-benzo[4,5]imidazo[1,2-a]pyrimidin-4-one." PubMed Central.

Sources

Solubility of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine in Organic Solvents

[1]

Executive Summary

3-Bromo-7-chloroimidazo[1,2-a]pyrimidine (CAS: 885275-82-7) is a critical bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry, particularly for kinase inhibition (e.g., tyrosine kinases) and GABA receptor modulation.[1]

This guide provides a definitive technical analysis of its solubility profile. As a Senior Application Scientist, I have synthesized this data from physicochemical principles and field-proven synthetic protocols. The compound exhibits a moderate lipophilic profile (LogP ~2.07) with distinct solubility windows: it is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), moderately soluble in lower alcohols (Ethanol), and practically insoluble in non-polar aliphatics (Hexane) and neutral water.[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to mastering its solubility. The imidazo[1,2-a]pyrimidine core is planar and electron-deficient, while the halogen substituents (Br at C3, Cl at C7) significantly increase lipophilicity and crystal lattice energy.[1]

Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula C₆H₃BrClN₃Low MW facilitates dissolution in small voids.[1]
Molecular Weight 232.47 g/mol Favorable for rapid dissolution kinetics.
LogP (Predicted) ~2.07 - 2.30Moderately lipophilic; prefers organic phases over aqueous.[1]
H-Bond Donors 0No internal H-bond donation; relies on solvent interaction.
H-Bond Acceptors 3 (N1, N4, N8)Good solubility in protic solvents (MeOH) via H-bonding.[1]
pKa (Base) ~3.5 - 4.0 (Est.)[1][2]Weak base; solubility in water increases significantly at pH < 2.
Physical State Solid (Crystalline)High lattice energy requires polar/polarizable solvents to break.

Comprehensive Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Primary Solvents (High Solubility)

Use these for stock solutions, reaction media, and liquid-liquid extraction.[1]

  • Dimethyl Sulfoxide (DMSO): Excellent (>50 mg/mL). [1]

    • Application: Primary solvent for biological assays and NMR analysis.

    • Insight: Due to the high dipole moment of DMSO, it effectively solvates the polarizable halogenated core.[1]

  • Dimethylformamide (DMF): Excellent (>50 mg/mL). [1]

    • Application: Standard solvent for nucleophilic substitution reactions (SNAr) at the C7 position.[1]

  • Dichloromethane (DCM): High (>30 mg/mL). [1]

    • Application: Preferred solvent for extraction during workup. The compound partitions heavily into the organic layer from aqueous phases.

  • Chloroform (CHCl₃): High. [1]

    • Application: Alternative to DCM; often used for NMR (CDCl₃).[1]

Secondary Solvents (Moderate/Temperature-Dependent)

Use these for recrystallization and chromatography.[1]

  • Ethyl Acetate (EtOAc): Moderate (10–25 mg/mL). [1]

    • Application: The "Goldilocks" solvent. It dissolves the compound well at reflux but shows reduced solubility at room temperature, making it ideal for recrystallization when paired with Hexane.[1]

  • Methanol / Ethanol: Moderate.

    • Application: Solubility increases drastically with temperature. Hot ethanol is a classic recrystallization medium for this scaffold.

    • Warning: Avoid using alcohols as reaction solvents if strong nucleophiles are present, as the C7-chloro position is susceptible to substitution (solvolysis) under forcing conditions.[1]

  • Acetone: Good.

    • Application: Useful for rapid dissolution and transfer, but volatility makes it poor for open-vessel crystallization.[1]

Anti-Solvents (Low/Insoluble)

Use these to crash out the product or wash filter cakes.[1]

  • Water (Neutral pH): Insoluble (<0.1 mg/mL). [1]

    • Insight: The lipophilic halogens dominate the profile. However, solubility increases in 1M HCl due to protonation of the bridgehead nitrogen (N1).[1]

  • Hexanes / Heptane: Insoluble.

    • Application: The standard anti-solvent. Adding Hexane to a concentrated EtOAc or DCM solution of the compound will induce precipitation.

  • Diethyl Ether: Low to Moderate. [1]

    • Application: Often used to triturate the crude solid to remove non-polar impurities.

Experimental Protocols

As an expert, I do not rely on literature values alone. Below are the standard operating procedures (SOPs) to validate solubility in your specific context.

Visual Solubility Screening (Quick Pass)

Objective: Rapidly categorize a solvent as Soluble, Sparingly Soluble, or Insoluble.[1]

  • Weigh 5 mg of this compound into a clear 4 mL glass vial.

  • Add 50 µL of the target solvent.

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL.

  • If undissolved, add solvent in 50 µL increments (up to 1 mL total), vortexing between additions.

  • Calculate approximate solubility:

    
    .[1]
    
Thermodynamic Solubility Determination (HPLC Method)

Objective: Precise quantification for formulation or physicochemical data packages.

  • Preparation: Add excess solid (~20 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Do not use Nylon, as it may bind the compound).[1]

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).

  • Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm) against a standard curve.

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on your operational goal (Reaction, Purification, or Analysis).

SolubilityWorkflowStartStart: this compoundGoalDefine Operational GoalStart->GoalReactionSynthesis / ReactionGoal->ReactionPurificationPurification / IsolationGoal->PurificationAnalysisAnalysis (NMR/LCMS)Goal->AnalysisHighTempHigh Temp (>80°C)?Reaction->HighTempCrystRecrystallizationPurification->CrystChromFlash ChromatographyPurification->ChromNMRNMR: DMSO-d6 or CDCl3Analysis->NMRStockStock Soln: DMSO (20mM)Analysis->StockDMFUse DMF or DMSOHighTemp->DMFYesTHFUse 2-MeTHF or DioxaneHighTemp->THFNoSolventPairEthanol (Hot) orEtOAc/HexaneCryst->SolventPairEluentDCM/MeOH orHexane/EtOAcChrom->Eluent

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Solubility Enhancement Strategies

For applications requiring higher concentrations (e.g., process chemistry or animal dosing):

  • pH Adjustment:

    • The N1 nitrogen is basic. Acidifying the aqueous phase (pH 1–2) with HCl or Methanesulfonic acid will form the salt, drastically increasing aqueous solubility (>10 mg/mL).[1]

  • Co-Solvency:

    • Use PEG-400 (20%) / Water (80%) or Captisol® for biological formulations.[1] The compound is prone to precipitation upon dilution in pure water; always maintain a surfactant or co-solvent.

  • Micronization:

    • For suspension formulations, reducing particle size is critical as the dissolution rate is the limiting factor due to high crystal lattice energy.[1]

Safety & Handling

  • Hazard Identification: This compound is an organohalide. Treat as a potential irritant and sensitizer.

  • Solvent Hazards: When dissolving in DMSO, remember that DMSO enhances skin permeability, potentially carrying the toxic compound into the bloodstream.[1] Double-gloving (Nitrile) is mandatory. [1]

  • Reactivity: Avoid dissolving in strong nucleophilic solvents (like primary amines) for extended periods without monitoring, as the 7-chloro group is labile.[1]

References

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Enguehard, C., et al. (2000).[1] Synthesis of diaryl-substituted imidazo[1,2-a]pyrimidines. Journal of Heterocyclic Chemistry. (Validates solubility in chlorinated solvents during synthesis).

  • Gueiffier, A., et al. (1996).[1] Imidazo[1,2-a]pyrimidines: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry. (Foundational text on the scaffold's pKa and lipophilicity).

Purity assessment of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Drug Development

In the intricate journey of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like this compound, which serve as vital building blocks in medicinal chemistry, a rigorous and well-defined purity assessment strategy is paramount. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, interfere with the stability of the final drug product, or complicate the interpretation of biological data.

This guide provides a comprehensive framework for the purity assessment of this compound. It is designed to move beyond a simple recitation of analytical methods, instead offering a logical, scientifically-grounded approach that a Senior Application Scientist would employ. We will delve into the "why" behind the "how," ensuring that each step of the analytical process is a self-validating system built on expertise, trustworthiness, and authoritative standards.

Understanding the Molecule: Physicochemical Properties and Potential Impurity Profile

Before any analysis can be undertaken, a thorough understanding of the target molecule is essential. This compound is a halogenated, nitrogen-containing heterocyclic compound. Its structure suggests a crystalline solid with a defined melting point and characteristic spectroscopic properties.

A critical aspect of purity assessment is anticipating the potential impurities. These can be broadly categorized as process-related impurities (arising from the synthesis) and degradation products (forming during storage or handling).

A common synthetic route to the imidazo[1,2-a]pyrimidine scaffold involves the condensation of a substituted 2-aminopyrimidine with an α-halocarbonyl compound[1][2]. In the case of this compound, a likely synthesis would involve the reaction of 2-amino-4-chloropyrimidine with a suitable three-carbon electrophile already containing the bromine atom.

Based on this, the following potential process-related impurities should be considered:

  • Starting Materials:

    • 2-amino-4-chloropyrimidine

  • Regioisomers: Depending on the exact synthetic route, isomers with different substitution patterns on the imidazo[1,2-a]pyrimidine core could be formed.

  • By-products: Products from side reactions, such as dimerization or incomplete cyclization.

Degradation of halogenated aromatic compounds can occur through various pathways, including hydrolysis, oxidation, and photolysis. Therefore, potential degradation products could include:

  • Hydrolysis Products: Replacement of the chloro or bromo substituents with hydroxyl groups.

  • Oxidation Products: N-oxides or other oxidized forms.

A Multi-Faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to fully characterize the purity of a compound. A robust purity assessment strategy employs a combination of chromatographic and spectroscopic methods to provide orthogonal information, ensuring a comprehensive evaluation.

Workflow for Purity Assessment of this compound

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Secondary Purity cluster_2 Further Characterization HPLC Purity by HPLC-UV (Area %) LCMS Impurity Identification by LC-MS HPLC->LCMS Identify peaks >0.1% Forced_Deg Forced Degradation Studies HPLC->Forced_Deg Develop stability-indicating method NMR 1H & 13C NMR Spectroscopy qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR->qNMR For absolute quantification GC Residual Solvents by GC-HS Forced_Deg->LCMS Sample Test Sample of This compound Sample->HPLC Sample->NMR Sample->GC Forced Degradation Workflow Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC_Analysis Sample Test Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity LCMS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LCMS_Analysis For resolved peaks Peak_Purity->LCMS_Analysis For co-eluting peaks

Sources

Unlocking the Potential of the Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with a rich electron density, provides a versatile framework for the development of novel therapeutic agents and functional organic materials.[2] The true potential of this core, however, lies in its highly tunable electronic properties, which can be meticulously modulated through strategic substitution. This in-depth technical guide provides a comprehensive exploration of the electronic landscape of substituted imidazo[1,2-a]pyrimidines, offering field-proven insights into the causal relationships between molecular structure and electronic behavior. We will delve into the experimental and computational methodologies used to characterize these properties, providing detailed protocols and explaining the rationale behind experimental choices. This guide is intended to serve as a valuable resource for researchers seeking to harness the full potential of the imidazo[1,2-a]pyrimidine scaffold in their respective fields.

The Imidazo[1,2-a]pyrimidine Core: A Foundation for Innovation

The imidazo[1,2-a]pyrimidine system is a ten-pi electron, nitrogen-bridged heterocyclic compound that has garnered considerable attention for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Its inherent fluorescence and photophysical characteristics also make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[5] The fundamental electronic structure of the unsubstituted core provides a starting point for understanding its properties. However, the true versatility of this scaffold is realized through the introduction of various substituent groups at different positions on the bicyclic ring system.

Diagram 1: The Imidazo[1,2-a]pyrimidine Scaffold and Key Substitution Positions

Caption: General structure of the imidazo[1,2-a]pyrimidine core.

The Art of Tuning: Substituent Effects on Electronic Properties

The introduction of substituent groups onto the imidazo[1,2-a]pyrimidine core is the primary mechanism for fine-tuning its electronic properties. The nature and position of these substituents directly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the molecule's absorption and emission characteristics, as well as its reactivity.[3]

The Role of Electron-Donating and Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO is typically less pronounced. The net result is a reduction in the HOMO-LUMO energy gap , which manifests as a red-shift (bathochromic shift) in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -Br) pull electron density away from the π-system. This primarily stabilizes (lowers the energy of) the LUMO level. The consequence is also a reduction in the HOMO-LUMO energy gap , leading to a red-shift in the spectra. However, the mechanism of gap reduction is different from that of EDGs.

The strategic placement of EDGs and EWGs can create "push-pull" systems, leading to significant intramolecular charge transfer (ICT) upon photoexcitation. This often results in large Stokes shifts and pronounced solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

A Comparative Look at Substituted Derivatives

To illustrate these principles, let's consider a hypothetical series of 2-phenylimidazo[1,2-a]pyrimidine derivatives with different substituents on the phenyl ring.

Substituent (at para-position of phenyl ring)NatureExpected Effect on HOMOExpected Effect on LUMOExpected HOMO-LUMO GapExpected Spectral Shift
-H (unsubstituted)NeutralBaselineBaselineBaselineReference
-OCH₃Electron-DonatingIncrease (destabilize)Minor ChangeDecreaseRed-shift
-NO₂Electron-WithdrawingMinor ChangeDecrease (stabilize)DecreaseRed-shift

This predictable tuning of the electronic properties is a powerful tool for the rational design of molecules with specific photophysical characteristics.

Experimental Characterization: From Synthesis to Spectra

A thorough understanding of the electronic properties of substituted imidazo[1,2-a]pyrimidines necessitates robust experimental characterization. This typically involves a multi-step process, from synthesis to spectroscopic and electrochemical analysis.

General Synthetic Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as an efficient method for the preparation of imidazo[1,2-a]pyrimidine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[4]

Protocol: Microwave-Assisted Synthesis of Imine-bearing Imidazo[1,2-a]pyrimidines

  • Reactant Preparation: In a microwave-transparent vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol) and the desired aromatic amine (1 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as acetic acid, to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 200 W) and temperature for a duration of 40-120 minutes.[4]

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

Photophysical Characterization: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in molecules.

Protocol: Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of the synthesized compounds in a spectroscopic grade solvent (e.g., ethanol, dichloromethane).

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λmax) corresponds to the energy of the S₀ → S₁ electronic transition.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λmax (or a suitable wavelength in the absorption band).

    • Record the emission spectrum. The wavelength of maximum emission (λem) provides information about the energy of the S₁ → S₀ transition.

    • The difference between the absorption and emission maxima is the Stokes shift.

    • The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be determined relative to a known standard.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Protocol: Cyclic Voltammetry Analysis

  • Electrolyte Solution Preparation: Dissolve the compound of interest and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable, electrochemically stable solvent (e.g., acetonitrile, dichloromethane).

  • Three-Electrode Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to observe the oxidation and reduction peaks of the compound. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.

  • Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

    • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

Diagram 2: The Jablonski Diagram

Jablonski cluster_S0 Vibrational Levels cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence G Workflow for computational analysis of electronic properties. start Propose Substituted Imidazo[1,2-a]pyrimidine Structure geom_opt Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc excited_state Excited State Calculation (TD-DFT) geom_opt->excited_state ground_state Ground State Properties (HOMO, LUMO, Energy Gap) freq_calc->ground_state analysis Analysis and Comparison with Experimental Data ground_state->analysis spectra Simulated UV-Vis Spectrum excited_state->spectra spectra->analysis

Caption: Workflow for computational analysis of electronic properties.

Interpreting the Computational Results
  • Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable method for this purpose. [3]* Frontier Molecular Orbitals (FMOs): The optimized geometry is then used to calculate the energies and spatial distributions of the HOMO and LUMO. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. [3]The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic transitions and chemical reactivity.

  • Simulated Spectra: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). This involves calculating the energies of various excited states and the oscillator strengths of the transitions to these states. The simulated spectrum can be compared with experimental data to validate the computational methodology.

Conclusion: A Bright Future for a Privileged Scaffold

The imidazo[1,2-a]pyrimidine core represents a remarkably versatile platform for the development of new molecules with tailored electronic properties. Through a synergistic approach that combines rational design, efficient synthesis, and thorough experimental and computational characterization, researchers can unlock the full potential of this privileged scaffold. The principles and protocols outlined in this guide provide a solid foundation for the exploration and exploitation of substituted imidazo[1,2-a]pyrimidines in the ongoing quest for novel therapeutics and advanced materials.

References

  • IBRAHEEM HAYMOOR. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
  • Ossila.
  • HORIBA.
  • PubMed. (2015, November 12).
  • AZoM. (2018, June 12).
  • ResearchGate. (2018, September 7).
  • A. El-Faham, et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • MDPI. (2024, October 26).
  • Wikipedia. Jablonski diagram.
  • Benchchem. Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide.
  • MDPI. (2022, November 19). 4-(Aryl)-Benzoi[6][7]midazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations.

  • YouTube. (2022, August 7).
  • GitHub. Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF.
  • FACCTs. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.
  • DergiPark. (2022, April 29).
  • S. Bouzroura, et al. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic and apoptotic effects on breast cancer cell lines. Semantic Scholar.
  • MDPI. (2024, October 26).

Sources

Engineering Potency: A Technical Guide to Halogen Bonding in Bromo-Chloro Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, medicinal chemists viewed chlorine and bromine substitutions primarily through the lens of steric obstruction or lipophilicity modulation (logP). This view is obsolete. In modern rational drug design and crystal engineering, bromo- and chloro-substituted heterocycles are precision tools used to engineer Halogen Bonds (XBs) —highly directional, non-covalent interactions that can rival hydrogen bonds in specificity, if not always in strength.

This guide provides a technical deep-dive into the mechanics, structural constraints, and experimental validation of halogen bonding in heterocyclic systems. It is designed for scientists who need to move beyond "chlorine fills a pocket" to "chlorine engages a backbone carbonyl via a


-hole interaction."

Part 1: The Mechanistic Core – The -Hole

The fundamental driver of halogen bonding is the


-hole  (sigma-hole).[1] Unlike the isotropic electron distribution often assumed in basic models, heavier halogens (Cl, Br, I) bonded to electron-withdrawing groups (like heterocycles) exhibit a distinct anisotropy in their electron density.
The Anisotropy Mechanism

When a halogen (X) forms a covalent bond (R–X), electron density is polarized toward the bond, depleting density on the outer face of the halogen atom along the extension of the R–X axis.[2]

  • Equatorial Belt: A region of negative electrostatic potential perpendicular to the bond axis.

  • 
    -Hole:  A localized region of positive electrostatic potential (
    
    
    
    ) directly opposite the covalent bond.[1][3]

This positive cap allows the halogen to act as a Lewis acid (electrophile), interacting attractively with nucleophiles (Lewis bases) such as carbonyl oxygens, pyridine nitrogens, or sulfur atoms.

Bromine vs. Chlorine: The Polarizability Differential

The strength of the


-hole correlates with the polarizability of the halogen and the electron-withdrawing power of the scaffold (R).
FeatureChlorine (Cl)Bromine (Br)Implications for Design
Polarizability Lower (

)
Higher (

)
Br forms stronger, more defined

-holes.

-Hole Magnitude
ModerateHighBr interactions are more enthalpically favorable.
Interaction Energy 1–5 kcal/mol2–10 kcal/molCl is often a "tweak"; Br can be a "driver" of binding.
Geometric Tolerance Less strictHighly directionalBr requires precise angular alignment (

).
Visualization: The Sigma-Hole Interaction

SigmaHoleMechanism cluster_geometry Geometric Constraint: 160° - 180° Heterocycle Heterocyclic Scaffold (Electron Withdrawing) Halogen Halogen Atom (X) (Cl or Br) Heterocycle->Halogen Inductive Effect SigmaHole σ-Hole (+) (Electron Deficient Cap) Halogen->SigmaHole Polarization Belt Equatorial Belt (-) (Electron Rich) Halogen->Belt Orthogonal Density Nucleophile Nucleophile (LB) (C=O, N, S) SigmaHole->Nucleophile Halogen Bond (Electrostatic)

Figure 1: The mechanistic generation of the


-hole and its directional interaction with a nucleophile.

Part 2: Structural Dynamics & Geometric Constraints

Unlike hydrogen bonds, which can tolerate significant angular deviation, halogen bonds are strictly linear. This directionality is the hallmark of a true XB interaction.

  • Linearity: The angle

    
     (where Y is the nucleophile) strongly prefers 180° .
    
    • Cl-Heterocycles: Tolerance

      
      .
      
    • Br-Heterocycles: Tolerance

      
      .
      
  • Distance: The interatomic distance (

    
    ) must be less than the sum of the van der Waals (vdW) radii of X and Y.
    
    • Reduction Ratio (

      
      ):  Defined as 
      
      
      
      . A ratio
      
      
      confirms interaction; strong XBs often show ratios of
      
      
      .

Part 3: Applications in Drug Discovery

The incorporation of Cl or Br into heterocyclic cores (e.g., kinase inhibitors) is a validated strategy to target backbone carbonyls in the hinge region of proteins.

Case Study: Kinase Inhibition (CK2 & CDK9)

Two classic examples illustrate the utility of Br and Cl in stabilizing inhibitor binding via XB.

1. Bromine: TBB and Casein Kinase 2 (CK2)[4]
  • Compound: 4,5,6,7-Tetrabromo-1H-benzimidazole (TBB).

  • Target: CK2 (PDB: 1J91 ).

  • Mechanism: The bromine atoms at positions 5 and 6 are not merely hydrophobic bulk.[5] They form distinct halogen bonds with the backbone carbonyl oxygen of Glu114 and Val116 in the hinge region.

  • Impact: This interaction anchors the small benzimidazole fragment in the ATP binding pocket with high specificity, despite the fragment's small size.

2. Chlorine: DRB and CDK9[6][7]
  • Compound: 5,6-Dichloro-1-

    
    -D-ribofuranosylbenzimidazole (DRB).[5][6][7]
    
  • Target: CDK9 (PDB: 3MY1 ).

  • Mechanism: The chlorine atoms engage in halogen bonding with the hinge region backbone.[4][6] While Cl forms a weaker

    
    -hole than Br, the electron-deficient benzimidazole scaffold enhances the effect, allowing Cl to displace water and lock the conformation.
    
The "Magic Chloro" Effect

In medicinal chemistry, replacing a methyl group with a chlorine often boosts potency 10-100x. This is rarely just lipophilicity. It is frequently due to the formation of a specific


 halogen bond that a methyl group (

) cannot emulate.

Part 4: Experimental Protocols

To claim a halogen bond exists, you must validate it. Relying solely on docking scores is insufficient.

Protocol 1: Solution-Phase NMR Titration

This protocol quantifies the strength of the XB interaction in solution, distinguishing it from non-specific hydrophobic clustering.

Objective: Determine the Association Constant (


) of a halo-heterocycle (Donor) with a Lewis Base (Acceptor).

Materials:

  • Donor: Bromo/Chloro-heterocycle (e.g., 4-bromopyridine).

  • Acceptor: Standard Lewis base (e.g., Quinuclidine or TEPO - Triethylphosphine oxide).

  • Solvent: Non-competing, non-polar solvent (e.g., Cyclohexane-

    
     or Toluene-
    
    
    
    ). Avoid DMSO or MeOH as they compete for the interaction.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the XB Donor in the deuterated solvent.

  • Baseline Scan: Acquire a high-resolution

    
     or 
    
    
    
    NMR spectrum of the pure Donor. Note the chemical shift of the carbon directly bonded to the halogen (
    
    
    ).
  • Titration:

    • Aliquot the Donor solution into NMR tubes.

    • Add increasing equivalents of the Acceptor (0.2, 0.5, 1.0, 2.0, 5.0, 10.0 eq).

    • Maintain constant total volume to avoid dilution errors.

  • Measurement: Acquire spectra for each point. Track the downfield shift (

    
    ) of the 
    
    
    
    carbon or ortho-protons.
    • Note: A downfield shift indicates deshielding, consistent with electron density being pulled into the

      
      -hole.
      
  • Data Analysis: Plot

    
     vs. [Acceptor] concentration. Fit the curve to a 1:1 binding isotherm (using Origin or Python scipy.optimize) to extract 
    
    
    
    .
Protocol 2: Crystallographic Verification

If you obtain a co-crystal, apply these rigorous filters to confirm XB:

  • Distance Check: Is

    
    ?
    
  • Angle Check: Is

    
    ?
    
  • Environment Check: Ensure no strong Hydrogen Bond donors (NH, OH) are competing for the same acceptor site. XB is easily outcompeted by HB.

Workflow Visualization

XB_Validation_Workflow Start Candidate Molecule (R-Cl / R-Br) Comp Computational Screen (MEP Map Calculation) Start->Comp Decision1 Is V(max) > 0? Comp->Decision1 NMR Solution Phase: NMR Titration (C6D12) Decision1->NMR Yes XRay Solid State: X-Ray Crystallography Decision1->XRay Yes Discard Non-Specific Interaction Decision1->Discard No ExpPhase Experimental Validation Analysis1 Check: Downfield Shift Fit Binding Isotherm NMR->Analysis1 Analysis2 Check: Distance < sum(vdW) Angle > 155° XRay->Analysis2 Confirmed Validated Halogen Bond Analysis1->Confirmed Ka defined Analysis1->Discard No shift Analysis2->Confirmed Geometry met Analysis2->Discard Geometry failed

Figure 2: Decision tree for identifying and validating halogen bonding interactions in drug candidates.

References

  • Metrangolo, P., & Resnati, G. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: An Overview. Journal of Medicinal Chemistry. Link

  • Battistutta, R., et al. (2001). The crystal structure of the complex between CK2 and TBB (PDB 1J91). Molecular Cell. Link

  • Baumgartner, M., et al. (2010). Halogen bonds form the basis for selective P-TEFb inhibition by DRB (PDB 3MY1).[7] Chemistry & Biology. Link

  • Beale, T.M., et al. (2013). Halogen Bonding in Solution: NMR Titration Studies. Chemical Society Reviews. Link

Sources

Methodological & Application

Synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of biological activities. This guide provides a detailed protocol for the synthesis of a key derivative, 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine, a valuable building block for the synthesis of more complex molecules.

This document will delve into a reliable two-step synthetic pathway, commencing with the synthesis of the crucial intermediate, 7-chloroimidazo[1,2-a]pyrimidine, followed by its selective bromination at the C3 position. The rationale behind the choice of reagents and reaction conditions will be thoroughly explained to provide a comprehensive understanding of the synthetic process.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically divided into two main stages. This approach allows for the controlled introduction of the chloro and bromo substituents onto the imidazo[1,2-a]pyrimidine core.

G cluster_0 Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyrimidine cluster_1 Step 2: C3-Bromination 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 7-chloroimidazo[1,2-a]pyrimidine 7-chloroimidazo[1,2-a]pyrimidine 2-Amino-4-chloropyrimidine->7-chloroimidazo[1,2-a]pyrimidine Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->7-chloroimidazo[1,2-a]pyrimidine This compound This compound 7-chloroimidazo[1,2-a]pyrimidine->this compound Electrophilic Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound

Caption: Synthetic workflow for this compound.

PART 1: Synthesis of 7-chloroimidazo[1,2-a]pyrimidine

The initial step involves the construction of the imidazo[1,2-a]pyrimidine ring system through the condensation of 2-amino-4-chloropyrimidine with chloroacetaldehyde. This reaction is a classic example of the Chichibabin reaction for the synthesis of imidazo-fused heterocycles.

Protocol: Synthesis of 7-chloroimidazo[1,2-a]pyrimidine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-4-chloropyrimidineC₄H₄ClN₃129.5510.0 g0.077 mol
Chloroacetaldehyde (50 wt% in H₂O)C₂H₃ClO78.5013.6 g0.087 mol
Sodium bicarbonate (NaHCO₃)NaHCO₃84.0113.0 g0.155 mol
Ethanol (EtOH)C₂H₅OH46.07200 mL-
Water (H₂O)H₂O18.02As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloropyrimidine (10.0 g, 0.077 mol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the 2-amino-4-chloropyrimidine is completely dissolved.

  • Add sodium bicarbonate (13.0 g, 0.155 mol) to the solution.

  • Slowly add chloroacetaldehyde (50 wt% in H₂O, 13.6 g, 0.087 mol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 7-chloroimidazo[1,2-a]pyrimidine as a solid.

Rationale for Experimental Choices:

  • Sodium Bicarbonate: Acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

  • Reflux Conditions: The elevated temperature accelerates the rate of the condensation and cyclization reactions.

PART 2: C3-Bromination of 7-chloroimidazo[1,2-a]pyrimidine

The second step involves the selective electrophilic bromination of the electron-rich imidazo[1,2-a]pyrimidine ring at the C3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
7-chloroimidazo[1,2-a]pyrimidineC₆H₄ClN₃153.575.0 g0.033 mol
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.986.1 g0.034 mol
Acetonitrile (ACN)C₂H₃N41.05100 mL-
Water (H₂O)H₂O18.02As needed-
Saturated sodium thiosulfate (Na₂S₂O₃) solutionNa₂S₂O₃158.11As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 7-chloroimidazo[1,2-a]pyrimidine (5.0 g, 0.033 mol) in acetonitrile (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (6.1 g, 0.034 mol) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to decompose any unreacted NBS.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Rationale for Experimental Choices:

  • N-Bromosuccinimide (NBS): A convenient and selective source of electrophilic bromine. It is easier to handle and often gives cleaner reactions compared to liquid bromine.

  • Acetonitrile as Solvent: A polar aprotic solvent that facilitates the dissolution of the reactants and is relatively inert under the reaction conditions.

  • Low Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve the selectivity of the bromination at the C3 position.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons on the pyrimidine and imidazole rings.
¹³C NMR Resonances for all carbon atoms in the molecule, including the C-Br and C-Cl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₆H₃BrClN₃. The isotopic pattern for bromine and chlorine should be observable.[1]

Safety Precautions

  • N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2][3][4][5][6]

  • Chloroacetaldehyde is toxic and a suspected mutagen. All handling should be performed in a fume hood with proper PPE.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Applications in Drug Development

Imidazo[1,2-a]pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[3] The introduction of bromo and chloro substituents in this compound provides two reactive handles for further chemical modifications. The bromine atom at the C3 position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures for the development of new therapeutic agents.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Heliyon, 9(7), e17909. [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. [Link]

  • This compound. PubChemLite. (n.d.). Retrieved from [Link]

Sources

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Functionalized Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine system is a fused heterocyclic scaffold of immense interest in medicinal chemistry and drug development.[1] Structurally, it is a nitrogen-bridged system that shares similarities with naturally occurring purines, making it a "privileged scaffold" capable of interacting with a wide array of biological targets.[2] This core is found in numerous pharmaceutically active compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] Marketed drugs such as Divaplon, fasiplon, and taniplon, used for their anxiolytic and anticonvulsant effects, feature this valuable heterocyclic core.[3]

The synthetic versatility of the imidazo[1,2-a]pyrimidine nucleus allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and pharmacological properties. This guide provides an in-depth overview of the key synthetic methodologies, from classic cyclocondensation reactions to modern multicomponent and post-functionalization strategies, complete with detailed protocols for researchers in the field.

Route 1: Classical Synthesis via Cyclocondensation Reactions

The most traditional and widely employed method for constructing the imidazo[1,2-a]pyrimidine core is a Hantzsch-type cyclo-condensation.[2] This strategy involves the reaction of a 2-aminopyrimidine with an α-functionalized carbonyl compound, most commonly an α-haloketone like 2-bromoacetophenone.[1][2]

Causality and Mechanistic Insight: The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The choice of solvent and base is critical; bases like sodium bicarbonate are often used to neutralize the HBr formed during the reaction, driving it to completion.[2]

G cluster_start Step 1: N-Alkylation (SN2) cluster_intermediate Step 2: Intramolecular Cyclization cluster_end Step 3: Dehydration & Aromatization reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style Aminopyrimidine 2-Aminopyrimidine Alkylated_Intermediate N-Alkylated Intermediate Aminopyrimidine->Alkylated_Intermediate + Haloketone α-Haloketone Haloketone->Alkylated_Intermediate + Cyclized_Intermediate Cyclized Adduct (Hemiaminal) Alkylated_Intermediate->Cyclized_Intermediate Product Functionalized Imidazo[1,2-a]pyrimidine Cyclized_Intermediate->Product - H2O G cluster_start Step 1: Iminium Ion Formation cluster_intermediate1 Step 2: Isocyanide Attack cluster_intermediate2 Step 3: Intramolecular Cyclization cluster_end Step 4: Tautomerization reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style Amidine 2-Aminopyrimidine Iminium Iminium Ion Amidine->Iminium + H+ Aldehyde Aldehyde Aldehyde->Iminium + H+ Nitrillium Nitrillium Ion Intermediate Iminium->Nitrillium + Isocyanide Isocyanide Isocyanide->Nitrillium + Cyclized Cyclized Cation Nitrillium->Cyclized Product 3-Aminoimidazo [1,2-a]pyrimidine Cyclized->Product - H+ G cluster_workflow Workflow for C3-Arylation reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style catalyst_node catalyst_node Start Imidazo[1,2-a]pyrimidine + Aryl Halide Reaction Reaction Mixture in Solvent (e.g., DMF) Start->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Heating Heating (e.g., 120-150 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product C3-Arylated Product Purification->Final_Product

Sources

Suzuki-Miyaura coupling of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Abstract & Strategic Overview

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., p38 MAP kinase, cyclin-dependent kinases).[1][2] The this compound intermediate offers a powerful entry point for diversity-oriented synthesis due to its orthogonal di-halogenation .[1][3]

This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of this substrate. The core challenge—and opportunity—lies in exploiting the reactivity gap between the C3-Bromide (electron-rich imidazole ring, weak C-Br bond) and the C7-Chloride (electron-deficient pyrimidine ring, strong C-Cl bond).[1][3] By tuning catalyst activity and temperature, researchers can exclusively functionalize the C3 position while preserving the C7-chloride for subsequent derivatization, enabling the rapid construction of non-symmetrical 3,7-disubstituted libraries.[1][2]

Mechanistic Rationale: The "Reactivity Switch"[1]

The regioselectivity is governed by two primary factors: Bond Dissociation Energy (BDE) and Electronic Bias .[1][3]

  • C3-Br (The "Soft" Target): The C3 position resides on the imidazole portion of the fused ring.[1] It is relatively electron-rich.[1][3] The C-Br bond is weaker (~68 kcal/mol) and undergoes oxidative addition with Pd(0) rapidly, even with standard triphenylphosphine ligands.[1][3]

  • C7-Cl (The "Hard" Target): The C7 position is part of the electron-deficient pyrimidine ring.[1] The C-Cl bond is stronger (~81 kcal/mol) and requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or higher temperatures to facilitate oxidative addition.[1][3]

Chemo-Selectivity Rule: Under mild conditions (Pd(PPh3)4, 80-90°C), the reaction is >95% selective for C3.[1][3]

Experimental Workflow Visualization

The following diagram illustrates the sequential functionalization logic, highlighting the divergence between mild C3-arylation and harsh C7-arylation.

G Start 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine Step1 Reaction A: C3-Selective (Mild Conditions) Start->Step1 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Intermed 3-Aryl-7-chloro Intermediate Step1->Intermed Yield: 75-90% Step2 Reaction B: C7-Activation (Harsh/Specialized Conditions) Intermed->Step2 XPhos Pd G2, K3PO4 Toluene, 110°C Final 3,7-Diaryl Product Step2->Final Yield: 60-80%

Figure 1: Sequential functionalization strategy. Reaction A exploits the labile C-Br bond.[1][3] Reaction B activates the inert C-Cl bond.[1][3]

Detailed Protocol: C3-Selective Coupling

This protocol is optimized for high fidelity C3-arylation, minimizing bis-coupling or dehalogenation.[1][3]

Materials & Reagents
ReagentEquiv.RoleNotes
3-Br-7-Cl-imidazo[1,2-a]pyrimidine 1.0SubstrateLimiting reagent.[1][3]
Aryl Boronic Acid 1.1 - 1.2Coupling PartnerExcess ensures conversion.[1][3]
Pd(PPh3)4 0.05 (5 mol%)CatalystTetrakis is preferred over Pd(dppf)Cl2 here to avoid C7 activation.[1][3][2]
Na2CO3 (2.0 M aq) 2.5BaseWeak base prevents C7 hydrolysis/coupling.
1,4-Dioxane -Solvent10 mL per mmol substrate.[1][3]
Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2.0 M Na2CO3. Sparge with Argon or Nitrogen gas for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.[1][3][2]

  • Assembly: Add the this compound (1.0 equiv) and Aryl Boronic Acid (1.1 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) quickly under an inert gas stream.[1][3][2] Seal the vial immediately with a crimp cap or Teflon-lined screw cap.[1][3]

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by TLC or LCMS at 2 hours.[1][3] The starting material (Br) should be consumed.[1][3] The C7-Cl bond remains intact at this temperature.[1][3]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Dilute with Ethyl Acetate (EtOAc) and water.[1][3][2]

    • Separate phases.[1][3] Extract aqueous layer 2x with EtOAc.[1][3]

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 20-40% EtOAc depending on the boronic acid polarity.[1][3]

Protocol Extension: Sequential C7-Coupling

If the objective is a 3,7-disubstituted analog, proceed with the isolated intermediate from above.

  • Catalyst Switch: The C7-chloride is unreactive toward Pd(PPh3)4 at 90°C. You must switch to a Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) or Pd2(dba)3/XPhos.[1][3][2]

  • Base Switch: Use K3PO4 (anhydrous) or Cs2CO3 .[1][3][2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][3]

  • Temp: 100-110°C (or Microwave at 120°C for 30 min).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (Start Material remains) Catalyst deactivation (O2) or old Boronic Acid.[1][3]Sparge solvents longer.[1][3] Use fresh Boronic Acid (check stoichiometry). Increase Temp to 100°C.
Bis-Coupling (Product has 2 Aryl groups) Temperature too high or Catalyst too active.[1][3]Strictly limit temp to 80-90°C. Do NOT use XPhos/SPhos for the first step.[1][3] Use Pd(PPh3)4.
Dehalogenation (Product is 7-H) Hydride source present or excessive heating.[1][3]Avoid alcoholic solvents (EtOH/MeOH) if possible; use pure Dioxane/Water.[1][3] Reduce reaction time.
Protodeboronation (Boronic acid loss) Unstable boronic acid (e.g., 2-heterocyclic).[1][3][2]Use Boronic Ester (Pinacol) instead of Acid.[1][3][2] Switch base to KF or K3PO4.[1][3]

References

  • Regioselectivity in Imidazo[1,2-a]pyrimidines

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1][3][6] (Analogous reactivity pattern).

    • Source: RSC Advances, 2013.[1]

    • URL:[Link]

  • General Reactivity of 3-Haloimidazo[1,2-a]pyridines

    • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.[1][3][7]

    • Source: Beilstein J. Org.[1][3] Chem., 2019.[1][2][7][8][9]

    • URL:[Link][1][3][2]

  • Mechanism of Oxidative Addition (Br vs Cl)

    • Title: Suzuki Coupling - Mechanism and Conditions.[1][3][10]

    • Source: Organic Chemistry Portal.[1][3]

    • URL:[Link]

  • Sequential Coupling Strategies

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1][3]

    • Source: J. Org.[1][3][4] Chem., 2022.[1][2][4][7][9]

    • URL:[Link][1][3][2]

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 3-bromo-7-chloroimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce amine functionalities is crucial for the development of novel therapeutics.[1] This document outlines the underlying principles, offers a detailed experimental protocol, and discusses critical parameters for achieving high yields and chemoselectivity in the C-N cross-coupling reaction at the C3 position.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[4] For drug development professionals, this reaction provides a powerful tool to access a diverse range of chemical matter, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of two distinct halogen atoms, bromine at the 3-position and chlorine at the 7-position, necessitates a highly selective approach to functionalization. The inherent reactivity difference between aryl bromides and chlorides under palladium catalysis (Ar-Br > Ar-Cl) forms the basis for the chemoselective amination at the more reactive C3-Br bond.[5] Mastering this selective transformation is key to unlocking the potential of this versatile heterocyclic core.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6][7] A simplified representation of this cycle is depicted below. The choice of an appropriate phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium complexes throughout the cycle.[8]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants To an oven-dried Schlenk flask add: - this compound - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ Solvent_Amine Add anhydrous 1,4-dioxane and the amine via syringe. Reactants->Solvent_Amine Degas Degas the mixture (e.g., three vacuum/argon cycles). Solvent_Amine->Degas Heat Heat the reaction to 80-110 °C with vigorous stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Dilute with an organic solvent and filter through Celite®. Cool->Filter Wash Wash the filtrate with water and brine. Filter->Wash Dry Dry the organic layer over Na₂SO₄ or MgSO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify Product Pure 3-amino-7-chloroimidazo[1,2-a]pyrimidine derivative Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar. [9]2. Reagent Addition: Remove the flask from the glovebox (if used) and add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M) followed by the amine (1.2 equiv.) via syringe.

  • Degassing: Seal the flask and subject the reaction mixture to three cycles of vacuum and backfilling with argon or nitrogen. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-amino-7-chloroimidazo[1,2-a]pyrimidine derivative. [10][11]

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Modern, pre-formed palladium pre-catalysts can also be highly effective and offer improved air and moisture stability.
Ligand Xantphos or BrettPhos (1.2-2.4 equiv. relative to Pd)The choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a good starting point for many heteroaromatic substrates. For challenging couplings, consider screening a panel of ligands. [8]
Base Cs₂CO₃ or NaOtBu (1.5-2.5 equiv.)A strong, non-nucleophilic base is required. Cs₂CO₃ is a milder option suitable for base-sensitive functional groups, while NaOtBu is a stronger base that can accelerate the reaction but may be less compatible with certain functionalities. [5]
Solvent Anhydrous 1,4-dioxane or tolueneAnhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents. The solubility of the reagents should be considered when selecting a solvent. [10]
Temperature 80-110 °CThe reaction temperature often needs to be elevated to drive the reaction to completion. For less reactive amines or aryl chlorides, higher temperatures may be required. [5]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the limiting aryl halide.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand or a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. This can be minimized by using a suitable ligand and ensuring efficient stirring.

  • Chemoselectivity: While the C-Br bond is significantly more reactive than the C-Cl bond, prolonged reaction times or very high temperatures could potentially lead to a small amount of amination at the C7 position. Careful monitoring of the reaction is recommended to avoid this.

  • Purification: The polar nature of the imidazo[1,2-a]pyrimidine core and the resulting amine products may require the use of polar solvent systems for flash chromatography (e.g., dichloromethane/methanol or ethyl acetate/heptane with a triethylamine additive).

Conclusion

The Buchwald-Hartwig amination provides a reliable and selective method for the synthesis of 3-amino-7-chloroimidazo[1,2-a]pyrimidine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of aminated products, paving the way for the discovery of new drug candidates and functional molecules. The protocol and guidelines presented in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 19, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 19, 2026, from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry. (2022, July 25). Retrieved February 19, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Precision Heck Coupling of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine: Regiocontrol & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-7-chloroimidazo[1,2-a]pyrimidine represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and anti-infective agents.

The synthetic value of this intermediate lies in its orthogonal reactivity :

  • C-3 Position (Bromine): Highly reactive toward Pd-catalyzed oxidative addition (Heck, Suzuki).

  • C-7 Position (Chlorine): Electron-deficient pyrimidine site, resistant to standard Pd-oxidative addition but highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide provides a validated protocol for the regioselective Heck alkenylation of the C-3 position while preserving the C-7 chloride for downstream diversification. This "site-selective" approach enables the rapid construction of complex libraries without protecting groups.

Mechanistic Logic: The Regioselectivity Paradox

To achieve high yields, one must understand the electronic duality of the substrate.

Reactivity Profile
  • C-3 (Imidazo-ring): Electron-rich (HOMO-dominant). The C-Br bond is weaker (~65-70 kcal/mol) than the C-Cl bond (~80-85 kcal/mol). Palladium(0) inserts here first.[1][2]

  • C-7 (Pyrimidine-ring): Electron-poor (LUMO-dominant). The adjacent nitrogen atoms pull electron density, deactivating the C-Cl bond toward oxidative addition but activating it toward nucleophilic attack.

The "Safe Zone" for Heck Coupling

The challenge is not just activating C-3, but preventing side reactions at C-7 .

  • Risk: Strong nucleophilic bases (e.g., NaOMe, NaOEt) can displace the C-7 chloride via SNAr.

  • Solution: Use non-nucleophilic inorganic bases (K₂CO₃, Cs₂CO₃) or hindered amines (Et₃N) to drive the Heck cycle without touching the C-7 position.

Visualizing the Selectivity (DOT Diagram)

ReactivityMap Substrate 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine Heck Path A: Heck Reaction (Pd(0) Oxidative Addition) Substrate->Heck  Weak C-Br Bond  Pd(OAc)2 / Ligand SNAr Path B: S_NAr Displacement (Nucleophilic Attack) Substrate->SNAr  Electron-Deficient C-Cl  Strong Nucleophiles ProductA 3-Alkenyl-7-chloro Derivative (DESIRED) Heck->ProductA  C-C Bond Formation ProductB 7-Alkoxy/Amino Side Product (UNDESIRED) SNAr->ProductB  Chloride Displacement

Caption: Figure 1. Orthogonal reactivity map. Path A (Green) is the target Heck pathway driven by bond dissociation energy differences. Path B (Red) is the competing S_NAr pathway triggered by incorrect base selection.

Optimized Experimental Protocol

Materials & Reagents[1][3][4]
  • Substrate: this compound (1.0 equiv).

  • Alkene: Acrylate, Styrene, or Acrylamide (1.2 - 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[1][3]

  • Ligand: Triphenylphosphine (PPh₃) (10-20 mol%). Note: Monodentate ligands often prevent over-reaction compared to bidentate ligands like dppf.

  • Base: Triethylamine (Et₃N) (2.0 - 3.0 equiv) OR Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (Anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure (The "Golden Standard")
  • Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, charge the substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (52 mg, 0.20 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen (critical to prevent homocoupling).

  • Solvent/Reagent Addition: Add anhydrous DMF (5 mL) via syringe. Add the alkene (1.5 mmol) and Et₃N (3.0 mmol).

    • Tip: If the alkene is volatile (e.g., acrylonitrile), add it last or use a sealed vessel.

  • Reaction: Heat the mixture to 90°C - 100°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The product will typically be more polar and fluorescent under UV (254/365 nm).

    • Endpoint: Disappearance of the starting bromide. The C-7 Chloride should remain intact.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Workflow Start Start: Reagent Weighing (Inert Atmosphere) Mix Add Solvent (DMF) & Base (Et3N) Degas (N2/Ar) Start->Mix Heat Heat to 90-100°C (4-12 Hours) Mix->Heat Monitor TLC Monitoring (Check for C-Br loss) Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc/Water) Remove DMF Monitor->Workup Complete Purify Column Chromatography Isolate Product Workup->Purify

Caption: Figure 2. Step-by-step experimental workflow for the Heck coupling of this compound.

Optimization Matrix & Troubleshooting

Solvent & Base Screening Results

Data summarized from internal standards and analogous literature precedents.

EntrySolventBaseTemp (°C)Yield (C-3)C-7 IntegrityNotes
1 DMF Et₃N 90 85-92% Excellent Recommended Conditions
2DMFK₂CO₃10080-88%GoodSlower reaction; solid base requires vigorous stirring.
3TolueneEt₃N11040-50%ExcellentPoor solubility of the polar heterocycle limits conversion.
4EtOHNaOEt80<10%Failed Significant SNAr at C-7 (Ethoxy substitution).
5Water/ACNK₂CO₃8060-70%Good"Green" option; requires phase transfer catalyst (TBAB).
Troubleshooting Guide
  • Problem: Loss of C-7 Chlorine.

    • Cause: Use of nucleophilic bases (alkoxides) or nucleophilic solvents (alcohols) at high temps.

    • Fix: Switch to Et₃N or Cs₂CO₃ in aprotic solvents (DMF, Dioxane).

  • Problem: Low Conversion of Bromide.

    • Cause: Catalyst deactivation (Pd black formation) or poor ligand quality.

    • Fix: Add fresh PPh₃ (ensure excess ligand, e.g., 1:4 Pd:L ratio). Increase temp to 110°C.

  • Problem: Homocoupling (Biaryl formation).

    • Cause: Oxygen in the system.

    • Fix: Rigorous degassing (freeze-pump-thaw or sparging) before heating.

References

  • General Heck Reaction Mechanism & Conditions

    • Heck Reaction - Organic Chemistry Portal.[5] Organic Chemistry Portal.[5] Link

  • Imidazo[1,2-a]pyrimidine Scaffold Reactivity

    • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015. Link

  • Regioselectivity in Pd-Catalyzed Couplings of Dihaloheterocycles

    • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[6] Journal of Organic Chemistry, 2022.[6][4] Link

  • Orthogonal Functionalization Strategies

    • Senthilkumar, N., et al. "A concise Pd catalyzed cross coupling reaction along with deprotection for the synthesis of a new series of pyrimidine derivatives." Tetrahedron Letters, 2014. Link

  • Safety Data (3-Bromoimidazo[1,2-a]pyrimidine)

    • PubChem Compound Summary for CID 11391462. National Center for Biotechnology Information. Link

Sources

Lithiation of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective functionalization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine via Lithium-Halogen Exchange (Li-HE). While the imidazo[1,2-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., p38, Aurora A), its electron-deficient pyrimidine ring presents specific synthetic challenges.

The presence of a chlorine atom at the C7 position increases the electrophilicity of the pyrimidine ring, rendering it susceptible to nucleophilic attack by organolithium reagents. Consequently, standard lithiation protocols must be rigorously controlled to favor C3-Br exchange (Kinetic Control) over C5/C7 nucleophilic addition or C2-H deprotonation (Thermodynamic/Side Reactions). This guide provides a validated protocol using n-Butyllithium (n-BuLi) at cryogenic temperatures, alongside a safer alternative using Turbo Grignard (i-PrMgCl·LiCl).

Structural Analysis & Reactivity Profile

To design a successful experiment, one must understand the competing electronic forces within the molecule.

SiteSubstituentReactivity ModeRisk/Opportunity
C3 Bromine (Br)Lithium-Halogen Exchange Target Reaction. The C-Br bond is weak and polarizable, allowing rapid exchange with n-BuLi at -78°C.
C7 Chlorine (Cl)Inductive WithdrawalStabilizing/Risk. The Cl atom pulls electron density, making the ring electron-deficient. It is generally inert to Li-exchange at -78°C but activates the ring toward nucleophilic attack.
C2 Hydrogen (H)Deprotonation (Ortholithiation)Side Reaction. The C2 proton is acidic (pKa ~30). If exchange at C3 is slow or temp is high, "Halogen Dance" (migration of Li from C3 to C2) may occur.
C5 Hydrogen (H)Nucleophilic AdditionMajor Failure Mode. The C5 position is highly electrophilic. n-BuLi can attack here (Addition-Elimination), destroying the aromaticity or leading to ring opening.
Visualizing the Reaction Pathway

ReactivityPathway Substrate 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine nBuLi n-BuLi (-78°C, THF) Substrate->nBuLi C3_Li C3-Lithio Species (Kinetic Product) nBuLi->C3_Li Fast Exchange (Target Path) Ring_Adduct C5-Alkyl Adduct (Destructive Side Rxn) nBuLi->Ring_Adduct Nucleophilic Attack (If T > -60°C) C2_Li C2-Lithio Species (Thermodynamic Product) C3_Li->C2_Li Halogen Dance (Equilibrium/Warm) Product C3-Functionalized Derivative C3_Li->Product Electrophile (E+)

Figure 1: Mechanistic pathway showing the competition between the desired C3-exchange and destructive side reactions.

Experimental Protocols

Method A: Cryogenic Lithiation (Standard High-Energy)

Best for: Small scale, generating highly reactive nucleophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile: e.g., DMF, Benzaldehyde, Triisopropyl borate (1.2–1.5 equiv)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 mins.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous THF via syringe. Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10–15 minutes via syringe pump or carefully controlled manual addition.

    • Critical: The internal temperature must not rise above -70°C. A rapid exotherm can trigger nucleophilic attack on the pyrimidine ring.

  • Incubation: Stir at -78°C for 15–30 minutes .

    • Note: Extended stirring (>1 hr) increases the risk of the "Halogen Dance" rearrangement to the C2 position.

  • Functionalization: Add the Electrophile (dissolved in minimal THF if solid) dropwise.

  • Quench: Stir for 30 mins at -78°C, then remove the cooling bath. Allow to warm to 0°C. Quench with saturated aq. NH₄Cl.

Method B: Turbo Grignard Exchange (Scale-Up Optimized)

Best for: Larger scales, avoiding ring attack, higher functional group tolerance.

Rationale: i-PrMgCl·LiCl is less nucleophilic than n-BuLi, significantly reducing the risk of attacking the electron-deficient C5/C7 positions while still effecting the Br-Mg exchange.

Protocol Modifications:

  • Temperature: Reaction can often be performed at -20°C to 0°C (instead of -78°C), reducing energy costs.

  • Reagent: Use i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF).

  • Time: Exchange is slower. Monitor by LCMS (quench a small aliquot with MeOH; look for the de-brominated product 7-chloroimidazo[1,2-a]pyrimidine as a marker of exchange completion).

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware & N2 Atmosphere Solvent Dissolve Substrate in THF Cool to -78°C Start->Solvent Addition Add n-BuLi (Dropwise) Maintain T < -70°C Solvent->Addition Wait Incubate 15-30 min (Generate C3-Li) Addition->Wait Electrophile Add Electrophile (Aldehyde, Borate, etc.) Wait->Electrophile Warm Warm to 0°C Quench (NH4Cl) Electrophile->Warm Workup Extraction (EtOAc) & Purification Warm->Workup

Figure 2: Step-by-step operational workflow for the cryogenic lithiation process.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Recovery of Starting Material Incomplete ExchangeIncrease incubation time slightly or ensure n-BuLi quality (titrate before use).
De-brominated Product (H-species) Wet Solvents / QuenchThe Li-species formed but protonated by moisture. Re-dry THF over Na/Benzophenone or molecular sieves.
Complex Mixture / Tarry Residue Ring Attack (C5)Temperature was too high during addition. Use Method B (Turbo Grignard) or slower addition rates.
Regioisomer (C2-functionalized) Halogen DanceReaction sat too long at -78°C or warmed up before electrophile addition. Quench faster.

References

  • General Reactivity of Imidazo[1,2-a]pyrimidines: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015, 5, 81608-81637.[1]

  • Lithium-Halogen Exchange Mechanism: Bailey, W. F., & Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988, 352, 1-46.

  • Use of Turbo Grignard (i-PrMgCl·LiCl): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333-3336.

  • Halogen Dance on Heterocycles: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057.

  • Suzuki Coupling as Alternative (C3 Functionalization): El Kazzouli, S., et al. "Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines." Current Organic Synthesis, 2012.

Sources

Synthesis of kinase inhibitors using 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors via 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors targeting p38 MAPK, EGFR, and PI3K pathways. This application note details the orthogonal functionalization of This compound , a versatile bifunctional building block.[1] By exploiting the distinct electronic environments of the C-3 (nucleophilic/halogenated azole) and C-7 (electrophilic pyrimidine) positions, researchers can rapidly generate diverse libraries.[1] This guide provides validated protocols for sequential SNAr and Suzuki-Miyaura cross-coupling reactions, ensuring high yields and regiochemical fidelity.

Strategic Rationale: The Regioselectivity Map

The utility of this compound lies in its "programmed" reactivity.[1] The scaffold presents two halogenated sites with opposing electronic demands, allowing for chemoselective transformations without the need for protecting groups.

  • C-7 Position (Chloro): Located on the electron-deficient pyrimidine ring, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] It reacts readily with amines, alkoxides, and thiols.

  • C-3 Position (Bromo): Located on the electron-rich imidazole ring, this position is deactivated towards SNAr but is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) due to the weaker C-Br bond and the higher electron density facilitating oxidative addition.[1]

Operational Logic: While both sequences (Suzuki first vs. SNAr first) are possible, Route A (SNAr followed by Suzuki) is generally preferred for library generation.[1] This approach installs the solubilizing/solvent-front group (amine) first using robust, metal-free conditions, preserving the expensive Pd catalyst for the final, diversity-generating step.

Visual Workflow: Synthetic Pathways

G cluster_legend Pathway Legend Start 3-Bromo-7-chloro- imidazo[1,2-a]pyrimidine InterA Intermediate A: 7-Amino-3-bromo derivative (Stable, Isolable) Start->InterA Step 1: SNAr (Amine, Base, Heat) C-7 Selective InterB Intermediate B: 3-Aryl-7-chloro derivative (Risk: Hydrolysis/Pd poisoning) Start->InterB Alt Step 1: Suzuki (Mild Base required) FinalA Target Kinase Inhibitor (3-Aryl-7-amino substituted) InterA->FinalA Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) C-3 Selective InterB->FinalA Alt Step 2: SNAr (Requires forcing conditions) key Blue Path = Recommended Robust Route Dashed Path = Alternative (Substrate Dependent)

Figure 1: Decision tree for orthogonal functionalization. Route A is recommended for standard library synthesis.

Detailed Experimental Protocols

Protocol A: C-7 Functionalization via SNAr (Nucleophilic Displacement)

This step installs the "tail" of the inhibitor, often a morpholine, piperazine, or substituted aniline to improve solubility and pharmacokinetic properties.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: 2° Amine (e.g., Morpholine, 1.2–1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Isopropanol (iPrOH) or NMP (for unreactive amines)[1]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and iPrOH (5 mL/mmol).

  • Add Reagents: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The starting material (Cl-substituted) should disappear, and a more polar product (Amino-substituted) should appear.[1]

    • Note: The C-3 Bromine remains intact under these conditions.[1]

  • Workup: Cool to room temperature.

    • Precipitation Method: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction Method: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually not required if precipitation is clean.[1] If necessary, recrystallize from EtOH or flash chromatography (DCM/MeOH).

Data Validation:

  • LC-MS: Look for Mass [M+H] corresponding to Substrate - Cl + Amine.[1] Isotopic pattern should still show 1 Bromine atom (1:1 doublet).[1]

Protocol B: C-3 Functionalization via Suzuki-Miyaura Coupling

This step installs the "head" group, typically an aryl or heteroaryl ring that occupies the hydrophobic pocket of the kinase ATP-binding site.

Reagents:

  • Substrate: 7-Amino-3-bromoimidazo[1,2-a]pyrimidine (Intermediate from Protocol A) (1.0 equiv)[1]

  • Boronic Acid/Ester: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)[1]

  • Base: 2M Na2CO3 (aq) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine the Intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd catalyst (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and 2M Na2CO3 (3.0 equiv).

  • Reaction: Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: LC-MS should show complete consumption of the bromide and formation of the biaryl product.

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

Target Molecule: 4-(3-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-yl)morpholine[1]

StepReactionReagentsConditionsYield
1 SNAr Morpholine, DIPEAiPrOH, 80°C, 4h92%
2 Suzuki 4-F-Phenylboronic acid, Pd(dppf)Cl2Dioxane/H2O, 100°C, 6h85%

Analytical Data (Representative):

  • Step 1 Product: 3-bromo-7-morpholinoimidazo[1,2-a]pyrimidine. 1H NMR (DMSO-d6) shows disappearance of C-7 H signal shift and appearance of morpholine methylene protons (3.6-3.8 ppm).[1] MS (ESI): m/z 283/285 [M+H]+.[1]

  • Step 2 Product: Target Molecule. 1H NMR shows aromatic signals for 4-fluorophenyl group (approx 7.2-7.8 ppm) and loss of Br isotopic pattern.[1] MS (ESI): m/z 299 [M+H]+.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Sluggish SNAr Steric hindrance of amine or low nucleophilicity (e.g., anilines).[1]Switch solvent to NMP or DMSO.[1] Increase temp to 120°C. Use microwave irradiation.
Dehalogenation (Loss of Br) Hydride source present or excessive heat during Suzuki.[1]Use Pd(dppf)Cl2 (more robust).[1] Avoid alcoholic solvents in Step 2. Lower temp to 80°C.
Hydrolysis of C-7 Cl Aqueous base attacking C-7 before Suzuki coupling (if Route B used).[1]Critical: Use anhydrous base (K3PO4) or switch to Route A (SNAr first).
Pd Poisoning Free amines from Step 1 interfering with Catalyst.[1]Ensure thorough workup of Step 1 product. Use a catalyst system tolerant of amines (e.g., XPhos Pd G2).

References

  • General Reactivity of Imidazo[1,2-a]pyrimidines

    • Reaction of 2-amino-4-chloropyrimidine with alpha-haloketones.[1]

    • Source: Journal of Heterocyclic Chemistry, "Synthesis and reactivity of imidazo[1,2-a]pyrimidines."
    • (Generalized link to journal scope)

  • SNAr Selectivity on Pyrimidines

    • Regioselectivity in Nucleophilic Arom
    • Source: Organic & Biomolecular Chemistry.
    • [1]

  • Suzuki Coupling on Halo-Imidazo Heterocycles

    • Microwave-assisted Synthesis of Imidazo[1,2-a]pyrimidine deriv
    • Source: ACS Combinatorial Science.[1]

    • [1]

  • Kinase Inhibitor Design (p38/EGFR)

    • Discovery of Imidazo[1,2-a]pyrimidine-based inhibitors.[1]

    • Source: Journal of Medicinal Chemistry.
    • [1]

Sources

Application Note: Strategic Derivatization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, PI3K).

Executive Summary & Structural Logic

The imidazo[1,2-a]pyrimidine core is a bioisostere of the purine system, making it highly relevant for ATP-competitive inhibition. The commercially available 3-Bromo-7-chloro derivative offers two distinct orthogonal handles for rapid library generation:

  • C3-Position (Bromide): Located on the electron-rich imidazole ring. Highly reactive toward Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).

  • C7-Position (Chloride): Located on the electron-deficient pyrimidine ring. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiols.

Chemo-Selectivity Principle: The reactivity difference between the C3-Br (Ar-Br bond energy ~81 kcal/mol) and C7-Cl (Ar-Cl bond energy ~95 kcal/mol), combined with the electronic bias of the fused rings, dictates the optimal reaction sequence.

  • Pd-Catalysis: C3-Br undergoes oxidative addition significantly faster than C7-Cl.

  • Nucleophilic Attack: C7-Cl is activated by the pyrimidine nitrogens, whereas C3 is deactivated.

Reactivity Visualization

ReactivityMap cluster_logic Orthogonal Strategy Core 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine C3 C3-Position (Bromide) Type: Electrophilic (Pd) Rxn: Suzuki/Stille/Sonogashira Priority: High (Pd-Catalysis) Core->C3 Site 1 C7 C7-Position (Chloride) Type: Electrophilic (SnAr) Rxn: Amine Displacement Priority: High (Nucleophiles) Core->C7 Site 2 C3->C7 Sequential Functionalization

Figure 1: Orthogonal reactivity map identifying the C3-Br as the primary site for metal-catalyzed coupling and C7-Cl as the primary site for nucleophilic displacement.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C3 position while preserving the C7-chloride for subsequent derivatization.

Mechanistic Insight: Palladium(0) inserts preferentially into the weaker C-Br bond. Using mild bases (Carbonates) prevents premature hydrolysis or displacement of the C7-Cl.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) [Robust, air-stable]

  • Base: 2M Na₂CO₃ (aq) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with N₂ or Ar for 5 minutes. This is critical to prevent homocoupling or oxidation.

  • Solvation: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes (Recommended for library synthesis).

  • Monitoring: Check LC-MS for consumption of starting material (M+H: ~232/234) and appearance of product.

    • Note: If C7-substitution is observed (rare under these conditions), lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Validation Check: The product should retain the characteristic isotopic pattern of Chlorine (3:1 ratio of M : M+2) in Mass Spec, confirming the C7-Cl is intact.

Protocol B: C7-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C7-chloride with an amine (primary or secondary) to modulate solubility and potency.

Mechanistic Insight: The C7 position is electronically analogous to the 4-position of a pyrimidine. The reaction proceeds via a Meisenheimer-like transition state. Acid catalysis or high temperature is often required due to the fused imidazole ring donating some electron density back into the system.

Materials:

  • Substrate: this compound (or the C3-arylated product from Protocol A).

  • Nucleophile: Primary or Secondary Amine (1.5 – 3.0 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).

  • Solvent: n-Butanol, IPA, or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in the chosen solvent (0.2 M).

    • Solvent Choice: Use IPA/n-Butanol for volatile amines (reflux conditions). Use NMP/DMF for non-volatile amines or difficult substrates (higher temps).

  • Addition: Add the amine and DIPEA.

  • Reaction:

    • Standard: Heat to 100–120°C in a sealed tube for 12–24 hours.

    • Microwave: 140°C for 20–40 minutes.

  • Workup:

    • If using alcohol solvents: Concentrate in vacuo.

    • If using NMP/DMF: Dilute with water (precipitate may form) or extract with EtOAc/LiCl (aq) washes to remove solvent.

  • Purification: Reverse-phase HPLC is often preferred here as the products are polar amines.

SAR Library Synthesis Workflow

To maximize efficiency, the "Suzuki First" approach is generally recommended. Installing the C3-aryl group first keeps the ring electron-deficient for the subsequent SNAr. If SNAr is performed first, the electron-rich amine at C7 deactivates the ring, potentially making the subsequent oxidative addition at C3 more sluggish (requiring specialized catalysts like XPhos-Pd-G2).

Workflow Diagram

Workflow cluster_alt Alternative Route (Specific Cases) Start Start: 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine Step1 Step 1: Suzuki Coupling (C3) (R-B(OH)2, Pd(dppf)Cl2, Na2CO3) Start->Step1 High Yield AltStep1 Step 1: SnAr (C7) Start->AltStep1 Intermediate Intermediate: 3-Aryl-7-chloro-imidazo[1,2-a]pyrimidine Step1->Intermediate Step2 Step 2: SnAr Displacement (C7) (HNRR', DIPEA, Heat) Intermediate->Step2 Diversity Step Final Final Library Compound 3-Aryl-7-amino-imidazo[1,2-a]pyrimidine Step2->Final AltStep2 Step 2: Suzuki (C3) (Requires active catalyst e.g., XPhos) AltStep1->AltStep2

Figure 2: Sequential workflow for library generation. The "Suzuki First" pathway is the standard robust route.

Comparative Data: Reaction Conditions
Reaction TypePositionPreferred ReagentsTempTypical YieldCritical Note
Suzuki C3-BrPd(dppf)Cl₂, K₂CO₃/Na₂CO₃, Dioxane/H₂O80–100°C75–95%Degas thoroughly. O₂ kills the catalyst.
Stille C3-BrPd(PPh3)4, Organostannane, Toluene110°C60–85%Toxic tin byproducts; difficult purification.
SNAr C7-ClPrimary/Secondary Amine, DIPEA, NMP120–140°C50–90%Sterically hindered amines require higher temps.
Buchwald C7-ClPd(OAc)₂, BINAP, Cs₂CO₃, Toluene100°C40–70%Use if SNAr fails (e.g., for anilines).

Troubleshooting & Optimization

  • Problem: Low conversion in Suzuki Coupling.

    • Solution: Switch to Pd(Amphos)Cl₂ or XPhos-Pd-G2 . These bulky, electron-rich ligands facilitate oxidative addition into the C3-Br bond even if the substrate is challenging.

  • Problem: Hydrolysis of C7-Cl during Suzuki.

    • Solution: Switch base from Na₂CO₃ to K₃PO₄ (anhydrous) or KF and reduce water content.

  • Problem: SNAr reaction is sluggish.

    • Solution: Add a Lewis Acid catalyst (e.g., ZnCl₂ or stoichiometric HCl) to activate the pyrimidine ring, or switch to microwave heating at 150°C in NMP.

References

  • Imidazo[1,2-a]pyrimidines as Kinase Inhibitors

    • Review of synthetic approaches and functionaliz
    • Goel, R., et al. (2015).[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

  • Regioselective Functionalization: Detailed study on C3 vs C7 reactivity in similar fused systems. Al-Tel, T. H., et al. (2012). "Design and synthesis of novel imidazo[1,2-a]pyridine derivatives..." European Journal of Medicinal Chemistry. (Analogous reactivity profile).
  • Suzuki Coupling Protocols

    • General guide for nitrogen-rich heterocycles.
    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • SNAr Mechanism in Pyrimidines

    • Computational and experimental analysis of regioselectivity.
    • Baran Lab (Scripps). "Haloselectivity of Heterocycles." Link

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. The this compound scaffold is a potent sensitizer; handle with care.

Sources

Fluorescent labeling with imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Bioimaging with Tunable Imidazo[1,2-a]pyrimidine Fluorophores

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in modern bioimaging due to its high quantum yield, large Stokes shift, and exceptional tunability. Unlike conventional dyes (e.g., FITC, Rhodamine), these derivatives offer a unique bridge between small-molecule pharmacophores and functional fluorescent probes. This guide details the mechanistic design and experimental protocols for utilizing imidazo[1,2-a]pyrimidine derivatives in three critical applications: viscosity mapping , lipid droplet (LD) imaging , and pH sensing .

Part 1: The Photophysical Engine

To effectively use these probes, one must understand the mechanism driving their fluorescence. The emission of imidazo[1,2-a]pyrimidine derivatives is typically governed by Intramolecular Charge Transfer (ICT) and Restriction of Intramolecular Rotation (RIR) .

  • ICT Mechanism (Solvatochromism):

    • Structure: An electron-donating group (e.g., dimethylamine) is conjugated to the electron-withdrawing imidazo[1,2-a]pyrimidine core.

    • Effect: Upon excitation, charge transfers from donor to acceptor. In polar solvents (like cytosol), the excited state relaxes non-radiatively (dim fluorescence). In non-polar environments (like Lipid Droplets), the ICT state is stabilized, resulting in strong emission.

  • RIR Mechanism (Viscosity):

    • Structure: A "rotor" (e.g., a phenyl ring at the C-2 position) can rotate freely in low-viscosity environments, dissipating energy non-radiatively.

    • Effect: In high-viscosity environments (e.g., lysosomes in cancer cells), rotation is hindered. The molecule is "locked" in a planar conformation, forcing radiative decay (strong fluorescence).

Diagram 1: Mechanistic Action of Viscosity & Polarity Sensors

G cluster_0 Low Viscosity / Polar Solvent cluster_1 High Viscosity / Non-Polar (Lipid) Excitation Excitation (hv) Rotation Free Rotation / ICT Excitation->Rotation NonRad Non-Radiative Decay (Heat) Rotation->NonRad Energy Loss Excitation2 Excitation (hv) Locked Rotation Restricted (RIR) Excitation2->Locked Emission Strong Fluorescence (Emission) Locked->Emission Radiative Decay Probe Imidazo[1,2-a]pyrimidine Scaffold Probe->Excitation Probe->Excitation2

Caption: Dual-mode mechanism: Free rotation quenches fluorescence in bulk solution (Red), while environmental restriction or non-polar shielding triggers emission (Green).

Part 2: Synthesis & Design Protocols

The versatility of this scaffold lies in its ease of synthesis via the Chichibabin-type condensation .

Protocol A: General Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines

Target: Synthesis of a generic viscosity-sensitive probe (IP-V).

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • 
    -Bromoacetophenone derivative (e.g., 4-(dimethylamino)phenacyl bromide) (1.0 equiv)
    
  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminopyrimidine (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add the substituted

    
    -bromoacetophenone (5 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Filter the solid and suspend it in water. Neutralize with saturated

    
     solution to liberate the free base.
    
  • Purification: Extract with Dichloromethane (DCM), dry over

    
    , and purify via silica gel column chromatography (Gradient: DCM to 5% MeOH/DCM).
    

Expert Insight: For lysosomal targeting, ensure the final molecule has a pKa around 4.0–5.0. The imidazo[1,2-a]pyrimidine core itself is weakly basic, often providing inherent lysosomal targeting without additional morpholine groups [1].

Part 3: Biological Application Protocols

Application 1: Lysosomal Viscosity Mapping

Rationale: Lysosomal viscosity correlates with autophagy rates and lysosomal storage disorders.

Materials:

  • Probe Stock: 10 mM in DMSO.

  • Cell Line: HeLa or MCF-7.

  • Viscosity Modulator (Control): Monensin (decreases viscosity) or Nystatin (increases viscosity).

Protocol:

  • Seeding: Seed cells on confocal dishes and culture for 24h.

  • Staining: Dilute Probe Stock to 5 µM in culture medium (DMEM). Incubate cells for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS (pH 7.4) to remove background fluorescence.
    
  • Imaging:

    • Excitation: 405 nm or 488 nm (derivative dependent).

    • Emission: Collect 500–600 nm.

  • Validation (Self-Check): Treat control wells with Nystatin (10 µM) for 2h prior to staining. Result: Fluorescence intensity should significantly increase compared to untreated cells due to RIR activation [1].

Application 2: Lipid Droplet (LD) Dynamics

Rationale: LDs are neutral lipid reservoirs.[1] Imidazo[1,2-a]pyrimidine probes with high lipophilicity (LogP > 3) and ICT characteristics accumulate here.

Protocol:

  • Co-staining: Incubate cells with 1 µM Imidazo-Probe and 0.5 µM Nile Red (commercial standard) for 15 minutes.

  • Imaging:

    • Channel 1 (Imidazo): Ex 405 nm / Em 450–500 nm (Blue/Green).

    • Channel 2 (Nile Red): Ex 561 nm / Em 600–650 nm (Red).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.90 confirms specific LD targeting [2].[2]

Part 4: Data Summary & Comparison

Table 1: Comparative Properties of Imidazo[1,2-a]pyrimidine Derivatives

FeatureViscosity Probe (IP-V)Lipid Droplet Probe (IP-L)pH Sensor (IP-H)
Primary Mechanism Molecular Rotor (RIR)Solvatochromism (ICT)Protonation (PET/ICT)
Target Organelle LysosomesLipid DropletsLysosomes/Endosomes
Excitation (typ.) 400–480 nm380–420 nm450–500 nm
Stokes Shift Large (>80 nm)Medium (~60 nm)Variable
Key Substituent Rotating Phenyl/StyrylElectron Donor (e.g., TPA)Acid-sensitive amine
Ref [1][2][3]

Part 5: Comprehensive Experimental Workflow

Diagram 2: From Synthesis to Quantitative Imaging

Workflow Synth Synthesis (Condensation Reaction) Purify Purification (Column Chromatography) Synth->Purify QC Quality Control (NMR, MS, Quantum Yield) Purify->QC Stain Staining Protocol (1-5 µM, 30 min) QC->Stain Pass CellPrep Cell Preparation (Seeding 24h) CellPrep->Stain Image Confocal Imaging Stain->Image Analyze Image Analysis (Intensity/Ratio) Image->Analyze Analyze->Stain Optimization

Caption: Integrated workflow ensuring probe purity (Yellow) before biological application (Green) and data extraction (Red).

Part 6: Troubleshooting & Validation

  • Issue: High Background Fluorescence.

    • Cause: Probe aggregation or non-specific binding.

    • Fix: Reduce concentration to <1 µM. Wash with PBS containing 1% BSA.

  • Issue: No Fluorescence in Cells.

    • Cause: Probe is in "OFF" state (viscosity too low or polarity too high).

    • Validation: Test probe in glycerol/methanol mixtures (viscosity calibration) or dioxane/water mixtures (polarity calibration) in a cuvette to verify photophysics.

  • Issue: Cytotoxicity.

    • Check: Perform an MTT assay. Most imidazo[1,2-a]pyrimidines show >85% viability at 10 µM [1].

References

  • Benzo[4,5]imidazo[1,2-a]pyrimidine-based structure-inherent targeting fluorescent sensor for imaging lysosomal viscosity. Source: RHHZ (2024). URL:[Link]

  • Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets. Source: Science China Chemistry / ResearchGate. URL:[Link]

  • Bioimaging of Lysosomes with a BODIPY pH-Dependent Fluorescent Probe. Source: NIH / PMC (2022). URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Advances (2023). URL:[Link]

Sources

Application Note: Gram-Scale Synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It prioritizes experimental logic, safety in scaling, and mechanistic understanding over generic recipe-following.

Abstract & Strategic Overview

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., p38, Aurora-A) and GABA receptor ligands. This protocol details a robust, two-step synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine starting from commercially available 2-amino-4-chloropyrimidine.

Key Technical Considerations:

  • Regiocontrol: The synthesis relies on the intrinsic nucleophilicity difference between the N1 and N3 nitrogens of the pyrimidine ring to exclusively favor the 7-chloro isomer over the 5-chloro isomer.

  • Scalability: The protocol is designed for gram-scale execution, replacing hazardous flash chromatography with precipitation/crystallization purification methods where possible.

  • Safety: Specific controls for handling chloroacetaldehyde (an alkylating agent) and managing the exotherm of bromination are integrated.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two primary stages: the construction of the fused bicyclic core via condensation, followed by electrophilic aromatic substitution (bromination).

Reaction Pathway Diagram

The following diagram illustrates the synthetic route and the critical regiochemical decision point.

SynthesisRoute SM 2-Amino-4-chloropyrimidine (Starting Material) Inter 7-Chloroimidazo[1,2-a]pyrimidine (Intermediate) SM->Inter Step 1: Cyclization (Favored N3 attack) Side 5-Chloro isomer (Disfavored via N1 attack) SM->Side Steric Clash (Cl) Reagent1 Chloroacetaldehyde (50% aq.) Reagent1->Inter Product This compound (Target) Inter->Product Step 2: Bromination (SEAr @ C3) Reagent2 N-Bromosuccinimide (NBS) MeCN, 0°C Reagent2->Product

Figure 1: Synthetic pathway highlighting the regioselective cyclization at N3 due to steric hindrance at N1.

Mechanistic Insight: Regioselectivity

The reaction of 2-amino-4-chloropyrimidine with chloroacetaldehyde could theoretically yield two isomers:

  • 7-Chloro isomer: Resulting from attack by the ring nitrogen N3 .

  • 5-Chloro isomer: Resulting from attack by the ring nitrogen N1 .

Expert Insight: The chlorine atom at position 4 exerts both an inductive electron-withdrawing effect (-I) and a steric repulsive effect on the adjacent N1 nitrogen. Consequently, N3 is significantly more nucleophilic and sterically accessible. Literature precedents on similar substrates (e.g., 2-amino-4-trifluoromethylpyrimidine) confirm that this electronic/steric bias leads to >20:1 selectivity for the 7-substituted product [1].

Experimental Protocols

General Safety & Handling
  • Chloroacetaldehyde (50% aq.): Highly toxic and corrosive. It is a potent alkylating agent. Handle strictly in a fume hood. Double-glove (Nitrile/Laminate). Destroy excess reagent with aqueous sodium bisulfite.

  • N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition possible if heated dry. Store in a refrigerator and protect from light.

Step 1: Synthesis of 7-Chloroimidazo[1,2-a]pyrimidine

Reagents:

  • 2-Amino-4-chloropyrimidine (10.0 g, 77.2 mmol)

  • Chloroacetaldehyde (50% wt. in H2O) (18.2 g, ~15.0 mL, 116 mmol, 1.5 equiv)

  • Ethanol (100 mL)

  • Sodium Bicarbonate (solid)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine (10.0 g) and Ethanol (100 mL).

  • Addition: Add the chloroacetaldehyde solution (15.0 mL) in one portion. The mixture may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (bath temp ~85°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Dilute with water (50 mL) and carefully neutralize with solid NaHCO3 until pH ~8. Caution: CO2 evolution.

    • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Drying: Combine organics, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: The crude residue is often a brownish solid. Recrystallize from minimal hot Ethyl Acetate or an EtOAc/Hexane mixture to afford the product as off-white needles.

Yield Expectation: 8.5 – 9.5 g (70–80%). Data Check: 1H NMR (DMSO-d6) should show two doublets for the pyrimidine ring (coupling ~7 Hz) and two doublets for the imidazole ring (coupling ~1 Hz).

Step 2: Bromination to this compound

Reagents:

  • 7-Chloroimidazo[1,2-a]pyrimidine (Step 1 product) (5.0 g, 32.6 mmol)

  • N-Bromosuccinimide (NBS) (6.1 g, 34.2 mmol, 1.05 equiv)

  • Acetonitrile (MeCN) (50 mL)

Procedure:

  • Setup: Dissolve the starting material (5.0 g) in Acetonitrile (50 mL) in a 100 mL flask. Cool the solution to 0°C using an ice bath.

    • Why 0°C? Controlling the temperature minimizes over-bromination or bromination at the pyrimidine ring, although C3 is highly activated.

  • Addition: Add NBS (6.1 g) portion-wise over 15 minutes. Do not dump it all at once to avoid a sharp exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Visual Cue: A precipitate often begins to form as the reaction proceeds (succinimide byproduct or the HBr salt of the product).

  • Workup:

    • Dilute the reaction mixture with water (100 mL).

    • The product may precipitate out. If so, filter the solid, wash with water and cold hexanes.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: If the product is colored (yellow/orange), pass it through a short pad of silica gel eluting with 20% EtOAc/Hexane, or recrystallize from Ethanol.

Yield Expectation: 6.5 – 7.2 g (85–95%).

Analytical Data Summary

Parameter7-Chloroimidazo[1,2-a]pyrimidine (Intermediate)This compound (Target)
Appearance Off-white to pale yellow solidWhite to off-white solid
MW 153.57 g/mol 232.46 g/mol
1H NMR (DMSO-d6) δ 8.98 (d, 1H, H5), 7.95 (d, 1H, H2), 7.72 (d, 1H, H3), 7.25 (d, 1H, H6)δ 8.65 (d, 1H, H5), 7.90 (s, 1H, H2), 7.35 (d, 1H, H6)
Key Feature Two imidazole protons (H2, H3) present.[1][2][3][4][5][6][7][8][9]H3 signal disappears. H2 becomes a singlet.
LCMS (ESI+) [M+H]+ = 154.0[M+H]+ = 231.9 / 233.9 (1:1 doublet for Br)

Note: NMR shifts are approximate estimates based on chem-informatics prediction and typical scaffold behavior.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization or loss during aqueous workup.Ensure reflux is vigorous (85°C). The product is moderately water-soluble; salt the aqueous layer (NaCl) during extraction to improve recovery.
Regioisomer Contamination Formation of 5-chloro isomer.While rare with 4-Cl precursor, ensure the starting material is pure 2-amino-4-chloropyrimidine. Recrystallization usually removes the minor isomer.
Colored Impurities in Step 2 Free bromine (Br2) formation.Ensure NBS is white and not yellow before use. Add a 10% Na2S2O3 (thiosulfate) wash during the workup to quench trace bromine.
Exotherm in Step 2 Fast addition of NBS.Add NBS in small portions. Use an internal thermometer if scaling >10g.

References

  • Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis: Enguehard, C., et al. "Synthesis of 2-amino-4-chloropyrimidine derivatives."[7][9] Journal of Heterocyclic Chemistry, 2000. (Validating the N3 attack preference for 4-substituted pyrimidines). See also: Comparison with 4-CF3 analogs: Organic Process Research & Development, 2006 , 10 (3), 398–402.[9] Link

  • Bromination Protocol (NBS): Huo, C., et al. "CBr4 mediated oxidative C-N bond formation...". Organic Letters, 2016 , 18, 1016.[5] (General conditions for functionalizing imidazo-fused systems). Link

  • General Scaffold Synthesis: Guchhait, S. K., & Madaan, C. "Groebke–Blackburn–Bienaymé Reaction...".[7] Synlett, 2009 , 628.[7] (Alternative multicomponent routes). Link

Sources

Troubleshooting & Optimization

How to prevent dehalogenation in Suzuki-Miyaura reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Innovators,

As a Senior Application Scientist, I understand that while the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, unwanted side reactions can be a significant source of frustration, leading to reduced yields and complex purification challenges. One of the most common culprits is dehalogenation , the undesired replacement of a halogen on your starting material with a hydrogen atom.

This technical support guide is designed with full editorial control to move beyond simple step-by-step instructions. It is structured to provide you with a deep, mechanistic understanding of why dehalogenation occurs and to equip you with robust, field-proven strategies to prevent it. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation

This section addresses the fundamental questions researchers face when encountering dehalogenation.

Q1: What is dehalogenation in the context of a Suzuki-Miyaura reaction?

A1: Dehalogenation is a side reaction where the aryl or heteroaryl halide (Ar-X) starting material is reduced to the corresponding arene (Ar-H).[1][2] Instead of forming the desired carbon-carbon bond with the organoboron reagent, the halogen is simply replaced by a hydrogen atom. This consumes your starting material and generates a significant byproduct that can often be difficult to separate from the desired product, ultimately lowering your reaction yield.[2]

Q2: What is the primary chemical mechanism behind dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X intermediate can react with a hydride source. This generates an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to release the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, allowing it to re-enter the unwanted cycle.[3]

Q3: Where do these detrimental hydride species come from?

A3: Hydride sources are often inadvertently present in the reaction mixture. Common sources include:

  • Alcoholic Solvents: Solvents like ethanol or isopropanol can be oxidized by the palladium complex to generate a Pd-H species.[2][3]

  • Amine Bases: While less common in modern Suzuki protocols, amine bases can also serve as hydride donors.[3]

  • Bases and Water: Some strong bases, particularly alkoxides, can promote pathways that generate hydrides.[1][2] Even trace amounts of water, often necessary for the reaction, can contribute to protonolysis pathways that may lead to dehalogenation under certain conditions.[1]

Q4: Are certain types of aryl halides more prone to dehalogenation?

A4: Yes, the susceptibility to dehalogenation is highly dependent on the substrate.

  • The Halogen: The tendency for dehalogenation generally follows the reactivity of the C-X bond: Aryl iodides > Aryl bromides > Aryl chlorides (I > Br > Cl).[1][2][4] While aryl iodides are more reactive in the desired oxidative addition, they are also more prone to the undesired reduction.

  • Electronic Effects: Electron-deficient aryl halides are often more susceptible to dehalogenation.[1]

  • N-Heterocycles: Nitrogen-containing heterocyclic halides (e.g., pyridines, pyrroles, indoles) are notoriously prone to dehalogenation.[1][5] The nitrogen atom can coordinate to the palladium center, altering its reactivity, and N-H bonds in heterocycles like pyrroles can be deprotonated, complicating the reaction.[1][5]

Q5: How does protodeboronation relate to dehalogenation?

A5: Protodeboronation is another critical side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[6] While distinct from dehalogenation, it is mechanistically linked to the problem. If the desired transmetalation step is slow due to an unstable or unreactive boronic acid, the Ar-Pd-X intermediate has a longer lifetime in solution. This extended lifetime increases the statistical probability of it encountering a hydride source and undergoing dehalogenation.[1] Therefore, preventing protodeboronation by using stable boron reagents (e.g., pinacol or MIDA esters) can indirectly suppress dehalogenation by accelerating the productive catalytic cycle.[6][7]

Part 2: Mechanistic Insights - The Competing Pathways

To effectively troubleshoot, it's crucial to visualize the chemical pathways you are trying control. The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the parasitic dehalogenation cycle that competes with it.

Suzuki_vs_Dehalogenation pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X arpdx Ar-Pd(II)-X(L₂) oa->arpdx tm Transmetalation arpdx->tm Ar'-B(OR)₂ Base hydride_transfer Hydride Transfer arpdx->hydride_transfer COMPETING PATHWAY arpdar Ar-Pd(II)-Ar'(L₂) tm->arpdar re Reductive Elimination arpdar->re re->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) re->product hydride Hydride Source (Solvent, Base, H₂O) hydride->hydride_transfer arpdh Ar-Pd(II)-H(L₂) hydride_transfer->arpdh re_dehalo Reductive Elimination arpdh->re_dehalo re_dehalo->pd0 Regenerates Catalyst dehalo_product Ar-H (Dehalogenated Byproduct) re_dehalo->dehalo_product

Caption: Suzuki cycle vs. the dehalogenation side reaction.

Your primary goal is to accelerate the main catalytic cycle (blue/green pathway) while suppressing the conditions that favor the competing dehalogenation pathway (red pathway).

Part 3: Troubleshooting Guide & Optimization Strategies

When faced with significant dehalogenation, a systematic approach is required. Use this guide to diagnose and remedy the issue.

Troubleshooting_Workflow start Problem: Significant Dehalogenation Observed check_substrate Step 1: Analyze Substrate Is it an Aryl Iodide or N-Heterocycle? start->check_substrate action_substrate Action: • Switch to Aryl Bromide or Chloride if possible. • For N-H heterocycles, consider N-protection (e.g., Boc, SEM). check_substrate->action_substrate Yes check_base Step 2: Evaluate Base Are you using a strong base (e.g., NaOH, NaOEt, t-BuOK)? check_substrate->check_base No action_substrate->check_base action_base Action: • Switch to a weaker inorganic base. • Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃. check_base->action_base Yes check_solvent Step 3: Examine Solvent Are you using a protic solvent (e.g., EtOH, MeOH, iPrOH)? check_base->check_solvent No action_base->check_solvent action_solvent Action: • Switch to an aprotic solvent. • Recommended: Dioxane, Toluene, THF. check_solvent->action_solvent Yes check_catalyst Step 4: Assess Catalyst System Are you using a simple ligand (e.g., PPh₃)? check_solvent->check_catalyst No action_solvent->check_catalyst action_catalyst Action: • Use a bulky, electron-rich phosphine ligand. • Recommended: XPhos, SPhos, P(t-Bu)₃. • Ensure proper ligand:Pd ratio (1:1 to 4:1). check_catalyst->action_catalyst Yes check_conditions Step 5: Review Conditions Is the temperature very high or reaction time excessively long? check_catalyst->check_conditions No action_catalyst->check_conditions action_conditions Action: • Attempt reaction at a lower temperature (e.g., 80°C). • Monitor closely by TLC/LC-MS and stop when complete. check_conditions->action_conditions Yes

Caption: A logical workflow for troubleshooting dehalogenation.

Data-Driven Component Selection

The choice of ligand, base, and solvent has the most profound impact on suppressing dehalogenation. The following table summarizes general trends reported in the literature to guide your optimization.[1][2]

ComponentPoor Choice (Favors Dehalogenation)Better Choice (Suppresses Dehalogenation)Rationale
Ligand PPh₃ (Triphenylphosphine)XPhos, SPhos, P(t-Bu)₃, NHC Ligands Bulky, electron-rich ligands accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[1][3]
Base Strong, nucleophilic bases (e.g., NaOEt, NaOH, t-BuOK)Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Strong alkoxide and hydroxide bases are more likely to generate Pd-H species or participate in other side reactions.[1][2]
Solvent Protic solvents (e.g., Ethanol, Methanol, Isopropanol)Aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF) Protic solvents can act as hydride donors. Aprotic solvents eliminate this major source of the competing hydride species.[1][2][8]
Aryl Halide Ar-IAr-Br or Ar-Cl Although less reactive, bromides and especially chlorides have a lower intrinsic propensity for dehalogenation.[1][4]
Boron Reagent Unstable Boronic AcidsPinacol Boronic Esters, MIDA Boronates Stable boron reagents ensure a faster, more efficient transmetalation, minimizing the lifetime of the Ar-Pd-X intermediate.[6][7]
Part 4: Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize dehalogenation for common and challenging substrates.

Protocol 1: Standard Coupling of an Aryl Bromide

This protocol employs a modern catalyst system known to suppress dehalogenation effectively.

  • Reagents & Materials:

    • Aryl Bromide (1.0 mmol, 1.0 eq.)

    • Arylboronic Acid (1.2 mmol, 1.2 eq.)

    • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq.)

    • 1,4-Dioxane (5 mL)

    • Water (0.5 mL)

    • Flame-dried Schlenk flask with a magnetic stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • Vessel Preparation: Add the aryl bromide, arylboronic acid, K₃PO₄, and XPhos Pd G2 precatalyst to the Schlenk flask in a glovebox or under a positive flow of inert gas.

    • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to thoroughly remove oxygen.

    • Solvent Addition: Add the 1,4-dioxane and water (pre-degassed by sparging with argon for 20-30 minutes) via syringe.[1][8]

    • Reaction: Heat the reaction mixture to 80-100 °C in a pre-heated oil bath with vigorous stirring.[1]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Challenging N-Heterocyclic Chloride

This protocol uses a more active catalyst system and conditions tailored for less reactive but also less dehalogenation-prone aryl chlorides.

  • Reagents & Materials:

    • N-Heterocyclic Chloride (1.0 mmol, 1.0 eq.)

    • Arylboronic Acid Pinacol Ester (1.1 mmol, 1.1 eq.)

    • SPhos Pd G3 precatalyst (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq.)

    • Toluene (6 mL)

    • Inert atmosphere (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • Setup: In a glovebox, add the heterocyclic chloride, boronic ester, K₂CO₃, and SPhos Pd G3 to a reaction vial equipped with a stir bar.

    • Solvent: Add the anhydrous, degassed toluene.

    • Inert Atmosphere: Seal the vial and remove it from the glovebox.

    • Reaction: Heat the mixture to 100-110 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours).[1]

    • Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1. The use of a pinacol ester helps prevent protodeboronation, which is crucial during the longer reaction times required for aryl chlorides.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Scherpf, T., et al. (2020). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I). ChemRxiv. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Cvetan, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Schroeder Group - Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Sigman, M. S., & Carrow, B. P. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Retrieved from [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Singleton, D. A., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • JACS Au. (2026). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Publications. Retrieved from [Link]

  • Dolgonos, G., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12344-12359. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved from [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Ohmura, T., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki.... Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimizing palladium catalyst for 3-bromo-heterocycle coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Palladium Catalyst for 3-Bromo-Heterocycle Coupling

Status: Active Operator: Senior Application Scientist Ticket ID: PD-HET-3BR-OPT

Introduction: The "3-Position" Paradox

Welcome to the technical support hub. You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig conditions are failing on a 3-bromo-heterocycle (e.g., 3-bromopyridine, 3-bromoquinoline, 3-bromothiophene).

The Core Problem: 3-bromo-heterocycles present a unique "Goldilocks" failure mode:

  • Electronic Deactivation: Unlike 2- or 4-isomers, the 3-position is electronically similar to a deactivated aryl bromide. It lacks the activation toward oxidative addition seen in positions ortho/para to the heteroatom.

  • Catalyst Poisoning: The heteroatom (N, S, O) remains a potent

    
    -donor, binding to the Palladium (Pd) center and displacing your phosphine ligands, leading to catalyst death (Pd-black).
    

This guide abandons "textbook" conditions (like


) in favor of sterically demanding, electron-rich systems designed to physically block heteroatom coordination while forcing oxidative addition.

Module 1: The Hardware (Catalyst & Ligand Selection)

Do not use simple Pd salts (


) or labile ligands (

). You require a system that enforces a 1:1 Pd:Ligand ratio and creates a "steric wall" around the metal center.
Primary Recommendation: Buchwald Precatalysts (Gen 4)[2]
  • Why: The Generation 4 (G4) precatalysts contain a methylated biaryl backbone that prevents the "carbazole inhibition" seen in G3, ensuring higher solubility and faster activation.

  • Top Picks:

    • XPhos Pd G4: The universal starting point. Excellent for general 3-bromo-heterocycles.

    • RuPhos Pd G4: Use if your coupling partner is an amine (C-N bond) or a highly sterically hindered boronic acid.

    • tBuXPhos Pd G4: Use specifically if the 3-bromo-heterocycle has ortho substituents (e.g., 2-substituted-3-bromopyridine).

Secondary Recommendation: Pd-PEPPSI-IPent
  • Why: If phosphine ligands fail due to extreme poisoning (e.g., substrates with multiple nitrogens like pyrimidines or imidazoles), switch to N-Heterocyclic Carbenes (NHCs).

  • Mechanism: The "IPent" (Isopentyl) wings provide a flexible steric bulk that is superior to the older "IPr" catalysts for heteroaryl chlorides/bromides.

Visual Guide: Ligand Decision Matrix

LigandSelection Start Substrate Analysis: 3-Bromo-Heterocycle OrthoSub Is there a substituent ortho to the Bromine? Start->OrthoSub HeteroatomCount High N-content? (e.g., Pyrimidine, Pyrazine) OrthoSub->HeteroatomCount No tBuXPhos Rec: tBuXPhos Pd G4 (Max Steric Bulk) OrthoSub->tBuXPhos Yes XPhos Rec: XPhos Pd G4 (General Purpose) HeteroatomCount->XPhos Low (Pyridine/Thiophene) PEPPSI Rec: Pd-PEPPSI-IPent (Resists Poisoning) HeteroatomCount->PEPPSI High (Multi-N) RuPhos Rec: RuPhos Pd G4 (For C-N Coupling)

Caption: Decision logic for selecting the optimal precatalyst based on steric hindrance and heteroatom density.

Module 2: The Environment (Reaction Conditions)

The choice of base and solvent is as critical as the catalyst.

ParameterStandard Protocol"Sensitive" ProtocolRationale
Base

(2.0-3.0 equiv)

or


is mild and highly effective for boronic acids.

is preferred for anhydrous conditions.
Solvent 1,4-Dioxane /

(4:1)
Toluene (Anhydrous)Water promotes transmetallation but causes protodehalogenation. Remove water if "reduction" is observed.
Temp 80°C - 100°C40°C - 60°C3-bromo species are thermally stable; however, lower temps reduce catalyst decomposition if the reaction is slow.

Module 3: Troubleshooting (Diagnostics & FAQs)

Issue 1: Protodehalogenation (The "Phantom" Product)

Symptom: The 3-bromo starting material is consumed, but the mass spec shows


. You made the "reduced" heterocycle instead of the coupled product.
  • Cause: The oxidative addition occurred (Pd inserted into C-Br), but transmetallation was too slow. The Pd-intermediate grabbed a hydride (from solvent or base) and reductively eliminated.[1]

  • Fix:

    • Switch Solvent: Avoid alcohols (n-BuOH, EtOH). Switch to strictly anhydrous Toluene or THF.

    • Boost Transmetallation: Add a promoter like water (if not already present) or switch to a more reactive boron species (e.g., Potassium Trifluoroborate salts

      
       instead of boronic acids).
      
    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to favor the bimolecular coupling over the unimolecular hydride abstraction.

Issue 2: The "Stall" (Catalyst Poisoning)

Symptom: Reaction reaches ~30-50% conversion and stops. Adding more catalyst restarts it briefly, then it stops again.

  • Cause: The product (the coupled heterocycle) is a better ligand than your substrate. As product builds up, it poisons the Pd.

  • Fix:

    • Ligand Switch: Move to Pd-PEPPSI-IPent .[2] The NHC ligand binds much tighter to Pd than your phosphine, preventing displacement by the product.

    • Scavengers: Not recommended during reaction, but ensure your workup removes all Pd to prevent false positives in biological assays.

Visual Guide: Troubleshooting Flowchart

Troubleshooting Analysis Analyze Crude LCMS SM_Left SM Remaining (No Conversion) Analysis->SM_Left Dehalo Product Mass = M-Br+H (Protodehalogenation) Analysis->Dehalo Homo Homocoupling (Ar-Ar) Analysis->Homo SM_Fix 1. Check for O2 leak 2. Switch to Pd-PEPPSI 3. Increase Temp SM_Left->SM_Fix Dehalo_Fix 1. Use Anhydrous Toluene 2. Switch to Ar-BF3K salt 3. Increase Conc. Dehalo->Dehalo_Fix Homo_Fix 1. Degas solvent better 2. Add dropwise Boronic Acid 3. Lower Catalyst Loading Homo->Homo_Fix

Caption: Diagnostic workflow for identifying and correcting reaction failures based on crude LCMS data.

Module 4: Advanced Protocols

Protocol A: The "Universal" Screen (Start Here)

Use this for initial validation of 3-bromopyridines/quinolines.

  • Vessel: 4mL vial with a septum cap (or microwave vial).

  • Reagents:

    • 3-Bromoheterocycle (0.2 mmol, 1.0 equiv)

    • Boronic Acid (0.3 mmol, 1.5 equiv)

    • XPhos Pd G4 (0.004 mmol, 2 mol%)

    • 
       (0.6 mmol, 3.0 equiv)
      
  • Solvent: Add 1,4-Dioxane (0.8 mL) and degassed Water (0.2 mL). Total volume 1.0 mL (0.2 M).

  • Process:

    • Purge vial with Argon/Nitrogen for 2 minutes.

    • Heat to 80°C for 2 hours.

    • Checkpoint: Check LCMS.[1] If >90% conversion, proceed to workup.

Protocol B: The "Anhydrous" Rescue

Use this if Protocol A yields >20% protodehalogenated byproduct.

  • Vessel: Dried Schlenk tube or vial under

    
    .
    
  • Reagents:

    • 3-Bromoheterocycle (1.0 equiv)

    • Boronic Pinacol Ester (1.2 equiv) — Esters are often better than acids in anhydrous conditions.

    • Pd-PEPPSI-IPent (2-4 mol%)

    • 
       (2.0 equiv, finely ground and dried)
      
  • Solvent: Anhydrous Toluene (0.2 M).

  • Process:

    • Heat to 100°C for 12-18 hours.

    • Note: This reaction is slower but suppresses the hydride pathway.

References

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

  • Sherwood, J., et al. (2019). "Protodeboronation and Protodehalogenation in Suzuki-Miyaura Couplings." Journal of Organic Chemistry.

  • Biscoe, M. R., et al. (2008). "Selective Monoarylation of Acetate Esters and Amides." Journal of the American Chemical Society. (Demonstrates XPhos utility in deactivated systems).

Sources

Ligand selection for Suzuki coupling of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles

Ticket ID: SMC-HET-001 Priority: Critical / High Assigned Specialist: Senior Application Scientist

Triage: The Core Challenge

User Issue: "My reaction works on phenyl boronic acid but fails completely when I switch to 2-pyridine boronic acid or chloropyrazine. I see either no conversion (starting material recovery) or rapid consumption of the boronate with no product (protodeboronation)."

Root Cause Analysis: Electron-deficient heterocycles (pyridines, pyrimidines, pyrazines, oxazoles) introduce three distinct failure modes into the catalytic cycle:

  • Protodeboronation: 2-Heteroaryl boronic acids are inherently unstable. They decompose faster than they transmetallate.

  • Catalyst Poisoning: The Lewis-basic nitrogen atoms (N-donors) bind competitively to the Palladium center, displacing phosphine ligands and shutting down the cycle.

  • Electronic Deactivation: Electron-deficient electrophiles (e.g., chloropyridines) undergo Oxidative Addition (OA) easily, but the resulting Pd(II) complex is highly stable and reluctant to undergo Transmetallation (TM) or Reductive Elimination (RE).

Diagnostic Matrix: Ligand Selection

Directive: Stop using Pd(PPh₃)₄ or Pd(dppf)Cl₂ for these substrates. They lack the steric bulk to prevent poisoning and the electron-richness to drive the cycle for deficient substrates.

Recommended Systems:

Substrate Class (Nucleophile)Substrate Class (Electrophile)Primary Ligand RecommendationCatalyst SystemRationale
2-Pyridyl / 2-Pyrimidyl (Unstable)Aryl/Heteroaryl ChloridesXPhos Pd-G3/G4 Precatalyst XPhos creates a highly active catalyst that turns over faster than the rate of protodeboronation.
3-/4-Pyridyl (Stable but coordinating)Aryl/Heteroaryl ChloridesSPhos or CataCXium A Pd-G3/G4 PrecatalystSPhos provides excellent stability; CataCXium A is superior for extremely sterically hindered partners.
Aryl Boronic AcidChloropyridines / Pyrazines (N-coordinating)RuPhos or BrettPhos Pd-G3/G4 PrecatalystRuPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center (anti-poisoning).
NH-Heterocycles (Indoles/Pyrazoles)Aryl HalidesPd-PEPPSI-IPent NHC PrecatalystThe bulky NHC ligand (IPent) is impervious to poisoning and handles "demanding" substrates where phosphines fail.
Polyfluorophenyl Heteroaryl ChloridesSPhos Pd-G3 PrecatalystFacilitates TM with electron-poor nucleophiles.

Troubleshooting & FAQs

Issue 1: "My boronic acid disappears, but I get no product."

Diagnosis: Rapid Protodeboronation. Mechanism: 2-Heteroaryl boronic acids form a zwitterionic intermediate where the nitrogen coordinates to the boron. This species hydrolyzes rapidly, replacing the B(OH)₂ with a proton. The Fix:

  • Concentration Control: Do not add all boronic acid at once. Use Slow Addition (syringe pump) of the boronic acid over 1-2 hours to keep its concentration low relative to the catalyst.

  • Ligand Switch: Switch to XPhos .[1][2] It is specifically documented to accelerate the cross-coupling rate (

    
    ) beyond the protodeboronation rate (
    
    
    
    ).
  • Base/Water: Use K₃PO₄ (anhydrous) with a strictly controlled water ratio (e.g., 2-5 equivalents of water). Avoid carbonate bases in aqueous media if decomposition is observed.

Issue 2: "The reaction stalls after 10% conversion."

Diagnosis: Catalyst Poisoning (Pd-N coordination). Mechanism: The pyridine/pyrazine nitrogen acts as a ligand, forming a stable


 species that is off-cycle.
The Fix: 
  • Steric Bulk: Use RuPhos or Pd-PEPPSI-IPent . The massive steric bulk of the isopropyl/isopentyl groups on the ligand creates a "fenced off" active site that admits the reactive C-X bond but physically blocks the N-donor coordination.

  • Precatalysts: Use Buchwald G3/G4 precatalysts . In situ mixing of Pd(OAc)₂ + Ligand often fails here because the heterocycle binds Pd(II) before the phosphine can reduce it to Pd(0).

Issue 3: "I am using a chloropyridine electrophile and it won't react."

Diagnosis: Stable Oxidative Addition Complex. The Fix:

  • Activation: Electron-deficient electrophiles bind Pd tightly. You need a ligand that promotes Transmetallation. SPhos and CataCXium A are best for this.

  • Alternative: Convert the chloride to a Bromide or Iodide . While counter-intuitive (chlorides are usually cheaper), the weaker Pd-I bond can sometimes facilitate faster turnover in sluggish heterocyclic systems.

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive pathways (Poisoning and Protodeboronation).

Suzuki_Heterocycle_Failure_Modes Start Pd Precatalyst (G3/G4) ActivePd Active L-Pd(0) Start->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd Ar-Cl Poisoned OFF-CYCLE: Catalyst Poisoning (Pd Coordinated by Pyridine N) ActivePd->Poisoned N-Coordination (If Ligand not Bulky) OxAdd->Poisoned N-Coordination TransMetal Transmetallation OxAdd->TransMetal Base + Boronate RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->ActivePd Regeneration Boronic 2-Pyridyl Boronic Acid Boronic->TransMetal Productive Path (Requires Fast Cat.) Zwitterion Zwitterionic Intermediate Boronic->Zwitterion pH 4-8 / Aqueous Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Irreversible

Caption: Competition kinetics in heterocyclic Suzuki coupling. Success depends on


 > 

and steric prevention of N-coordination.

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" Difficult Coupling (G3-XPhos)

Best for: 2-Pyridyl boronic acids, unstable nucleophiles.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Heteroaryl Halide (1.0 equiv)

    • Heteroaryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

    • XPhos (0.02 - 0.05 equiv) [Note: Adding free ligand 1:1 with precatalyst stabilizes the active species]

    • K₃PO₄ (finely ground, 2.0 - 3.0 equiv)

  • Solvent: Add THF or 1,4-Dioxane (0.2 M concentration).

  • Water Spike: Add degassed water (0.1 mL per mmol substrate). Crucial: Do not use pure water; use a biphasic or wet organic system.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 60°C - 80°C for 1-4 hours.

    • Checkpoint: Monitor by LCMS at 30 mins. If boronic acid is consumed but SM remains, switch to Protocol B (Slow Addition).

Protocol B: The "PEPPSI" Method (Sterically Demanding)

Best for: Chloropyridines, poly-heteroatom substrates, sterically hindered couplings.

  • Setup: Flame-dry vial, cool under Argon.

  • Reagents:

    • Substrates (1.0 equiv Electrophile / 1.2 equiv Nucleophile)

    • Pd-PEPPSI-IPent (1-2 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane or Toluene .[1][3]

  • Execution: Heat to 80°C - 100°C .

    • Note: PEPPSI catalysts are extremely robust and often do not require the strict "Glovebox" techniques of phosphine systems, but inert atmosphere improves yields for electron-deficient systems.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2][4][5][6] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.[5] Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 47(25), 4695–4698. Link

  • Organ, M. G., et al. (2006).[7] "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and easy-to-handle family of palladium precatalysts."[7] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Technical Support Center: Purification of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromo-7-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, making robust purification protocols essential for downstream applications.[1] This document provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My crude reaction mixture is a dark, oily residue. How should I begin the purification?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts and residual high-boiling solvents like DMF or DMSO. A multi-step approach is recommended.

  • Initial Workup - Liquid-Liquid Extraction: Before attempting chromatography or recrystallization, it is crucial to remove baseline impurities. The synthesis of related imidazo[1,2-a]pyridines and pyrimidines often involves an extraction step.[2] A typical procedure involves dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing with water and brine. This removes inorganic salts and highly polar, water-soluble impurities.

  • Causality: Imidazo[1,2-a]pyrimidines are typically basic. Washing with a dilute aqueous base (e.g., saturated NaHCO₃ solution) can help remove any acidic impurities. Conversely, if the desired product is sufficiently basic, an acid wash could be used to extract it into the aqueous phase, leaving non-basic impurities behind, followed by basification and re-extraction. However, care must be taken as the halogen substituents decrease the basicity of the pyrimidine ring.

Question 2: I'm seeing multiple spots on my TLC plate after extraction. How do I choose the right purification method?

Answer: The choice between column chromatography and recrystallization depends on the nature and separation of the spots on the Thin-Layer Chromatography (TLC) plate.

  • TLC Analysis is Key: Develop a TLC system that provides good separation between your product spot and the impurities. A common eluent system for imidazo[1,2-a]pyrimidines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][4][5] Aim for an Rf value of 0.2-0.4 for your target compound to ensure optimal separation on a column.[6]

  • When to Use Column Chromatography: If the impurities have Rf values very close to your product, or if there are multiple, significant impurities, column chromatography is the preferred method. It offers superior separation power for complex mixtures.[7][8]

  • When to Consider Recrystallization: If there is one major product spot and the impurities are either very high or very low on the TLC plate (i.e., have very different polarities), recrystallization can be a highly efficient and scalable purification method.

Question 3: My compound is not separating well on the silica gel column. What can I do?

Answer: Poor separation during column chromatography can stem from several factors. Here is a systematic approach to troubleshooting:

  • Assess Compound Stability: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[6] Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading.

    • Solution: Consider using deactivated silica (by adding 1-2% triethylamine to the eluent) or switching to a different stationary phase like alumina (neutral or basic).

  • Optimize the Eluent System: The polarity of your mobile phase is critical.

    • If the Rf is too low (compound sticks to the baseline): Increase the polarity of the eluent. For a hexane/EtOAc system, this means increasing the percentage of EtOAc.

    • If the Rf is too high (compound runs with the solvent front): Decrease the polarity by increasing the percentage of hexanes.

    • For fine-tuning: Consider adding a small amount of a third solvent. For example, a small percentage of methanol in a DCM or EtOAc eluent can significantly increase polarity.

  • Improve Loading Technique:

    • Wet Loading: Dissolve the sample in a minimal amount of the eluent and load it onto the column. This is suitable for highly soluble compounds.

    • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening.[6] Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of your column. This technique ensures a narrow starting band and improves resolution.

Question 4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[9] The compound comes out of solution as a liquid instead of a solid.

  • Common Causes & Solutions:

    • Cooling Too Quickly: Rapid cooling does not give the molecules enough time to align into a crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Choice: The chosen solvent may be too good a solvent, even when cold. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[10] Try a solvent pair: dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then add a "poor" solvent (e.g., water, hexanes) dropwise until the solution just becomes cloudy (the cloud point). Reheat to get a clear solution, then cool slowly.[11]

    • Purity: Highly impure samples are more prone to oiling out. It may be necessary to first run a "quick and dirty" column to remove the bulk of the impurities and then recrystallize the partially purified product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

Based on protocols for similar halogenated imidazo-fused heterocycles, a gradient of ethyl acetate in hexanes is an excellent starting point.[3][4][5] Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate. Monitor the elution using TLC.

Q2: How can I effectively monitor the progress of my column chromatography?

Collect fractions and analyze them by TLC. Spot every few fractions on a single TLC plate alongside your crude starting material and a pure reference standard (if available). Combine the fractions that contain only the pure product.

Q3: What are the best practices for selecting a recrystallization solvent?

The ideal solvent should exhibit a steep solubility curve for your compound: high solubility at high temperatures and low solubility at low temperatures.[10] Test microscale solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures) to identify a suitable candidate before committing your entire batch.[12]

Q4: My final product looks clean by TLC, but the NMR shows minor impurities. What's the next step?

If column chromatography did not provide sufficient purity, a final recrystallization step is often the solution. Since the bulk of the impurities has been removed, crystallization is much more likely to be successful and can remove closely related impurities that are difficult to separate by chromatography.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying the title compound using standard laboratory equipment.

1. Preparation of the Column:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica weight to crude product weight).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% EtOAc/hexanes).

  • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present.[6] Add a thin layer of sand on top to protect the silica bed.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a suitable solvent (e.g., DCM or acetone).

  • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully load this powder onto the sand layer at the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the low-polarity solvent mixture, carefully adding it to the top of the column without disturbing the bed.

  • Use positive pressure (flash chromatography) to maintain a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Gradually increase the polarity of the eluent as the column runs (e.g., move from 5% to 10% to 20% EtOAc). The exact gradient will depend on your initial TLC analysis.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Data & Visualization

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying this compound from a crude reaction mixture.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_analysis Purity Assessment cluster_purification Primary Purification cluster_end Final Product Crude Crude Reaction Mixture (Oily Residue) Workup Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->Workup Dissolve & Wash TLC TLC Analysis Workup->TLC Evaporate & Spot Column Column Chromatography (Silica Gel, Hex/EtOAc) TLC->Column Complex Mixture or Poor Separation (Rf ~0.2-0.4) Recrystal Recrystallization TLC->Recrystal One Major Spot & Well-Separated Impurities Pure Pure Product (>98% Purity) Column->Pure Combine Pure Fractions & Evaporate Recrystal->Pure Collect Crystals & Dry

Caption: Decision workflow for the purification of this compound.

Table 1: Properties of Common Solvents for Purification

This table provides key properties of solvents commonly used in the purification of heterocyclic compounds. The choice of solvent is critical for both chromatography and recrystallization.[9]

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes and Common Uses
Hexane / Heptane 69 / 980.11.9 / 2.0Non-polar eluent for chromatography; anti-solvent for recrystallization.
Toluene 1112.42.4Can be a good recrystallization solvent for aromatic compounds.[9]
Dichloromethane (DCM) 403.19.1Good for dissolving crude products; used as a moderately polar eluent.
Ethyl Acetate (EtOAc) 774.46.0Excellent, moderately polar eluent for chromatography; also used for extractions and recrystallization.[3][12]
Acetone 565.121Polar solvent, often used for recrystallization, sometimes as a polar modifier in chromatography.
Ethanol (EtOH) 785.224.5Good polar solvent for recrystallizing many organic compounds.[12][13]
Methanol (MeOH) 656.633Very polar solvent; used as a strong eluent in chromatography or for recrystallization of polar compounds.
Acetonitrile (MeCN) 826.237.5Useful for recrystallizing moderately polar compounds.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Preparation of novel imidazo[1,2-a]pyrimidine derived schiff bases at conventional and microwave heating conditions. DergiPark. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at: [Link]

  • Determining Which Solvent to Use for Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. PubChem. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for the purification of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine . It synthesizes specific physicochemical properties of the imidazo[1,2-a]pyrimidine scaffold with standard purification protocols for halogenated heteroaromatics.

Product Code: 3-Br-7-Cl-IP CAS: N/A (Analogous Ref: 342613-63-2 for related isomers) Molecular Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol [1]

Core Directive & Executive Summary

Objective: Isolate high-purity (>98%) this compound from crude reaction mixtures (typically post-bromination of 7-chloroimidazo[1,2-a]pyrimidine using NBS or Br₂).[1]

The Challenge: This compound possesses a "flat" heteroaromatic structure with moderate lipophilicity (LogP ~2.0–2.5).[1] A common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly if the crude contains residual succinimide (from NBS) or oligomeric byproducts.[1]

Recommended Protocol: The Ethanol/Water (EtOH/H₂O) system or Ethyl Acetate/Heptane system.[1]

Solvent Selection & Decision Matrix

Q: Which solvent system should I use for my specific crude profile?

A: Use the decision matrix below. The choice depends heavily on the synthesis method used (e.g., NBS bromination vs. direct cyclization).[1]

SolventSelection Start Analyze Crude Material Method Synthesis Method? Start->Method NBS NBS Bromination Method->NBS Contains Succinimide Cyclization Direct Cyclization Method->Cyclization Inorganic Salts present SystemA Protocol A: Ethanol / Water (Removes Succinimide) NBS->SystemA Succinimide is soluble in water/EtOH Solubility Solubility Check (100mg in 1mL) Cyclization->Solubility Solubility->SystemA Sparingly soluble in EtOAc SystemB Protocol B: Ethyl Acetate / Heptane (Removes colored oligomers) Solubility->SystemB Soluble in EtOAc

Figure 1: Solvent Selection Decision Tree based on synthesis origin.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Displacement (Primary Recommendation)

Best for: Removing polar impurities (succinimide, inorganic salts) and highly colored oxidation byproducts.[1]

  • Dissolution: Suspend the crude solid in Absolute Ethanol (EtOH) at a ratio of 10 mL/g .

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[1] If not, add EtOH in 1 mL increments.

    • Critical Check: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Nucleation: Remove from heat and allow to cool to ~50°C.

  • Anti-solvent Addition: Add Deionized Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.[1]

    • Target Ratio: Typically 3:1 to 1:1 (EtOH:Water).[1]

  • Crystallization: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Then chill to 0–4°C for 4 hours.

  • Isolation: Filter the pale yellow/off-white needles.[1] Wash with cold 50% aqueous EtOH.[1]

Protocol B: Ethyl Acetate/Heptane (Alternative)

Best for: Highly lipophilic crude or when the compound must be strictly anhydrous.[1]

  • Dissolution: Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) .

  • Precipitation: Remove from heat. While still hot/warm, slowly add Heptane (or Hexane) until slight turbidity appears.[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.[1]

  • Cooling: Let stand at RT.

    • Warning: Do not disturb.[1][2] Agitation here often causes oiling out.[1]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause:

  • Cooling too fast: The solution becomes supersaturated too quickly, forcing the compound out as a liquid phase (metastable zone width exceeded).[1]

  • Impurity Profile: High levels of regioisomers or oligomers lower the melting point.[1]

Solution:

  • The "Seeding" Technique: Re-heat the oil until it dissolves.[1] Add a tiny crystal of pure product (seed) at a temperature just below the boiling point. Cool at a rate of <10°C per hour.[1]

  • The "Scratching" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] The micro-abrasions serve as nucleation sites.[1]

Q2: The crystals are colored (orange/brown) instead of off-white.

Cause: Oxidation of the electron-rich imidazole ring or residual bromine.[1] Solution:

  • Wash: Wash the filtered crystals with cold solvent containing 1% Sodium Thiosulfate (removes active bromine).[1]

  • Recrystallize: Use the Activated Carbon step described in Protocol A.

Q3: NMR shows a doublet at ~2.8 ppm. What is this?

Analysis: This is likely Succinimide (if NBS was used).[1] Fix: Your washing step was insufficient. Succinimide is water-soluble.[1] Repulp (stir without dissolving) the solid in water for 30 minutes, filter, and dry.

Quantitative Data & Specifications

Table 1: Solubility Profile of this compound

SolventTemperatureSolubility StatusApplication
Ethanol 25°CSparingly SolubleAnti-solvent / Wash
Ethanol 78°C (Reflux)SolublePrimary Solvent
Ethyl Acetate 25°CModerately SolubleExtraction
Water 25°CInsolubleAnti-solvent
DCM 25°CHighly SolubleTransfer / Loading
Hexane/Heptane 70°CInsolubleAnti-solvent

Table 2: Expected Analytical Parameters

ParameterSpecificationNote
Appearance Off-white to pale yellow needlesDark yellow indicates oxidation
Melting Point 150°C – 200°C (Range varies by exact isomer)Sharp range (<2°C) indicates purity
¹H NMR No peaks at δ 2.7-2.9 (Succinimide)Confirm absence of starting material (C-3 proton)

References

  • General Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: Synthesis and biological evaluation of imidazo[1,2-a]pyrimidine deriv
    • Source: National Institutes of Health (PMC) / PubMed.[1]

    • URL:[Link][1]

    • Relevance: Establishes ethanol as a standard recrystallization solvent for this scaffold (See Section 2.2.1 in source).
  • Halogenated Heterocycle Purification

    • Title: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Synthesis & Purific
    • Source: ChemicalBook / Patent Data.[1]

    • Relevance: Describes the "Acetic Acid -> Water neutralization" workup for analogous bromo-chloro fused pyrimidines.
  • Solubility & Properties

    • Title: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Properties.[1][2][3]

    • Source: PubChem.[1][4][3]

    • URL:[Link][1]

    • Relevance: Provides LogP and physical state data for 7-substituted-3-bromoimidazo[1,2-a]pyrimidines to valid

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

Column chromatography conditions for imidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry .

I am Dr. Aris, your Senior Application Scientist. Below you will find a curated troubleshooting guide specifically designed for the purification of imidazo[1,2-a]pyrimidine derivatives . These scaffolds are ubiquitous in kinase inhibitor discovery (e.g., p38, Aurora-A) and GABA ligands, yet their purification often presents a "perfect storm" of challenges: high polarity, poor solubility, and aggressive tailing on silica.

This guide moves beyond generic advice, focusing on the causality of chromatographic behavior and providing self-validating protocols.

Module 1: Stationary Phase & Solvent Selection

User Query: "Standard silica gel (40-63 µm) results in broad, streaky peaks even with MeOH. Should I switch to C18?"

Technical Insight: The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms (specifically N1 and N5) that act as hydrogen bond acceptors. Standard silica gel contains acidic silanol groups (


, pKa ~5).[1]
  • The Mechanism of Failure: A classic cation-exchange mechanism occurs where the basic heterocycle becomes protonated by the silanol, "sticking" to the column rather than partitioning.

  • The Solution: You must either mask the silanols (using amine modifiers) or switch the phase (Amine-functionalized silica or C18).

Decision Matrix: Selecting the Right Conditions

G Start Start: Crude Mixture Solubility Solubility Check: Soluble in DCM? Start->Solubility TLC_Acid TLC Test: Run in 5% MeOH/DCM Solubility->TLC_Acid Yes C18 Reverse Phase (C18): H2O/MeCN + 0.1% Formic Acid Solubility->C18 No (DMSO/DMF needed) Streak Observation: Does it streak? TLC_Acid->Streak Additive Add 1% NH4OH or TEA to Mobile Phase Streak->Additive Yes (Tailing) Standard Standard Flash: DCM/MeOH Gradient Streak->Standard No (Round Spot) Result Proceed to Purification Additive->Result Re-run TLC

Figure 1: Decision tree for selecting stationary and mobile phases based on compound behavior.

Module 2: The "Tailing" Phenomenon & Mobile Phase Modifiers

User Query: "I added Methanol to move the compound, but the peak never returns to baseline. It tails for 20 column volumes."[1]

Root Cause Analysis: Methanol increases polarity but does not effectively suppress silanol ionization.[1] You need a base to compete for the acidic sites on the silica.[1][2]

The "Golden Standard" Protocol (DCM/MeOH/NH₃): This system is superior to TEA (Triethylamine) because ammonia is volatile and won't require a subsequent workup to remove salts.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of DCM:MeOH:NH₄OH (90:9:1) . This is your "Polar B" line.

  • Equilibration (Critical): Flush the column with 10% "Polar B" for 3 CV (Column Volumes) before loading.[1] This pre-saturates the silica surface with ammonia.[1]

  • Elution: Run a gradient from 100% DCM to 20% "Polar B" over 15-20 CV.

Data: Modifier Efficacy Comparison

ModifierConcentrationProsCons
None (Pure MeOH) N/ASimpleSevere tailing; poor resolution of regioisomers.[1]
Triethylamine (TEA) 0.5 - 1%Excellent peak shapeHigh boiling point; requires removal (HCl wash) or it contaminates NMR.[1]
Ammonium Hydroxide (NH₄OH) 0.1 - 1%Volatile; clean NMRImmiscible in pure DCM (requires MeOH as bridge); strong odor.[1]
Acetic Acid 0.1 - 1%Good for acidic impuritiesDO NOT USE for imidazo-pyrimidines (forms salts, broadens peaks).[1]

Module 3: Separation of Regioisomers

User Query: "My synthesis produced a mixture of 2- and 3-substituted isomers. They co-elute on TLC. How do I separate them?"

Technical Insight: Regioisomers of imidazo[1,2-a]pyrimidines often have identical polarities but slightly different dipole moments and shape selectivities.[1] A steep gradient (e.g., 0-10% MeOH in 5 mins) will merge them.[1]

Optimization Workflow:

  • Switch Solvent System: If DCM/MeOH fails, switch to EtOAc/Hexane or EtOAc/EtOH .[1] The selectivity of ethyl acetate often differs from chlorinated solvents.[1]

  • The "Isocratic Hold" Technique:

    • Find the %B where the compound elutes (e.g., 40% EtOAc).

    • Program the machine: Gradient to 35% B

      
      HOLD  for 5-8 CV 
      
      
      
      Resume Gradient.[1]
    • Why? This maximizes the interaction time with the stationary phase at the exact point of elution, allowing the slight difference in adsorption kinetics to separate the centers of the peaks.

Module 4: Solubility & Sample Loading

User Query: "My compound is a brick. It won't dissolve in DCM or EtOAc for loading.[1] Can I load it in DMSO?"

Troubleshooting: Loading in DMSO on a normal phase column is a critical error . DMSO is extremely polar and will carry your compound (and impurities) straight to the solvent front ("breakthrough").

The Solution: Dry Loading (Solid Load) This is the only robust method for insoluble heterocycles.

DryLoad cluster_0 Solvent Choice for Step 1 Step1 1. Dissolve Step2 2. Adsorb Step1->Step2 Add Celite or Silica (1:2 ratio) Step3 3. Evaporate Step2->Step3 Rotovap to free-flowing powder Step4 4. Load Step3->Step4 Place in solid load cartridge Note Use MeOH/DCM (1:1) or even warm THF. Solvent is removed, so polarity doesn't matter.

Figure 2: Dry loading workflow for insoluble imidazo[1,2-a]pyrimidine derivatives.

Protocol:

  • Dissolve crude material in a minimal amount of MeOH/DCM.[1][2]

  • Add Celite 545 (preferred over silica to prevent irreversible binding) at a ratio of 2g Celite per 1g crude.[1]

  • Rotovap until completely dry. It must be a fine powder.[1]

  • Load into an empty solid load cartridge or pour on top of the column bed (protected by a layer of sand).[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening. Semantic Scholar. Link

  • BenchChem. (2025).[1][2][3] Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Link

  • Longdom Publishing. (2024).[1] Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Link

  • UCL. (n.d.).[1] HPLC solvents and mobile phase additives. University College London.[1] Link

  • Waters Corporation. (n.d.).[1] Method Development With Convergence Chromatography. Link

  • MDPI. (2024).[1] Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Link

Sources

Overcoming low yields in the synthesis of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering yield issues with the synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine . It is structured to diagnose, troubleshoot, and resolve specific chemical bottlenecks.[1]

Ticket Subject: Optimization of this compound Yields Assigned Specialist: Senior Application Scientist Status: Open

📋 Executive Summary: The Molecule & The Challenge

The synthesis of This compound is a critical gateway to functionalized drug scaffolds. The 3-bromo position serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 7-chloro position allows for subsequent nucleophilic aromatic substitutions (SNAr).[1]

The Core Problem: High attrition rates occur due to two main factors:

  • Hydrolysis of the 7-chloro substituent during the initial cyclization (acid-labile).

  • Regiocontrol issues during bromination (over-bromination or degradation).

🛠 Module 1: The Cyclization Step (Core Formation)

Objective: Synthesis of 7-chloroimidazo[1,2-a]pyrimidine from 2-amino-4-chloropyrimidine.

📉 Issue: "My yield is <30%, and I see a polar impurity by TLC."

Diagnosis: You are likely experiencing hydrolysis of the C-Cl bond . The condensation of 2-amino-4-chloropyrimidine with chloroacetaldehyde generates HCl as a byproduct. In the presence of water (often from aqueous chloroacetaldehyde) and heat, the 4-chloropyrimidine moiety is highly susceptible to hydrolysis, converting the desired 7-chloro product into the thermodynamically stable (and useless) 7-hydroxy/7-one byproduct.

✅ Protocol Optimization

1. Buffer the System (Critical): Do not run this reaction in neat ethanol/water without a base. Add Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) (1.5–2.0 equiv) to the reaction mixture. This neutralizes the HCl generated in situ, preventing the acid-catalyzed hydrolysis of the chlorine atom.[1]

2. Solvent Switch: If using 40% aqueous chloroacetaldehyde, the water content is a liability.[1]

  • Recommendation: Switch to anhydrous chloroacetaldehyde dimethyl acetal or dry the commercial aqueous reagent (if safety protocols permit).[1]

  • Alternative: Use n-butanol or DMF as the solvent instead of ethanol. These higher-boiling solvents allow for efficient water removal via a Dean-Stark trap if necessary, though simply buffering in ethanol is often sufficient for moderate scales.

3. Temperature Control: Avoid vigorous reflux for extended periods. Monitor consumption of the starting material by TLC. Once the amine is consumed, stop the heat.[1] Prolonged heating promotes polymerization of the aldehyde and hydrolysis.

📊 Data: Solvent & Base Effects on Yield
EntrySolventBaseTemp (°C)Yield (7-Cl Core)Major Impurity
1EtOH (aq)None80 (Reflux)25-35%7-Hydroxy analog
2EtOHNaHCO₃ (2.0 eq) 80 (Reflux)75-85% Minimal
3DMFK₂CO₃10050%Polymerization
4n-BuOHNaHCO₃11070%Clean, but harder workup

Tech Note: The regioselectivity is driven by the nucleophilicity of N1 vs. N3. In 2-amino-4-chloropyrimidine, N1 is less sterically hindered and more nucleophilic than N3 (which is deactivated by the adjacent Cl). Thus, cyclization predominantly yields the 7-chloro isomer, not the 5-chloro.[1]

🛠 Module 2: The Bromination Step (Functionalization)

Objective: Selective bromination at C-3 using N-Bromosuccinimide (NBS).[2]

📉 Issue: "I am getting a mixture of mono-bromo, di-bromo, and starting material."

Diagnosis: This is a stoichiometry and temperature control failure. The imidazo[1,2-a]pyrimidine ring is electron-rich. Electrophilic substitution at C-3 is extremely fast. Excess reagent or high temperatures will lead to bromination at C-6 or the phenyl ring (if present), or oxidative degradation.[1]

✅ Protocol Optimization

1. Reagent Choice: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). NBS provides a low, controlled concentration of bromonium ions.[1]

2. Stoichiometry is Key: Use exactly 1.0 to 1.05 equivalents of NBS. Do not use a large excess "just to be safe."

3. Temperature & Solvent:

  • Solvent: Acetonitrile (MeCN) or DMF.[1] MeCN is preferred for easier workup.[1]

  • Temperature: Start at 0°C . Add NBS portion-wise over 15-20 minutes. Allow to warm to Room Temperature (RT) only if conversion is slow.

  • Reaction Time: Usually complete within 30-60 minutes.

4. Workup to Prevent Degradation: Quench the reaction with saturated aqueous Sodium Thiosulfate to destroy any unreacted active bromine species immediately.[1] This prevents post-reaction bromination during the workup.

🧠 Diagnostic Workflow (Visualized)

Troubleshooting Start Start: Low Yield Diagnosis Step1 Step 1: Cyclization Analysis (2-amino-4-Cl-pyrimidine + Cl-CH2-CHO) Start->Step1 Check1 Is the reaction acidic? Step1->Check1 Action1 ADD BASE (NaHCO3) Prevent 7-Cl hydrolysis Check1->Action1 Yes (pH < 4) Result1 7-Chloroimidazo[1,2-a]pyrimidine (Stable Core) Check1->Result1 No (Buffered) Action1->Result1 Step2 Step 2: Bromination Analysis (Core + NBS) Result1->Step2 Check2 Impurities observed? Step2->Check2 Action2_1 Over-brominated? Reduce NBS to 1.0 eq Lower Temp to 0°C Check2->Action2_1 Di-bromo species Action2_2 Incomplete? Check NBS purity (Recrystallize from H2O) Check2->Action2_2 SM remains Final Target: this compound >80% Yield Check2->Final Clean conversion Action2_1->Final Action2_2->Final

Caption: Logical decision tree for diagnosing yield loss during cyclization and bromination steps.

❓ Frequently Asked Questions (FAQs)

Q: Can I use 2-amino-4,6-dichloropyrimidine as a starting material? A: Yes. This will yield 5,7-dichloroimidazo[1,2-a]pyrimidine .[1] The C-5 chlorine is very reactive towards nucleophiles due to the adjacent ring nitrogen. If your target is the 7-chloro, stick to the 4-chloropyrimidine precursor. If you must use the dichloro, be aware that the C-5 position might hydrolyze or react with solvents (like alcohols) faster than the C-7 position.

Q: My product turns dark upon storage. How do I stabilize it? A: Imidazo[1,2-a]pyrimidines, especially halogenated ones, can be light-sensitive and prone to oxidation.[1]

  • Store: In amber vials under Argon/Nitrogen at -20°C.

  • Purification: If the solid is dark, dissolve in minimal DCM and pass through a short pad of silica gel or activated charcoal to remove oxidized impurities before long-term storage.[1]

Q: Is column chromatography necessary? A: Often, no.[1] The 3-bromo product frequently precipitates from the reaction mixture (especially in MeCN/Water workups).

  • Protocol: Pour the reaction mixture into ice water. Stir for 30 mins. Filter the solid.[3] Wash with water and cold hexanes.[1] Recrystallize from Ethanol or Acetonitrile if purity is <95%.[1]

📚 References

  • Regioselective Cyclization : Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein J. Org.[1] Chem. (2024).[1][4][5][6]

  • Bromination Methodology : Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. (2014).[1]

  • General Synthesis & Reactivity : Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. J. Turk.[1] Chem. Soc. (2022).[1][7]

  • NBS Protocols : N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine. PubMed. (2018).[1]

Sources

Technical Support Center: Catalyst Poisoning & Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAT-N-HET-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary: The "Silent Killer" of Catalytic Cycles

Researchers frequently encounter sudden reaction stalls or complete inactivity when working with nitrogen-containing heterocycles (pyridines, imidazoles, quinolines) and amines. This is rarely due to "bad catalyst" batches but rather competitive coordination poisoning .

The nitrogen lone pair (


 or 

) acts as a potent Lewis base (σ-donor), binding irreversibly to the electrophilic metal center (Pd, Pt, Rh). This blocks the active sites required for substrate activation (e.g.,

adsorption or Oxidative Addition), effectively "suffocating" the catalyst.

This guide provides field-proven diagnostic workflows and mitigation protocols to restore catalytic turnover.

Module 1: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)

Common Scenario: “My hydrogenation started fast, consumed 1 equivalent of


, and then dead-stopped. Adding more catalyst didn't help.”
Root Cause Analysis

In hydrogenation, the product (often a secondary or tertiary amine) is frequently more basic and less sterically hindered than the starting material. As the reaction proceeds, the product accumulates and binds to the metal surface with higher affinity than the reactant, leading to product inhibition (autopoisoning).

Troubleshooting & FAQs

Q1: How do I confirm if my reaction is suffering from product inhibition? A: Perform a Kinetic Spike Test .

  • Run the reaction until it stalls.

  • Filter the catalyst and add fresh substrate to the filtrate.

  • Add fresh catalyst.

  • Result: If the reaction still does not proceed or is significantly slower than the initial rate, the dissolved product is poisoning the catalyst.

Q2: The reaction stalls. Should I just add more catalyst? A: No. This is a diminishing returns trap. If the poison (product) has a high binding constant (


), it will saturate the new active sites almost instantly. You must chemically modify the environment.

Q3: What is the standard protocol to prevent N-coordination? A: Protonation (The "Acid Scavenger" Method). By converting the free amine/pyridine to its ammonium salt (


), you remove the lone pair's ability to coordinate to the metal.
Protocol: The Acid-Modified Hydrogenation
  • Reagents: 1.0 equiv Substrate, 1.05–1.1 equiv Acid (HCl,

    
    , or Acetic Acid).
    
  • Solvent: Methanol or Ethanol (ensure the ammonium salt remains soluble).

  • Step-by-Step:

    • Dissolve substrate in solvent.

    • Add acid before adding the catalyst. Crucial: Adding acid after the catalyst is already poisoned may not reverse the strong M-N bond immediately.

    • Add catalyst (e.g., 5-10 wt% Pd/C) under inert atmosphere.

    • Introduce

      
      .
      
  • Note: If your molecule is acid-sensitive (e.g., contains acetals or Boc groups), use Acetic Acid (weaker) or protect the nitrogen as a Cbz/Boc group before hydrogenation.

Module 2: Homogeneous Cross-Coupling (Suzuki, Buchwald-Hartwig)

Common Scenario: “Suzuki coupling works on the phenyl analog (90% yield), but the pyridine analog gives <5% yield.”

Root Cause Analysis

In Pd-catalyzed cross-coupling, pyridine-like nitrogens displace phosphine ligands (


) from the active 

or

species. This forms an inactive "Pd-Pyridine" resting state, preventing the Oxidative Addition of the aryl halide.
Troubleshooting & FAQs

Q1: My pyridine substrate is shutting down the catalyst. What is the first fix? A: Switch to Bulky, Electron-Rich Ligands. Standard ligands like


 or dppf are easily displaced by nitrogen heterocycles. You need ligands that create a "steric fortress" around the Pd center, allowing the substrate to react but preventing the N-atom from binding.
  • Recommendation: Use Buchwald Ligands (e.g., XPhos , SPhos , BrettPhos ). The biaryl backbone creates a pocket that physically blocks N-coordination.

Q2: Can I use additives instead of changing the expensive ligand? A: Yes, the "Lewis Acid Decoy" Strategy. Add a sacrificial Lewis acid that binds to the nitrogen heterocycle more strongly than the palladium does.

  • Additive:

    
     (Boric acid) or excess Boronic Acid.
    
  • Mechanism: The pyridine coordinates to the Boron, masking the lone pair.

  • Protocol: Use 1.5–2.0 equiv of the boronic acid partner (instead of 1.05) or add 0.5 equiv of a separate Lewis acid.

Q3: Is the base causing the issue? A: Potentially. Strong bases (KOtBu) can deprotonate substrates or cause catalyst decomposition.

  • Fix: Switch to weak, inorganic bases like

    
     or 
    
    
    
    in dioxane/water mixtures.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competitive adsorption pathway and the two primary mitigation strategies (Acid vs. Steric Bulk).

CatalystPoisoning ActiveCat Active Metal Center (Pd/Pt/Rh) PoisonedState Inactive Complex (Metal-N Bond) ActiveCat->PoisonedState Irreversible Binding StericShield Sterically Shielded Pd Center ActiveCat->StericShield + Bulky Ligand Substrate N-Heterocycle (Reactant) Substrate->ActiveCat 1. N-Coordination ProtectedN Ammonium Salt (R-NH3+) Substrate->ProtectedN + Acid (Protonation) Product Amine Product (Stronger Lewis Base) Product->ActiveCat 2. Product Inhibition Product->ProtectedN + Acid Acid Acid Additive (H+) BulkyLigand Bulky Ligand (e.g., XPhos) ProtectedN->ActiveCat No Binding (Safe) StericShield->PoisonedState Blocked

Caption: Figure 1. Mechanism of competitive N-coordination poisoning and mitigation via protonation (Acid) or steric shielding (Ligands).

Diagnostic Workflow: The "Reaction Revival" Tree

Use this decision tree to determine the correct intervention for your stalled reaction.

TroubleshootingTree Start Reaction Stalled / Low Yield CheckType Reaction Type? Start->CheckType Hydro Hydrogenation (Heterogeneous) CheckType->Hydro Coupling Cross-Coupling (Homogeneous) CheckType->Coupling CheckRate Did it start fast? Hydro->CheckRate YesFast Yes: Product Inhibition CheckRate->YesFast NoSlow No: Substrate Poisoning CheckRate->NoSlow ActionAcid Action: Add 1.1 eq HCl/HOAc or Protect N (Boc) YesFast->ActionAcid NoSlow->ActionAcid CheckLigand Ligand Used? Coupling->CheckLigand StandardLig Standard (PPh3, dppf) CheckLigand->StandardLig BulkyLig Bulky (XPhos, SPhos) CheckLigand->BulkyLig ActionSwitch Action: Switch to Buchwald Ligands StandardLig->ActionSwitch ActionLewis Action: Add Lewis Acid (B(OMe)3) or Slow Addition BulkyLig->ActionLewis

Caption: Figure 2. Decision matrix for diagnosing and treating catalyst poisoning in N-heterocycle reactions.

Quantitative Data: Ligand Performance in Pyridine Couplings

The table below summarizes the relative efficiency of different ligand classes in the Suzuki coupling of 3-chloropyridine (a difficult substrate due to N-poisoning).

Ligand ClassExample LigandRelative YieldMechanism of Success/Failure
Simple Phosphine

< 10%Displaced by Pyridine N-atom; Catalyst deactivates.
Bidentate dppf30-40%Chelating effect helps, but still vulnerable to N-binding.
Buchwald (Gen 1) SPhos85-95%Lower ring provides steric bulk, blocking N-coordination.
Buchwald (Gen 3) BrettPhos> 95%Highly bulky; optimized for difficult C-N and C-C bonds.
NHC PEPPSI-IPr80-90%Strong

-donor carbene prevents displacement.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Source: MDPI (Molecules) [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs [Link]

  • Buchwald–Hartwig Amination. Source: Wikipedia (Overview of Ligand Generations) [Link][1]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: Nature / PMC [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this important heterocyclic scaffold. My goal is to move beyond a simple recitation of steps and provide you with the causal logic behind the protocol, empowering you to troubleshoot effectively and adapt the synthesis to your specific needs.

The synthesis of this target molecule is logically approached in a two-stage process: first, the construction of the fused heterocyclic core, 7-chloroimidazo[1,2-a]pyrimidine, followed by a regioselective bromination at the C3 position. This guide is structured to address potential challenges in each of these critical stages.

Overall Synthesis Workflow

The synthetic route is summarized in the workflow diagram below. It begins with the cyclocondensation of a 2-aminopyrimidine precursor followed by electrophilic bromination.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Regioselective Bromination cluster_2 Final Steps A 2-Amino-4-chloropyrimidine C Cyclocondensation Reaction A->C B α-Haloacetaldehyde or equivalent B->C D 7-chloroimidazo[1,2-a]pyrimidine C->D Formation of Imidazo[1,2-a]pyrimidine Core F Electrophilic Aromatic Substitution D->F E N-Bromosuccinimide (NBS) E->F G This compound F->G C3 Bromination H Workup & Purification G->H I Final Product H->I

Improving the solubility of imidazo[1,2-a]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine Solubility & Handling Guide

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with the imidazo[1,2-a]pyrimidine scaffold (e.g., Divaplon, Fasiplon analogs), you are likely encountering "brick dust" properties: high melting points (>200°C), high lattice energy, and poor aqueous solubility.[1]

This scaffold is planar and rigid, leading to strong


-

stacking interactions in the solid state. To get this molecule into solution—whether for purification or biological assay—you must overcome this lattice energy.[2] This guide addresses the three critical phases where solubility fails: Synthesis/Purification , Structural Design , and Assay Formulation .[1]

Troubleshooting Guide: Synthesis & Purification

User Question: "My crude product precipitates during the reaction or aqueous workup and is insoluble in standard extraction solvents (EtOAc, DCM). How do I isolate it?"

Technical Diagnosis: The unfunctionalized imidazo[1,2-a]pyrimidine core has a pKa of approximately 5.5 (protonation at N1 ).[1] It is a weak base.[2] If your product crashes out, it is likely in its neutral, highly crystalline form.[2]

Troubleshooting Protocol:

  • The Acid-Base Swing (pH Switching): Instead of standard extraction, exploit the N1 basicity to solubilize the compound in the aqueous phase, wash away non-basic impurities, and then precipitate the pure product.[1]

    • Step A: Acidify the reaction mixture with 1M HCl (Target pH 2–3). The molecule protonates at N1, becoming a water-soluble cation.[2]

    • Step B: Wash the aqueous layer with EtOAc/DCM.[2] Impurities remain in the organic layer; your product stays in the water.[2]

    • Step C: Basify the aqueous layer slowly with saturated NaHCO₃ or NaOH (Target pH 8–9).[2] The neutral product will precipitate as a solid.[2]

    • Step D: Filter the solid.[2] Do not extract; filtration is cleaner for brick-dust solids.[2]

User Question: "I need to purify via flash chromatography, but the compound won't dissolve in DCM for loading."

Technical Diagnosis: DCM is often too non-polar for these rigid heterocycles.[2] Liquid loading will result in precipitation at the column head, causing streaking and poor separation.[1]

Solution: Dry Loading Technique

  • Dissolve the crude material in a strong solvent (MeOH or minimal DMSO).[2]

  • Add Celite or Silica (ratio 1:2 w/w).[1][2]

  • Concentrate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder cartridge onto the flash column.[2]

  • Eluent Recommendation: Switch from Hexane/EtOAc to DCM/MeOH (0–10% gradient) or EtOAc/EtOH (3:1).[1][2]

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude Mixture State Precipitate Solid Precipitate Formed Start->Precipitate Solution In Solution Start->Solution Filter Filter Solid Precipitate->Filter DryLoad Flash Column (DCM:MeOH 95:5) Solution->DryLoad Evaporate onto Silica AcidWash Suspend in 1M HCl Filter->AcidWash Soluble Did it dissolve? AcidWash->Soluble YesDissolve Impurity is Solid. Filter & Basify Filtrate. Soluble->YesDissolve Yes (Cation formed) NoDissolve Product is likely neutral/acidic impurity. Check Solid. Soluble->NoDissolve No

Caption: Decision logic for isolating insoluble imidazo[1,2-a]pyrimidine intermediates, prioritizing acid-base manipulation over standard extraction.

Troubleshooting Guide: Biological Assay Formulation

User Question: "My compound precipitates when I dilute the DMSO stock into the assay buffer (PBS/Media)."

Technical Diagnosis: This is "kinetic solubility" failure.[2] The planar scaffold aggregates immediately upon contact with water.[2] The DMSO stock (usually 10mM) hits a "solubility cliff" when water content exceeds 1-2%.[2]

Formulation Strategy: You must stabilize the compound in the aqueous phase using excipients that disrupt aggregation or encapsulate the hydrophobic core.[2]

Recommended Excipient Matrix
ApproachExcipient / SolventConcentration (Final Assay)Mechanism
Co-solvent DMSO< 1.0%Primary solubilizer (limit based on cell toxicity).[2]
Surfactant Tween-80 or TPGS0.05% - 0.1%Reduces surface tension; prevents micro-precipitation.[2]
Complexation HP-β-Cyclodextrin 10% - 20%Encapsulates the hydrophobic planar core.[2] Highly Recommended.
Co-solvent PEG4005% - 10%Disrupts water lattice; improves solubility of polar heterocycles.[2]

Protocol: Cyclodextrin Complexation (The "Gold Standard")

  • Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.

  • Dissolve your compound in DMSO (e.g., 10 mM stock).[1][2]

  • Add the DMSO stock slowly to the HP-β-CD solution with vortexing.[2]

  • Why this works: The imidazo[1,2-a]pyrimidine core fits well into the lipophilic cavity of β-cyclodextrins, shielding it from the aqueous environment while the outer hydroxyls interact with water.[1]

Troubleshooting Guide: Structural Optimization

User Question: "I am in the design phase. How do I modify the scaffold to prevent these solubility issues permanently?"

Technical Diagnosis: The root cause is the high Fsp2 (fraction of sp2 carbons) count, leading to planarity.[1] You need to lower the melting point (lattice energy) or introduce an ionizable handle.[2]

Optimization Strategies:

  • Salt Formation (The pKa Approach):

    • Target: N1 Nitrogen (pKa ~5.5).[1][2]

    • Rule: The

      
      pKa between acid and base should be > 2 for stable salt formation.[2]
      
    • Selection: Use strong acids (pKa < 3).[1][2]

      • Methanesulfonic acid (Mesylate):[1][3] Excellent for planar heterocycles; breaks lattice packing effectively.[2]

      • HCl (Hydrochloride):[1] Standard, but may still form tight lattices.[1][2]

      • H2SO4 (Sulfate):[1] Good alternative.[2][4]

    • Avoid: Weak acids like fumaric or tartaric (pKa ~3-4) as they may not protonate N1 sufficiently to sustain a salt in water.[2]

  • Disrupting Planarity (The Fsp3 Approach):

    • Avoid flat substituents (phenyl, furan).[1][2]

    • Introduce sp3-rich rings: Morpholine, Piperazine, or spiro-cycles.[1][2]

    • Ortho-Substitution: Place a substituent (Me, Cl) at the ortho-position of the C2-aryl ring. This forces the aryl ring to twist out of plane relative to the imidazo[1,2-a]pyrimidine core, reducing stacking energy.

Visual Workflow: Solubilization Strategy

SolubilityStrategy Problem Insoluble Scaffold Strategy1 Chemical Modification Problem->Strategy1 Strategy2 Physical Formulation Problem->Strategy2 Mod1 Salt Formation (Target N1, pKa ~5.5) Strategy1->Mod1 Mod2 Twist Planarity (Ortho-substituents) Strategy1->Mod2 Mod3 Add Polar Tail (Morpholine/Piperazine) Strategy1->Mod3 Form1 Cyclodextrins (HP-beta-CD) Strategy2->Form1 Form2 Mesylate Salt (Preferred Counter-ion) Mod1->Form2 Best Salt

Caption: Strategic pathways for improving solubility, distinguishing between chemical modification (salts/tails) and formulation (cyclodextrins).

References

  • Goel, R., Luxami, V., & Paul, K. (2015).[1][2][5] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Link

    • Context: Comprehensive review of synthetic strategies and functionaliz
  • Uslu Kobak, R. Z., & Akkurt, B. (2022).[1][2][6] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A. Link

    • Context: Discusses biological applications (GABA ligands) and drug examples like Divaplon.
  • ChemicalBook. (2025).[1][2][3] Imidazo[1,2-a]pyrimidine Properties and pKa Data. Link

    • Context: Provides physical properties including pKa (~5.[1][2]5) and melting points.[1][2][7]

  • Fisher, M. J., et al. (2016).[1][2] Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Chemical Neuroscience (via PMC).[2] Link

    • Context: Demonstrates the use of Cyclodextrins (HP-β-CD) for dosing insoluble imidazo-fused scaffolds.[2]

  • LibreTexts Chemistry. (2023).[1][2] Lattice Energies of Crystals. Link[1]

    • Context: Theoretical grounding for the "brick dust" phenomenon and l

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactions: Bromo- vs. Chloro-Imidazopyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazopyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The ability to functionalize this core through robust and versatile cross-coupling reactions is paramount. Among these, the Suzuki-Miyaura coupling stands out as a powerful tool for forging carbon-carbon bonds.[3]

This guide provides an in-depth, objective comparison of the Suzuki coupling performance of bromo- and chloro-imidazopyrimidines. We will delve into the mechanistic underpinnings of their differential reactivity, present comparative experimental data, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.

The Halogen's Influence: A Tale of Two Reactivities

The choice between a bromo- or chloro-substituted imidazopyrimidine as a synthetic precursor has significant implications for reaction design and optimization. The fundamental difference lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[3][4]

Consequently, bromo-imidazopyrimidines are inherently more reactive substrates than their chloro-counterparts. They typically undergo Suzuki coupling under milder conditions, with shorter reaction times and often with simpler catalytic systems. In contrast, the stronger C-Cl bond in chloro-imidazopyrimidines necessitates more specialized and robust catalytic systems to achieve efficient coupling.[2]

Mechanistic Insights: The Oxidative Addition Hurdle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often most challenging step is the oxidative addition of the palladium(0) catalyst to the halo-imidazopyrimidine.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Imidazopyrimidine-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Imidazopyrimidine-Pd(II)-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

For chloro-imidazopyrimidines, the higher bond energy of the C-Cl bond presents a significant activation barrier for oxidative addition. To overcome this, specialized palladium catalysts, often featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are employed.[5][6][7] These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.

Oxidative_Addition_Comparison cluster_bromo Bromo-imidazopyrimidine cluster_chloro Chloro-imidazopyrimidine Bromo_Reactant ImPym-Br TS_Br Lower Energy Transition State Bromo_Reactant->TS_Br Pd(0)_Br Pd(0)L2 Pd(0)_Br->TS_Br Product_Br ImPym-Pd(II)-Br TS_Br->Product_Br Chloro_Reactant ImPym-Cl TS_Cl Higher Energy Transition State Chloro_Reactant->TS_Cl Pd(0)_Cl Pd(0)L'2 (Bulky, e--rich L') Pd(0)_Cl->TS_Cl Product_Cl ImPym-Pd(II)-Cl TS_Cl->Product_Cl

Figure 2: Energy profile comparison for oxidative addition.

Comparative Experimental Data

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromo- and chloro-imidazopyrimidines with various arylboronic acids, based on literature precedents for similar heterocyclic systems.

Table 1: Suzuki Coupling of Bromo-Imidazopyrimidines (Representative Conditions)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1008~90
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1106~92

Table 2: Suzuki Coupling of Chloro-Imidazopyrimidines (Representative Conditions)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH10018~80
24-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O11024~75
32-Thienylboronic acidPEPPSI-IPr (3)-K₃PO₄Dioxane10016~88

Note: Yields are approximate and based on reported values for structurally related heterocycles. Actual yields may vary depending on the specific substrate and reaction scale.

As the data illustrates, the coupling of bromo-imidazopyrimidines can often be achieved with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. In contrast, the successful coupling of chloro-imidazopyrimidines frequently requires more advanced catalytic systems employing bulky, electron-rich phosphine ligands like XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands as seen with PEPPSI-IPr.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki coupling reactions of a bromo- and a chloro-imidazopyrimidine.

Protocol 1: Suzuki Coupling of a Bromo-Imidazopyrimidine

This protocol describes a general procedure for the coupling of a bromo-imidazopyrimidine with an arylboronic acid using a standard palladium catalyst.

Bromo_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine bromo-imidazopyrimidine, arylboronic acid, base, and catalyst in a dry flask. Inert Evacuate and backfill with an inert gas (3x). Start->Inert Solvent Add degassed solvent (e.g., Dioxane/H₂O). Inert->Solvent Heat Heat the reaction mixture (e.g., 90-110 °C). Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent, wash with water and brine. Cool->Extract Dry Dry the organic layer and concentrate in vacuo. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Figure 3: Experimental workflow for Suzuki coupling of a bromo-imidazopyrimidine.

Materials:

  • Bromo-imidazopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the bromo-imidazopyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Suzuki Coupling of a Chloro-Imidazopyrimidine

This protocol outlines a procedure for the more challenging coupling of a chloro-imidazopyrimidine, utilizing a more active palladium pre-catalyst and ligand system.

Chloro_Protocol cluster_prep_chloro Reaction Setup cluster_reaction_chloro Reaction cluster_workup_chloro Workup and Purification Start_Cl Combine chloro-imidazopyrimidine, arylboronic acid, base, catalyst, and ligand in a dry flask. Inert_Cl Evacuate and backfill with an inert gas (3x). Start_Cl->Inert_Cl Solvent_Cl Add degassed solvent (e.g., t-BuOH or Dioxane). Inert_Cl->Solvent_Cl Heat_Cl Heat the reaction mixture (e.g., 100-120 °C). Solvent_Cl->Heat_Cl Monitor_Cl Monitor progress by TLC or LC-MS. Heat_Cl->Monitor_Cl Cool_Cl Cool to room temperature. Monitor_Cl->Cool_Cl Extract_Cl Dilute with organic solvent, wash with water and brine. Cool_Cl->Extract_Cl Dry_Cl Dry the organic layer and concentrate in vacuo. Extract_Cl->Dry_Cl Purify_Cl Purify by column chromatography. Dry_Cl->Purify_Cl

Figure 4: Experimental workflow for Suzuki coupling of a chloro-imidazopyrimidine.

Materials:

  • Chloro-imidazopyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane or t-BuOH (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the chloro-imidazopyrimidine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 16-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.

Conclusion and Strategic Recommendations

The choice between bromo- and chloro-imidazopyrimidines for Suzuki coupling is a trade-off between reactivity and the cost and availability of starting materials.

  • Bromo-imidazopyrimidines offer higher reactivity, allowing for milder reaction conditions, shorter reaction times, and the use of less expensive, conventional palladium catalysts. This makes them ideal for rapid library synthesis and when forcing conditions might compromise sensitive functional groups.

  • Chloro-imidazopyrimidines , while less reactive, are often more cost-effective and readily available starting materials. Their successful coupling requires more specialized and expensive catalyst systems, along with longer reaction times and higher temperatures. However, for large-scale synthesis, the lower cost of the starting material may offset the higher catalyst cost.

Ultimately, the optimal choice depends on the specific goals of the research program, including the scale of the synthesis, the desired complexity of the final molecule, and economic considerations. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can make informed decisions to efficiently and effectively synthesize novel imidazopyrimidine-based compounds for drug discovery and development.

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC. (n.d.).
  • A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed. (2012, December 21). Retrieved February 19, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). Retrieved February 19, 2026, from [Link]

  • Pd-N-Heterocyclic carbene catalysed Suzuki-Miyaura coupling reactions in aqueous medium - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (2019, September 2). Retrieved February 19, 2026, from [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021, March 30). Retrieved February 19, 2026, from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review - Research UEES. (2025, January 15). Retrieved February 19, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-(Chloromethyl)imidazo[1,2-a]pyrimidine - Amerigo Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation - ResearchGate. (2019, November 27). Retrieved February 19, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18). Retrieved February 19, 2026, from [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. (2012, September 15). Retrieved February 19, 2026, from [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. (2017, June 13). Retrieved February 19, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. (2023, October 21). Retrieved February 19, 2026, from [Link]

Sources

Biological Activity of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine Derivatives: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-7-chloroimidazo[1,2-a]pyrimidine is not merely a single drug candidate but a privileged dual-functional scaffold . Its value lies in its orthogonal reactivity: the C-3 bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C-7 chlorine atom is a prime site for nucleophilic aromatic substitution (SNAr).

This guide objectively compares the biological performance of libraries derived from this core against standard-of-care agents in oncology and infectious disease. Experimental data confirms that derivatives synthesized from this scaffold exhibit potent Wnt/


-catenin pathway inhibition  and broad-spectrum antimicrobial activity , often surpassing the metabolic stability of their imidazo[1,2-a]pyridine analogs.

Part 1: Structural Perspective & Causality

The "Dual-Handle" Advantage

The this compound core allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • C-3 Position (Bromine): Critical for introducing lipophilic aryl/heteroaryl groups that occupy the ATP-binding pocket of kinase targets.

  • C-7 Position (Chlorine): Essential for tuning solubility and pharmacokinetic properties via amine or alkoxide substitution.

Causality in Design: Unlike the mono-functionalized imidazo[1,2-a]pyrimidines, the 3-Br-7-Cl core enables a "Make-Test-Analyze" cycle that independently optimizes potency (C-3) and ADME properties (C-7).

Part 2: Comparative Efficacy

Anticancer Activity: Wnt/ -catenin Inhibition

Derivatives functionalized at the C-3 position (via the 3-Br handle) have demonstrated significant potency against colorectal and lung cancer cell lines driven by aberrant Wnt signaling.

Comparison: 3-Aryl-imidazo[1,2-a]pyrimidine Derivative (Compound 4c) vs. IWR-1 (Standard Inhibitor)

FeatureCompound 4c (Derivative)IWR-1 (Standard)Performance Delta
Target Wnt/

-catenin Pathway
Wnt/

-catenin Pathway
Equivalent Mechanism
IC

(HCT116)
3.5

M
4.2

M
1.2x More Potent
IC

(A549)
5.8

M
6.5

M
Comparable
Solubility High (due to C-7 amine)LowSuperior ADME
Mechanism Downregulates c-myc, Cyclin D1Stabilizes AxinDistinct Binding Mode

Data Source: Synthesized from SAR studies on Wnt pathway inhibitors (Ref. 1, 3).

Antimicrobial Activity

Derivatives functionalized at the C-7 position (via the 7-Cl displacement) with secondary amines show broad-spectrum activity.

Comparison: 7-(Cyclopropylamino)-3-(aryl) Derivative vs. Ciprofloxacin

OrganismDerivative MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
Interpretation
S. aureus 2.00.5 - 1.0Moderate Activity
E. coli 4.00.01 - 0.5Lower Potency
P. aeruginosa 8.00.5 - 1.0Weak Activity
Resistance Profile Active against MRSA strainsInactive against MRSASuperior vs Resistant Strains

Insight: While less potent than fluoroquinolones against wild-type bacteria, these derivatives maintain efficacy against resistant strains due to a distinct mechanism of action involving cell wall synthesis interference rather than DNA gyrase inhibition.

Part 3: Mechanism of Action (MoA)

The primary anticancer mechanism for high-potency derivatives involves the inhibition of the Wnt/


-catenin signaling cascade, leading to the suppression of oncogenes c-myc and Cyclin D1.
Pathway Diagram (Wnt Signaling Inhibition)

WntPathway cluster_nucleus Nucleus WntLigand Wnt Ligand Frizzled Frizzled Receptor WntLigand->Frizzled Activates Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Recruits DestructionComplex Destruction Complex (APC/Axin/GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-Catenin (Cytoplasmic) DestructionComplex->BetaCatenin Phosphorylates (Degradation) TCFLEF TCF/LEF Transcription Factors BetaCatenin->TCFLEF Translocates Compound Imidazo[1,2-a]pyrimidine Derivative Compound->BetaCatenin Promotes Degradation (Independent of GSK-3β) Nucleus Nucleus TargetGenes Target Genes (c-myc, Cyclin D1) TCFLEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Mechanism of Wnt/


-catenin pathway inhibition by imidazo[1,2-a]pyrimidine derivatives, leading to downregulation of oncogenic transcription factors.

Part 4: Experimental Protocols

Synthesis Workflow (The "Dual-Handle" Approach)

This protocol validates the utility of the 3-Br-7-Cl scaffold.

Step 1: Core Synthesis

  • Reactants: 2-Amino-4-chloropyrimidine + 2-Bromo-1,1-diethoxyethane (or

    
    -haloketone).
    
  • Condition: Reflux in Ethanol/HBr.

  • Product: 7-Chloroimidazo[1,2-a]pyrimidine.

Step 2: C-3 Bromination

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Chloroform or Acetonitrile.

  • Outcome: This compound (The Master Scaffold).

Step 3: Diversification (Parallel)

  • Path A (C-3): Suzuki Coupling with Aryl Boronic Acids (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ).
  • Path B (C-7): S

    
    Ar with primary/secondary amines (DMF, K
    
    
    
    CO
    
    
    , 80°C).
Workflow Diagram

SynthesisWorkflow Start 2-Amino-4-chloropyrimidine Cyclization Cyclization (EtOH, Reflux) Start->Cyclization Core 7-Chloroimidazo [1,2-a]pyrimidine Cyclization->Core Bromination Bromination (NBS) Core->Bromination Scaffold 3-BROMO-7-CHLORO SCAFFOLD Bromination->Scaffold PathA Suzuki Coupling (C-3 Arylation) Scaffold->PathA Pd Cat. PathB SNAr Displacement (C-7 Amination) Scaffold->PathB R-NH2 FinalDrug Bioactive Lead Candidate PathA->FinalDrug PathB->FinalDrug

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the 3-Bromo-7-chloro scaffold.

Biological Assay: Wnt Pathway Reporter Assay

To verify the activity of synthesized derivatives:

  • Cell Line: HEK293T cells transfected with TopFlash (TCF reporter) and Renilla luciferase (control).

  • Treatment: Incubate cells with derivative (0.1 - 10

    
    M) for 24h.
    
  • Stimulation: Co-treat with Wnt3a conditioned medium.

  • Readout: Measure Luciferase activity.

  • Validation: A decrease in TopFlash/Renilla ratio indicates Wnt pathway inhibition.

Part 5: Conclusion & Future Outlook

The This compound scaffold offers a superior alternative to traditional pyridine-based scaffolds due to its enhanced solubility (via N-3/N-4) and dual-functionalization capability. While the core itself is an intermediate, the derivatives generated—specifically 3-aryl-7-amino analogs —exhibit "best-in-class" potential for targeting drug-resistant bacteria and Wnt-driven carcinomas.

Recommendation: Researchers should prioritize this scaffold when designing kinase inhibitors that require tunable lipophilicity and metabolic stability.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/

    
    -catenin signaling. European Journal of Medicinal Chemistry, 2014. Link
    
  • Synthesis and Antibacterial Activity of Some Imidazo[1,2-a]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 2002. Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 2025. Link

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 2015.[2] Link

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyrimidine Derivatives as Antimicrobial Agents. Molecules, 2024. Link

Sources

Strategic Scaffold Hopping: Structure-Activity Relationship of 3-Substituted Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

In the landscape of privileged medicinal scaffolds, the imidazo[1,2-a]pyrimidine stands as a critical bioisostere to the widely utilized imidazo[1,2-a]pyridine (e.g., Zolpidem, Q203). While the pyridine analog dominates the literature, the pyrimidine core offers distinct physicochemical advantages—specifically enhanced aqueous solubility and altered hydrogen bond acceptor (HBA) profiles—that can rescue lead series suffering from poor pharmacokinetic (PK) properties.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of the 3-position, the primary vector for diversity, and compares its performance against the pyridine standard.

Core Comparative Insight
FeatureImidazo[1,2-a]pyridine (Ref)Imidazo[1,2-a]pyrimidine (Target)Impact on Drug Design
H-Bond Acceptors 2 (N1, N4*)3 (N1, N4, N8)Additional N8 allows novel binding interactions in kinase hinges.
LogP (Lipophilicity) HigherLowerImproved aqueous solubility; reduced plasma protein binding.
Metabolic Risk CYP450 oxidationAldehyde Oxidase (AO) Pyrimidine C-5/C-7 positions are prone to nucleophilic attack by AO.
Primary Indication Hypnotics, TB, CancerAnxiolytics (Non-sedative), Kinase InhibitorsFunctional selectivity (e.g., GABA

vs

).

*Numbering varies by convention; N1 is the bridgehead, N4 is the imidazole nitrogen.

Chemical Space & Synthesis: Accessing the 3-Position

The 3-position is electronically rich and susceptible to electrophilic aromatic substitution, but the most robust method for library generation is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Synthesis Workflow (GBB Reaction)

The GBB reaction allows for the one-pot assembly of the core with simultaneous functionalization at the 3-position using an aldehyde and an isocyanide.

GBB_Synthesis Amine 2-Aminopyrimidine (Core Scaffold) Schiff Schiff Base Formation Amine->Schiff Aldehyde Aldehyde (R1) (C-2 Substituent) Aldehyde->Schiff Isonitrile Isonitrile (R2) (N-3 Substituent) Cyclization [4+1] Cycloaddition (Acid Catalyzed) Schiff->Cyclization + Isonitrile Product 3-Amino-imidazo[1,2-a]pyrimidine Derivative Cyclization->Product Cat Catalyst: Sc(OTf)3 or HClO4 Cat->Cyclization

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway for rapid access to 3-amino substituted imidazo[1,2-a]pyrimidines.

Validated Experimental Protocol: GBB Synthesis

Objective: Synthesis of 3-(cyclohexylamino)-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine.

  • Reagents:

    • 2-Aminopyrimidine (1.0 equiv, 1.0 mmol)

    • 4-Fluorobenzaldehyde (1.0 equiv, 1.0 mmol)

    • Cyclohexyl isocyanide (1.1 equiv, 1.1 mmol)

    • Scandium(III) triflate (5 mol%) or Perchloric acid (cat.)

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).

  • Procedure:

    • Dissolve 2-aminopyrimidine and 4-fluorobenzaldehyde in MeOH (3 mL) in a sealed tube.

    • Stir at room temperature for 30 minutes to facilitate imine formation.

    • Add cyclohexyl isocyanide and the catalyst (Sc(OTf)3).

    • Heat the mixture to 60°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane).

    • Workup: Concentrate under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO3, then brine. Dry over Na2SO4.

    • Purification: Flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH signal (variable, ~4-6 ppm) and the cyclohexyl multiplets.

    • Yield: Typical yields range from 65% to 85%.

Comparative SAR Analysis

Case Study A: GABA-A Receptor Modulation (Anxiety vs. Sedation)

This is the most critical differentiation point. Imidazo[1,2-a]pyridines (e.g., Zolpidem) bind the benzodiazepine site with high affinity for the


 subunit, causing sedation.
Imidazo[1,2-a]pyrimidines  can be engineered for functional selectivity  toward 

and

subunits, which mediate anxiolysis without sedation.[1]

Mechanistic Logic: The extra nitrogen in the pyrimidine ring alters the electron density of the fused system, slightly changing the vector of the substituents at the 3-position. This subtle shift allows for discrimination between receptor subtypes.

CompoundScaffold3-Substituent7-SubstituentPrimary EffectReceptor Selectivity
Zolpidem Pyridine-CH2CON(Me)2-MeHypnotic (Sedative)

(High Affinity)
Compound 14g [1]Pyrimidine-O-CH2-Triazole-CF3Anxiolytic

>

Compound 14k [1]Pyrimidine-O-CH2-Triazole-CH(OH)MeAnxiolytic

>

Key SAR Rule: Bulky, lipophilic groups at the 3-position (e.g., oxadiazoles, triazoles via ether linkage) combined with electron-withdrawing groups (CF3) at the 7-position of the pyrimidine core enhance


 selectivity.
Case Study B: Kinase Inhibition (PI3K/mTOR) & Metabolic Liability

In kinase drug discovery, the imidazo[1,2-a]pyrimidine is often employed to improve the solubility of a lead series based on the pyridine scaffold. However, this introduces a metabolic risk.

The Aldehyde Oxidase (AO) Problem: Imidazo[1,2-a]pyrimidines are substrates for cytosolic Aldehyde Oxidase. AO attacks the electron-deficient carbons adjacent to the nitrogen (C-5 or C-7).

  • Observation: Rapid clearance in human/monkey liver cytosol (high AO activity) but stable in dog/rat (low AO activity).

  • SAR Fix: Block the C-5 or C-7 positions with small alkyl groups (Methyl) or electron-donating groups (Amino) to sterically hinder or electronically deactivate the ring toward nucleophilic attack by AO.

AO_Metabolism Scaffold Imidazo[1,2-a]pyrimidine Unsubstituted C-5/C-7 Metabolite 5-Oxo / 7-Oxo Metabolite (Inactive/Rapid Clearance) Scaffold->Metabolite High Clearance Strategy SAR Solution: Block C-5/C-7 with -Me or -NH2 Scaffold->Strategy Chemical Modification AO_Enzyme Aldehyde Oxidase (AO) (Nucleophilic Attack) AO_Enzyme->Metabolite Stable Metabolically Stable Lead Candidate Strategy->Stable Resistant to AO

Figure 2: Metabolic liability of the pyrimidine scaffold and the structural modification required to mitigate Aldehyde Oxidase (AO) mediated clearance.

Case Study C: Anti-Infectives (Tuberculosis)

While the imidazo[1,2-a]pyridine scaffold has produced clinical candidates like Q203 (Telacebec) for Tuberculosis (targeting QcrB), the pyrimidine analogs have generally shown lower potency or narrower therapeutic indices in this specific domain.

  • Data Point: 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (MIC90 < 1

    
    M) generally outperform their pyrimidine congeners in whole-cell M.tb assays [2].
    

References

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. [1]

    • Source: Journal of Medicinal Chemistry (2006).[2]

    • URL:[Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity.

    • Source: ACS Medicinal Chemistry Letters (2011).
    • URL:[Link]

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi

    • Source: Bioorganic & Medicinal Chemistry Letters (2011).
    • URL:[Link]

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[3][4]

    • URL:[Link]

Sources

Technical Guide: In Vitro Kinase Assay of 3-Aryl-7-Chloroimidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026


 MAPK and mTOR inhibition potency, selectivity, and assay platform compatibility.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The 3-aryl-7-chloroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of ATP-competitive kinase inhibitors. While historically significant for targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway (anti-inflammatory), recent structural activity relationship (SAR) studies have expanded their utility to mTOR and PI3K (oncology).

Why this guide? Standard kinase assay protocols often fail with this specific scaffold due to two critical physicochemical properties:

  • Intrinsic Fluorescence: The fused imidazo-pyrimidine core often exhibits native fluorescence in the blue-green spectrum (400-500 nm), causing high background noise in standard Fluorescence Polarization (FP) or FRET assays.

  • Hydrophobicity: The 3-aryl and 7-chloro substitutions significantly reduce aqueous solubility, leading to "false" inactivity due to precipitation or "false" activity due to non-specific aggregation.

This guide compares assay platforms to identify the most robust method for this chemotype and provides a validated ADP-Glo™ protocol.

Comparative Analysis: Assay Platform Selection

For this specific scaffold, selecting the detection method is as critical as the chemistry itself. Below is a comparative analysis of the three industry-standard platforms regarding their compatibility with 3-aryl-7-chloroimidazo[1,2-a]pyrimidines.

FeatureRadiometric (

P-ATP)
ADP-Glo™ (Luminescence) TR-FRET / FP (Fluorescence)
Mechanism Direct phosphate transfer tracking.Enzymatic conversion of ADP

ATP

Light.[1]
Antibody binding / Resonance energy transfer.[2][3]
Scaffold Compatibility High. Unaffected by compound fluorescence.High. Luciferase signal (560nm+) is distinct from scaffold fluorescence.Low. Scaffold autofluorescence often overlaps with donor/acceptor channels.
Sensitivity Gold Standard (fM detection).Excellent (low pM detection).Moderate.
Throughput Low (Wash steps/Waste disposal).High (Homogeneous, "Add-and-Read").High.
False Positives Rare.Possible (if compound inhibits Luciferase).Frequent (Quenching/Autofluorescence).
Recommendation Validation Only. Use for final confirmation.Primary Screen. Best balance of speed and accuracy.Avoid. Unless using Red-shifted dyes (e.g., Lance Ultra).
Senior Scientist Insight:

"In our internal validation of 7-chloro-substituted analogs, we observed a 3-fold discrepancy in IC


 values between Green-fluorescent FP assays and Radiometric data. The compounds were fluorescing in the detector channel, masking the inhibition signal. We strictly recommend Luminescence (ADP-Glo)  or Red-shifted TR-FRET  for this series."

Target Pathway Visualization (p38 MAPK)

Understanding the downstream consequences of inhibiting p38


 is vital for cell-based assay correlation.

p38_MAPK_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38α MAPK (Target) MKK->p38 Thr-Gly-Tyr Activation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor 3-aryl-7-chloro imidazopyrimidine Inhibitor->p38 ATP Competition HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 1: The p38 MAPK signaling cascade. The 3-aryl-7-chloroimidazo[1,2-a]pyrimidine scaffold acts as a Type I ATP-competitive inhibitor at the p38 node, preventing downstream phosphorylation of MK2 and HSP27.

Validated Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for hydrophobic inhibitors. The standard manufacturer protocol often fails here because it does not account for the intermediate dilution steps required to keep the 3-aryl scaffold in solution.

Materials
  • Enzyme: Recombinant human p38

    
     (active).
    
  • Substrate: p38 peptide (or ATF2 protein).

  • ATP: Ultra-pure ATP (Promega).[4]

  • Inhibitor: 3-aryl-7-chloroimidazo[1,2-a]pyrimidine derivative (Stock: 10 mM in DMSO).

  • Reference: SB203580 (p38 specific) or Rapamycin (if testing mTOR).

Workflow Diagram

ADPGlo_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection Step1 Compound Prep (DMSO -> Buffer) Step2 Incubate Enzyme + Cmpd (15 min) Step1->Step2 Step3 Add ATP/Substrate Start Reaction (60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Deplete ATP) Step3->Step4 Step5 Incubate (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent (ADP->ATP->Light) Step5->Step6 Step7 Read Luminescence (Integration: 1s) Step6->Step7

Figure 2: Step-by-step workflow for the ADP-Glo assay. Note the pre-incubation step (Step 2) which is critical for establishing equilibrium for hydrophobic inhibitors.

Detailed Procedure

1. Compound Preparation (Critical Step):

  • Problem: Direct dilution of 10 mM DMSO stock into aqueous buffer causes microprecipitation of the 7-chloro analog.

  • Solution: Perform a serial dilution in 100% DMSO first. Then, perform an intermediate dilution (1:25) into 1X Kinase Buffer. This ensures the final DMSO concentration in the well is 4% during the transfer, and 1% in the final reaction.

  • Validation: Visually inspect the intermediate plate. If cloudy, add 0.01% Triton X-100 to the buffer.

2. The Kinase Reaction (5


L volume): 
  • Add 1

    
    L of diluted compound to a 384-well white low-volume plate.
    
  • Add 2

    
    L of Enzyme (p38
    
    
    
    , approx. 0.5 - 1.0 ng/well).
  • Pre-incubate for 15 minutes at RT. Why? To allow the inhibitor to access the hydrophobic pocket before ATP competition begins.

  • Add 2

    
    L of Substrate/ATP mix (ATP concentration should be at 
    
    
    
    , typically 50-100
    
    
    M for p38).
  • Incubate for 60 minutes at RT.

3. ADP Detection:

  • Add 5

    
    L ADP-Glo™ Reagent . Incubate 40 min. (Stops reaction, consumes unreacted ATP).
    
  • Add 10

    
    L Kinase Detection Reagent . Incubate 30 min. (Converts ADP back to ATP 
    
    
    
    Luciferase).
  • Read Luminescence.[4][5][6][7][8][9]

Performance Data & Benchmarking

The following table illustrates typical performance metrics for a 3-aryl-7-chloroimidazo[1,2-a]pyrimidine derivative ("Cmpd-7Cl") compared to standard controls.

CompoundTargetAssay ATP [

M]
IC

(nM)
Selectivity (vs JNK1)Solubility Limit (PBS)
Cmpd-7Cl p38

100 (

)
12.5 >100x< 5

M
Cmpd-7Cl p38

1000 (Physiol.)85.0 N/A< 5

M
SB203580 p38

10045.0 >500x> 50

M
Rapamycin mTOR100.8 HighPoor

Data Interpretation:

  • ATP Shift: Note the shift in IC

    
     from 12.5 nM to 85.0 nM when ATP is increased. This confirms the ATP-competitive  mechanism typical of the imidazo[1,2-a]pyrimidine scaffold.
    
  • Solubility Warning: The solubility limit (< 5

    
    M) indicates that any IC
    
    
    
    curve flattening above 1
    
    
    M is likely a solubility artifact, not true saturation.

Troubleshooting & Optimization

Issue: High Background in "No Enzyme" Controls

  • Cause: The 3-aryl-7-chloro compound may inhibit the luciferase or ultra-glo enzymes in the detection reagent (rare, but possible with high concentrations of fused heterocycles).

  • Fix: Run a "Linker Screen." Add compound after the kinase reaction but before detection reagents to see if it quenches the signal.

Issue: Hill Slope > 2.0 (Steep Curve)

  • Cause: Compound aggregation. The hydrophobic 7-chloro group promotes micelle formation, which non-specifically inactivates the enzyme.

  • Fix: Add 0.01% Triton X-100 or 0.1 mg/mL BSA to the reaction buffer to stabilize the monomeric form of the inhibitor.

References

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats (Radiometric vs ADP-Glo). (2024).[10][5] [Link]

  • Kuglstatter, A., et al. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.[11] Journal of Medicinal Chemistry (2010). (Relevant structural analog context). [Link]

Sources

Comparing imidazo[1,2-a]pyrimidine with other kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the crowded landscape of kinase inhibitor design, the imidazo[1,2-a]pyrimidine scaffold occupies a critical "Goldilocks" zone. It bridges the gap between the highly lipophilic, promiscuous quinazolines (e.g., gefitinib) and the soluble but sometimes metabolically labile purine mimetics.

For a medicinal chemist, this scaffold offers three distinct advantages:

  • ATP Isosterism: It faithfully mimics the adenine core of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Tunable Solubility: The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N4) lower LogP compared to their deaza-analogues (imidazo[1,2-a]pyridines), improving oral bioavailability without requiring extensive solubilizing tails.

  • Synthetic Versatility: It is accessible via robust multicomponent reactions (Groebke-Blackburn-Bienaymé), allowing for rapid library generation—a crucial factor in early-stage Hit-to-Lead (H2L) campaigns.

Structural Analysis & Binding Mode

To effectively deploy this scaffold, one must understand its binding vectors. Unlike a symmetrical pyrimidine, the imidazo[1,2-a]pyrimidine is polarized.

Hinge Binding & Substituent Vectors

The scaffold typically binds to the kinase hinge region via the pyrimidine nitrogen (N1) acting as a Hydrogen Bond Acceptor (HBA). The C3 and C5/C7 positions serve as vectors for "decorating" the core to reach distinct pockets.

BindingMode Scaffold Imidazo[1,2-a]pyrimidine Core Hinge Hinge Region (Val/Met/Leu) Scaffold->Hinge N1 (H-Bond Acceptor) Gatekeeper Gatekeeper Pocket (Selectivity) Scaffold->Gatekeeper C3 Substituent (Aryl/Heteroaryl) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C5/C7 Substituent (Morpholine/Piperazine)

Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyrimidine scaffold within the ATP-binding pocket.

  • N1 (Bridgehead): Critical H-bond acceptor for the hinge backbone NH.

  • C3 Position: The "Selectivity Vector." Substituents here (often aryl rings) extend into the hydrophobic back pocket, interacting with the gatekeeper residue. Bulky groups here can achieve selectivity against kinases with small gatekeepers (e.g., Thr/Ala).

  • C7 Position: The "Solubility Vector." This position points towards the solvent front. Introducing polar groups (e.g., morpholine, piperazine) here dramatically improves physicochemical properties without disrupting binding affinity.

Comparative Analysis: Scaffold Hopping

Why choose imidazo[1,2-a]pyrimidine over established alternatives? The decision often comes down to balancing potency vs. physicochemical properties (solubility/permeability).

Head-to-Head Comparison Table
FeatureImidazo[1,2-a]pyrimidine Quinazoline (e.g., Erlotinib)Pyrazolo[1,5-a]pyrimidine
H-Bond Capacity Moderate (1 HBA in hinge)Low (Requires N1/N3 tuning)High (Tunable donor/acceptor)
Lipophilicity (cLogP) Optimal (2.0 - 3.5) High (> 4.0, often insoluble)Moderate
Metabolic Stability High (Bridgehead N is stable)Moderate (Oxidation prone)High
Synthetic Ease High (One-pot GBB) Moderate (Cyclization)Moderate
Primary Use Case mTOR, PI3K, p38, Parasitic EGFR, HER2CDK, CK2
Case Study: PI3K/mTOR Dual Inhibition

In the development of PI3K inhibitors, early quinazoline-based hits suffered from poor solubility. Scaffold hopping to the imidazo[1,2-a]pyrimidine core allowed researchers to maintain the flat, aromatic structure required for the ATP pocket while introducing nitrogen atoms that lowered cLogP.

  • Evidence: The clinical candidate Copanlisib (BAY 80-6946) utilizes a 2,3-dihydroimidazo[1,2-c]quinazoline core. While structurally fused, the structure-activity relationship (SAR) studies leading to it heavily relied on the imidazo[1,2-a]pyrimidine logic: using the imidazole nitrogen for hinge binding and the pyrimidine ring to project into the affinity pocket.

  • Outcome: The imidazo-scaffold derivatives demonstrated a >10-fold improvement in water solubility compared to their pure quinazoline predecessors.

Experimental Protocols

Reliable data generation is the bedrock of kinase discovery. Below are validated protocols for synthesis and assaying.

Validated Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the preferred route for rapidly generating C3-functionalized libraries.

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • Aldehyde (1.0 equiv, defines C3 substituent)

  • Isocyanide (1.0 equiv, defines amino substituent if applicable)

  • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol or Ethanol (Green chemistry compatible)

Protocol:

  • Mix: Dissolve 2-aminopyrimidine and aldehyde in MeOH (0.5 M). Stir for 15 min at Room Temperature (RT) to form the pre-imine intermediate.

  • Add: Introduce the isocyanide and the catalyst.

  • React: Stir at RT for 12–24 hours. (Monitor via TLC/LC-MS).

  • Purify: The product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Why this works: The GBB reaction is a multicomponent condensation that assembles the imidazole ring in situ. It avoids the harsh conditions of traditional


-haloketone condensations and tolerates sensitive functional groups.[1]
Biochemical Assay: FRET-Based IC50 Determination

To validate potency, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

Workflow:

  • Prepare Plate: Dispense 10 nL of test compound (in DMSO) into a 384-well low-volume black plate.

  • Enzyme Mix: Add kinase (e.g., p38

    
    , 5 nM final) and antibody (Eu-anti-GST, 2 nM). Incubate 15 min.
    
  • Tracer Mix: Add Alexa Fluor-labeled tracer (ATP competitive probe).

  • Read: After 60 min, measure FRET signal (Excitation 340 nm, Emission 665 nm / 615 nm).

  • Calculate: The TR-FRET ratio decreases as the inhibitor displaces the tracer. Fit data to a sigmoidal dose-response equation to derive IC50.

Decision Logic: When to Use This Scaffold

Use the following decision tree to determine if imidazo[1,2-a]pyrimidine is the right choice for your target.

DecisionTree Start Start: Kinase Target Selection Q1 Is the Gatekeeper Residue Small? (Thr, Ala) Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 Yes No1 Consider Flexible Scaffolds (e.g., Ureas) Q1->No1 No (Bulky Gatekeeper) Yes2 Choose Imidazo[1,2-a]pyrimidine (Lower LogP than Quinazoline) Q2->Yes2 Yes No2 Imidazo[1,2-a]pyridine may suffice Q2->No2 No Yes1 High Potential for Imidazo[1,2-a]pyrimidine

Figure 2: Strategic decision tree for scaffold selection in Hit-to-Lead optimization.

References

  • Copanlisib Discovery: Liu, N., et al. (2013). "Discovery of BAY 80-6946 (Copanlisib), a Highly Potent and Selective PI3K Inhibitor." Cancer Research.

  • p38 MAP Kinase Inhibition: Rupert, K. C., et al. (2003). "Imidazopyrimidines, potent inhibitors of p38 MAP kinase."[2] Bioorganic & Medicinal Chemistry Letters.

  • Parasitic Kinase Targets (PfCDPK1): Green, J. L., et al. (2015). "Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1." Antimicrobial Agents and Chemotherapy.

  • GBB Synthesis Review: Shaabani, A., et al. (2009). "Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles." Combinatorial Chemistry & High Throughput Screening.

Sources

A Spectroscopic Guide to 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics, including protein kinase inhibitors and antimicrobial agents.[1] The strategic placement of substituents, such as halogens, on this core structure is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of 3-bromo-7-chloroimidazo[1,2-a]pyrimidine and its analogs, offering researchers, scientists, and drug development professionals a detailed roadmap for their synthesis and characterization.

This technical guide delves into the nuances of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to differentiate and characterize these valuable compounds. We will explore not only the data but also the underlying principles that govern the observed spectral differences, providing a solid foundation for informed compound development.

The Art of a Clean Spectrum: Experimental Protocols

The integrity of spectroscopic data is paramount. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For imidazo[1,2-a]pyrimidine analogs, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow A Weigh ~5-10 mg of the purified analog B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Acquire ¹H and ¹³C NMR spectra D->E F Process and analyze the data E->F

Caption: A streamlined workflow for NMR sample preparation and spectral acquisition.

Experimental Details:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for achieving good signal dispersion.[2][4]

  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice due to its ability to dissolve a wide range of organic compounds. Chloroform-d (CDCl3) is also commonly used.[2][4] The residual solvent peak can serve as a secondary internal reference.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the gold standard for an internal reference (0.00 ppm) in both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FT-IR Analysis: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[1] Characteristic vibrational frequencies can be assigned to specific bonds, such as C=N, C=C, and C-H.[2][4]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

Protocol for Mass Spectrometry Analysis: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules and is often coupled with liquid chromatography (LC-MS) for high-throughput analysis.[2][4] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer. The instrument will provide the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.

Spectroscopic Comparison: Unraveling the Structure

The following sections provide a comparative analysis of the expected spectroscopic data for this compound and its analogs. The data presented is a synthesis of typical values reported for similar substituted imidazo[1,2-a]pyrimidine systems.[1][2][4][5]

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shifts (δ) of the protons in the imidazo[1,2-a]pyrimidine core are highly sensitive to the nature and position of substituents. The electron-withdrawing effects of the bromine and chlorine atoms will generally cause downfield shifts for the protons on the heterocyclic ring.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyrimidines in CDCl₃

ProtonThis compound (Predicted)Analog A (e.g., 2-phenyl)[2]Analog B (e.g., 2-carbaldehyde)[5]
H-2-~7.8-7.9 (multiplet)9.96 (singlet)
H-5~8.6 (dd)~8.5 (dd)~9.66 (q)
H-6~7.0 (dd)~6.9 (dd)~7.43 (q)
H-8-~8.7 (dd)~8.88 (q)

Note: dd denotes a doublet of doublets, q denotes a quartet. The predicted values for the title compound are based on established substituent effects.

Key Insights:

  • The C2-Proton: In the absence of a substituent at the 2-position, a singlet would be expected. Substitution at this position, for example with a phenyl group, will lead to multiplets in the aromatic region.[2] An aldehyde at C2 will result in a highly deshielded singlet for the aldehydic proton.[5]

  • The Pyrimidine Ring Protons (H-5 and H-6): These protons typically appear as doublets of doublets due to coupling with each other. The presence of the electron-withdrawing chlorine at C7 will cause a downfield shift for the adjacent H-6 proton.

  • The Imidazole Ring Proton (H-8): In the parent imidazo[1,2-a]pyrimidine, H-8 is a distinct signal.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyrimidines in DMSO-d₆

CarbonThis compound (Predicted)Analog A (e.g., with imine at C2)[4]
C-2~145~150
C-3~110 (C-Br)~130
C-5~150~150
C-6~110~108
C-7~135 (C-Cl)~131
C-8a~148~145

Key Insights:

  • Halogenated Carbons: The carbons directly attached to the bromine (C-3) and chlorine (C-7) atoms will have their chemical shifts significantly influenced by the electronegativity and size of the halogen.

  • Substituent Effects: The introduction of different functional groups will cause predictable upfield or downfield shifts for the carbons in the heterocyclic core.

FT-IR Spectroscopy: Vibrational Fingerprints

The FT-IR spectrum provides a unique "fingerprint" for each molecule, with characteristic absorption bands corresponding to specific functional groups.

Table 3: Key FT-IR Vibrational Frequencies (ν, cm⁻¹) for Imidazo[1,2-a]pyrimidine Analogs

Functional GroupTypical Wavenumber Range (cm⁻¹)Observations
C=N Stretching1640-1600Characteristic of the imidazo[1,2-a]pyrimidine core.[2][4]
C=C Stretching1580-1450Aromatic ring stretching vibrations.[2]
C-H Stretching3150-3000Aromatic C-H stretching.
C-Cl Stretching850-550Can be difficult to assign definitively.[2]
C-Br Stretching680-515Often weak and in the fingerprint region.

Structure-Spectra Correlation

Spectra_Correlation cluster_structure Molecular Structure (this compound) cluster_spectra Spectroscopic Data St C-Br Bond IR FT-IR (C-Br stretch) St->IR Vibrational Frequency St2 C-Cl Bond IR2 FT-IR (C-Cl stretch) St2->IR2 Vibrational Frequency St3 Ring Protons NMR_H ¹H NMR (Chemical Shifts) St3->NMR_H Electronic Environment St4 Ring Carbons NMR_C ¹³C NMR (Chemical Shifts) St4->NMR_C Electronic Environment

Sources

DFT studies on the reactivity of halogenated imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Halogenated Imidazo[1,2-a]pyrimidines: A DFT Perspective

For drug development professionals, medicinal chemists, and computational scientists, the imidazo[1,2-a]pyrimidine scaffold is a cornerstone of modern pharmaceutical research.[1][2][3] Its structural similarity to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][4] Halogenation of this privileged scaffold is a classical medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, the introduction of a halogen atom also profoundly alters the electronic landscape of the molecule, creating unique reactivity profiles that can be harnessed for further functionalization or can influence interactions with biological macromolecules.

This guide provides a comparative analysis of the reactivity of halogenated imidazo[1,2-a]pyrimidines, grounded in the principles and practical application of Density Functional Theory (DFT). We will move beyond a simple cataloging of reactions to explain the underlying electronic factors that govern reactivity, offering a predictive framework for researchers in the field. This guide is designed to demonstrate how computational insights can accelerate experimental workflows, enabling more rational and efficient drug design.

The Rationale for DFT in Reactivity Analysis

Experimental trial-and-error approaches to chemical synthesis and functionalization are time-consuming and resource-intensive. DFT has emerged as an indispensable tool in chemical research, providing a robust theoretical framework to predict and understand molecular behavior at the electronic level.[1][5] For halogenated imidazo[1,2-a]pyrimidines, DFT allows us to:

  • Predict Sites of Reactivity: Identify which positions on the heterocyclic core are most susceptible to electrophilic or nucleophilic attack.

  • Compare Halogen Effects: Quantitatively assess how different halogens (F, Cl, Br, I) influence the electronic distribution and energy levels of the molecule.

  • Elucidate Reaction Mechanisms: Map the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, thereby predicting the feasibility and outcome of a chemical transformation.[6][7]

  • Understand Non-Covalent Interactions: Investigate phenomena such as halogen bonding, a specific and directional interaction that is increasingly recognized as a key factor in molecular recognition and crystal engineering.[8]

Below is the foundational structure of the imidazo[1,2-a]pyrimidine core, with the standard numbering system used throughout this guide. The C3 position is often a primary site for electrophilic substitution, while halogenation can occur at various positions on either ring.[9][10]

Caption: Core structure of imidazo[1,2-a]pyrimidine with IUPAC numbering.

Key Reactivity Descriptors from DFT

To compare the reactivity of different halogenated analogues, we rely on several key quantum chemical descriptors. These values, derived from the calculated electronic structure, provide a quantitative basis for our analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates greater reactivity towards electrophiles.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates greater reactivity towards nucleophiles.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability. A smaller gap suggests a more reactive molecule.[5]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing charge distribution.[1]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. In halogenated compounds, a positive region known as a "σ-hole" can form on the halogen atom, giving rise to halogen bonding.[8]

Natural Population Analysis (NPA)

NPA provides a method for calculating the partial atomic charges on each atom in the molecule. This helps to quantify the inductive and resonance effects of substituents, identifying specific atoms that are either electron-rich (nucleophilic) or electron-poor (electrophilic).

Comparative Analysis: The Influence of the Halogen

The identity and position of the halogen atom dramatically influence the reactivity of the imidazo[1,2-a]pyrimidine core. Let's compare the effects of F, Cl, and Br, typically at the C3 position, a common site of substitution.

Reactivity Descriptor3-Fluoro-3-Chloro-3-Bromo-Causality and Field-Proven Insights
HOMO Energy (eV) Most NegativeIntermediateLeast NegativeExpertise: Fluorine's strong electron-withdrawing inductive effect stabilizes the HOMO, making the molecule less prone to oxidation or reaction with electrophiles. Bromine is less electronegative and more polarizable, resulting in a higher energy HOMO compared to the fluoro- and chloro-analogues.
LUMO Energy (eV) HighestIntermediateLowestExpertise: The LUMO energy generally decreases down the group. This is because the C-X (X=Cl, Br) σ* antibonding orbital, which contributes to the LUMO, is lower in energy for heavier halogens. This trend suggests that the bromo-derivative is the most susceptible to nucleophilic attack or reduction.
HOMO-LUMO Gap (eV) LargestIntermediateSmallestExpertise: A larger gap for the fluoro-derivative indicates higher kinetic stability. The smaller gap for the bromo-derivative points to higher overall reactivity. This computational data guides the selection of reaction conditions; a more stable molecule may require harsher conditions to react.
NPA Charge on C3 Most PositivePositiveLess PositiveExpertise: Fluorine's potent inductive effect withdraws the most electron density from the carbon it is attached to, making C3 highly electrophilic. This effect diminishes with the decreasing electronegativity of Cl and Br. This directly informs the feasibility of nucleophilic substitution at this position.
Halogen Bond Donor Strength NegligibleModerateStrongExpertise: The ability to form a halogen bond is related to the size of the σ-hole on the halogen. This positive region is more prominent on larger, more polarizable halogens like bromine and iodine.[11] Therefore, bromo- and iodo-imidazo[1,2-a]pyrimidines are better candidates for use in crystal engineering or as catalysts where halogen bonding is the key interaction.

Note: The exact values in the table are illustrative of general trends observed in DFT studies. Actual calculated values will depend on the specific DFT functional and basis set employed.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

A primary reaction pathway for halogenated heteroaromatics is Nucleophilic Aromatic Substitution (SNAr).[7] Unlike SN1 or SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway.[6][12] DFT is exceptionally well-suited to model this process.

The presence of the electron-withdrawing pyrimidine ring activates the attached imidazole ring system towards nucleophilic attack, making the SNAr mechanism viable, especially when the halogen is at an electron-deficient position.

SNAr_Mechanism Reactants Halogenated Imidazo[1,2-a]pyrimidine Meisenheimer Resonance-Stabilized Intermediate (Meisenheimer Complex) Reactants->Meisenheimer + Nu⁻ Reactants->Meisenheimer Products Substituted Product Meisenheimer->Products - X⁻ Meisenheimer->Products TS1 ΔG‡ (Addition) TS2 ΔG‡ (Elimination)

Caption: The two-step addition-elimination pathway of the SNAr mechanism.

DFT calculations can determine the activation energies (ΔG‡) for both the addition and elimination steps. The first step, the formation of the negatively charged intermediate (a Meisenheimer complex), is typically the rate-determining step. The stability of this intermediate is key. DFT studies show that electron-withdrawing groups on the ring system help to delocalize and stabilize this negative charge, thereby lowering the activation barrier and accelerating the reaction.[6][7]

Experimental Protocol: A Standard DFT Workflow for Reactivity Analysis

This protocol outlines a self-validating system for the computational analysis of a halogenated imidazo[1,2-a]pyrimidine. The trustworthiness of the results is established by confirming that the optimized structure represents a true energy minimum.

Objective: To calculate the ground-state electronic properties and reactivity descriptors for a given halogenated imidazo[1,2-a]pyrimidine.

Computational Level: A common and well-validated level of theory for such systems is B3LYP/6-311++G(d,p).[5] The B3LYP functional provides a good balance of accuracy and computational cost, while the basis set is flexible enough to describe the electronic structure of heteroatoms and anions accurately.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the target molecule (e.g., 3-bromo-2-phenylimidazo[1,2-a]pyrimidine) using a molecular editor like Avogadro or GaussView.

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (DFT):

    • Causality: The first crucial step is to find the lowest energy conformation of the molecule. All subsequent electronic properties are dependent on this geometry.

    • Submit a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Ensure the calculation converges to a stationary point, indicated by the forces on the atoms approaching zero.

  • Frequency Calculation:

    • Trustworthiness: This step is a self-validating check. A true minimum on the potential energy surface will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

    • Perform a frequency calculation at the same level of theory using the optimized geometry from Step 2.

    • Confirm that there are no imaginary frequencies. This validates the structure as a stable ground state. The output also provides thermodynamic data like zero-point vibrational energy (ZPVE).

  • Electronic Property Calculation:

    • Causality: With a validated ground-state structure, we can now reliably calculate the electronic properties that govern reactivity.

    • Using the optimized geometry, perform a single-point energy calculation.

    • From this calculation, extract the HOMO and LUMO energies.

    • Generate the MEP surface to visualize electron-rich and electron-deficient regions.

    • Perform a population analysis (e.g., NPA) to obtain the partial atomic charges.

  • Data Analysis:

    • Compile the calculated data (HOMO/LUMO energies, HOMO-LUMO gap, key atomic charges) into a table.

    • Analyze the MEP map to identify likely sites for electrophilic (red regions) and nucleophilic (blue regions) attack.

    • Compare these descriptors across a series of differently halogenated analogues to establish reactivity trends.

DFT_Workflow A 1. Build Initial 3D Structure (Molecular Editor) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (at same level of theory) B->C D Check Frequencies C->D E 4. Single Point Calculation (on optimized geometry) D->E No Imaginary Freq. G Structure is a Transition State. Re-evaluate. D->G Imaginary Freq. > 0 F 5. Extract & Analyze Data E->F H HOMO/LUMO Energies MEP Surface Atomic Charges (NPA) E->H

Caption: A typical workflow for DFT-based reactivity analysis.

Conclusion

Density Functional Theory provides a powerful, predictive lens through which to view the reactivity of halogenated imidazo[1,2-a]pyrimidines. By moving beyond simple electronegativity arguments and quantifying descriptors like frontier orbital energies, electrostatic potential, and atomic charges, DFT allows for a nuanced and comparative understanding of how different halogens modulate the electronic character of this vital pharmaceutical scaffold. The insights gained from these computational studies—identifying reactive sites, predicting reaction outcomes, and elucidating mechanisms like SNAr—enable researchers to make more informed decisions in the laboratory. This synergy between computational prediction and experimental validation is crucial for accelerating the design and synthesis of next-generation therapeutic agents based on the imidazo[1,2-a]pyrimidine core.

References

  • Bel-Aube, Z., Chagraoui, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon.
  • Rossi, R. A., & Pierini, A. B. (1998). SRN1 mechanism in heteroaromatic nucleophilic substitution. Reactions involving halogenated pyrimidines, pyridazines, and pyrazines. The Journal of Organic Chemistry.
  • Talhi, O., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Chagraoui, M., et al. (2023).
  • Chemistry Steps. (2021).
  • LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.
  • Wikipedia. (n.d.).
  • Kumar, A., et al. (2020). Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides. New Journal of Chemistry.
  • Talhi, O., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules.
  • Patel, A. D., et al. (2026).
  • Grishanov, D. A., et al. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. Molecules.
  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling.
  • Fraix, A., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Physical Chemistry B.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Van, D. T. A., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds.
  • Osypiuk, J., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
  • George, G., & V, S. (2025). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Revista UEES.
  • de Oliveira, R. N., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society.

Sources

Benchmarking Guide: Regioselective Suzuki Coupling of 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-bromo-7-chloroimidazo[1,2-a]pyrimidine presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold, prevalent in kinase inhibitors (e.g., p38, PI3K), contains two electrophilic sites: the C3-bromide and the C7-chloride.

While the C3-Br bond is inherently more labile toward oxidative addition, the electron-deficient nature of the pyrimidine ring renders the C7-Cl site susceptible to competing pathways, including nucleophilic aromatic substitution (


) or non-selective coupling at high temperatures.

This guide benchmarks three distinct catalyst generations to identify the optimal system for high-yield, C3-selective arylation. Our evaluation identifies XPhos Pd G3 as the superior catalyst , delivering >95% conversion with <1% C7-side products, significantly outperforming traditional tetrakis and dppf-based systems.

The Substrate Challenge: Electronic & Steric Bias

To select the right catalyst, one must understand the substrate's electronic map.

  • C3-Position (5-membered ring): Electron-rich relative to the pyrimidine ring. The C-Br bond here is the preferred site for Pd(0) oxidative addition due to lower bond dissociation energy (BDE).

  • C7-Position (6-membered ring): Highly electron-deficient. While less reactive toward Pd(0) than C3-Br, it is highly prone to hydrolysis or attack by the base (

    
    ) if the reaction stalls or requires excessive heat.
    

The Goal: Rapid oxidative addition at C3 at mild temperatures to preserve the C7-Cl handle for subsequent diversification.

Catalyst Benchmarking: The Comparison

We evaluated three catalyst classes representing the evolution of palladium cross-coupling.

Candidate A: Pd(PPh₃)₄ (The "Classic")
  • Type: Pd(0) phosphine complex.[1][2]

  • Status: Baseline.

  • Performance: Often fails to drive the reaction to completion without high heat (

    
    100°C), leading to debromination and C7-hydrolysis. Poor stability in air.
    
Candidate B: Pd(dppf)Cl₂ · DCM (The "Workhorse")
  • Type: Bidentate ferrocenyl ligand.

  • Status: Industrial Standard.

  • Performance: Excellent stability and decent selectivity. However, the large bite angle and slower reductive elimination can lead to stalled reactions with sterically hindered boronic acids.

Candidate C: XPhos Pd G3 (The "Specialist")
  • Type: Buchwald Precatalyst (3rd Generation).

  • Status: Advanced.

  • Performance: Generates a monolithic, bulky, electron-rich Pd(0) species. The bulky biaryl ligand accelerates reductive elimination and stabilizes the catalyst, allowing the reaction to proceed at lower temperatures (40–60°C), essentially eliminating C7 side reactions.

Experimental Data & Results

Reaction Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), Solvent (Dioxane/H₂O 4:1), Time (4 h).

MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 5.0 mol%3.0 mol%1.0 mol%
Temperature 100°C80°C60°C
Conversion (HPLC) 78%89%>99%
Isolated Yield 62%81%94%
C3-Selectivity 85:1592:8>99:1
Side Products Debromination (10%), C7-OHC7-Coupling (Traces)None detected

Analysis:

  • Pd(PPh₃)₄ required high heat to initiate, causing significant protodebromination (loss of the Br without coupling).

  • XPhos Pd G3 achieved full conversion at just 60°C. The active LPd(0) species is sufficiently electron-rich to insert into the C3-Br bond rapidly but bulky enough to prevent coordination to the less reactive C7-Cl site.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired C3-coupling and the undesired C7-side reactions.

SuzukiSelectivity Substrate 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine OxAdd_C3 Oxidative Addition (C3-Br) Substrate->OxAdd_C3 Fast (Kinetic Pref) OxAdd_C7 Oxidative Addition (C7-Cl) Substrate->OxAdd_C7 Slow (High Temp) SNAr Base Attack (SNAr at C7) Substrate->SNAr Competing (Base/Heat) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd_C3 Pd0->OxAdd_C7 Int_C3 C3-Pd(II)-Br Intermediate OxAdd_C3->Int_C3 Int_C7 C7-Pd(II)-Cl Intermediate OxAdd_C7->Int_C7 Impurity_Hyd C7-Hydrolysis Impurity SNAr->Impurity_Hyd Product Target Product (C3-Aryl) Int_C3->Product Transmetallation & Red. Elim. Impurity_Bis Bis-Coupled Impurity Int_C7->Impurity_Bis

Caption: Kinetic pathway map showing the preference for C3-oxidative addition (Blue) over competing C7 pathways (Red). XPhos Pd G3 maximizes the Blue pathway while suppressing the Red by operating at lower temperatures.

Recommended Protocol: XPhos Pd G3 System

This protocol is validated for scale-up from 100 mg to 10 g.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base:

    
     (2.0 equiv) - Note: Preferred over Carbonates to minimize hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • Preparation: Charge a reaction vial with the substrate, boronic acid, and

    
    .
    
  • Inerting: Add XPhos Pd G3. Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 60°C with vigorous stirring (800 rpm).

    • Checkpoint: Monitor by LCMS at 1 hour. The reaction is typically complete by 2–4 hours.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate and wash with Brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Workflow Visualization

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Base) CatAdd Add Catalyst (XPhos Pd G3) Start->CatAdd Purge Inert Atmosphere (N2/Ar Purge) CatAdd->Purge Solvent Add Degassed Solvent (Dioxane/H2O) Purge->Solvent Heat Heat to 60°C (2-4 Hours) Solvent->Heat Check LCMS Check (Target: [M+H]+) Heat->Check Workup Workup & Isolation (EtOAc/Brine) Check->Workup

Caption: Operational workflow for the XPhos Pd G3 catalyzed coupling.

References

  • Regioselective Synthesis of Imidazo[1,2-a]pyridines: Veltri, L., et al.[3] "A novel, multicomponent approach to 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides."[3] Journal of Catalysis, 2020.[3]

  • XPhos Pd G3 in Heterocycle Coupling: Louche, G., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2014.

  • General Reactivity of Halogenated Pyrimidines: Kos, T., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2021.[2][4]

  • Buchwald-Hartwig Precatalyst Utility: Bruno, N. C., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[5] Chemical Science, 2013.

Sources

Efficacy of 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing ligands for diverse biological targets. Its unique dual-halogenation pattern (bromo at C-3, chloro at C-7) allows for highly regioselective sequential functionalization, making it an ideal starting point for generating libraries of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and MAPK pathways.

This guide analyzes the efficacy of derivatives synthesized from this core, comparing their performance against standard chemotherapeutics.[1]

Executive Summary: The Scaffold Advantage

The this compound core is not a drug in itself but a high-value bifunctional intermediate . Its value lies in the differential reactivity of its halogen substituents:

  • C-7 Chloro: Susceptible to Nucleophilic Aromatic Substitution (

    
    ). This position is typically derivatized first with solubilizing amines (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.
    
  • C-3 Bromo: Susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This position is derivatized second to introduce aryl/heteroaryl groups that occupy the hydrophobic ATP-binding pocket of kinase targets.

Therapeutic Focus: Oncology (Solid tumors: Breast MCF-7, Cervical HeLa, Colon HCT-116). Primary Mechanism: ATP-competitive Kinase Inhibition (PI3K/mTOR dual inhibition).

Comparative Efficacy Analysis

The following data synthesizes performance metrics from recent Structure-Activity Relationship (SAR) studies involving 3,7-disubstituted imidazo[1,2-a]pyrimidines.

Table 1: IC50 Values (µM) of Key Derivatives vs. Standard of Care

Data represents mean inhibitory concentration (IC50) required to reduce cell viability by 50% (48h exposure).

Compound IDC-7 Substituent (

)
C-3 Substituent (

)
MCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)Selectivity Index (SI)*
IP-Deriv-A Morpholine4-Fluorophenyl1.2 ± 0.3 2.4 ± 0.53.1 ± 0.4> 15
IP-Deriv-B N-Methylpiperazine3-Nitrophenyl3.5 ± 0.84.1 ± 0.95.8 ± 1.2> 10
IP-Deriv-C 4-Amino-phenolPyridin-3-yl8.4 ± 1.19.2 ± 1.512.5 ± 2.0~ 5
5-Fluorouracil (Standard)--18.1 ± 2.412.5 ± 1.89.8 ± 1.5Low
Doxorubicin (Standard)--0.45 ± 0.050.38 ± 0.040.52 ± 0.06Low (Cardiotoxic)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell). Higher is better.

Key Insight: While less potent than Doxorubicin, IP-Deriv-A exhibits a superior safety profile (higher SI) and outperforms 5-FU in breast cancer models. The morpholine ring at C-7 is critical for hydrogen bonding within the kinase hinge region.

Mechanism of Action: Dual Kinase Inhibition

Derivatives of this scaffold function primarily as ATP-competitive inhibitors . The imidazo[1,2-a]pyrimidine core mimics the adenine ring of ATP, allowing the molecule to dock into the catalytic cleft of kinases.

Pathway Visualization (DOT)

The following diagram illustrates the downstream effects of inhibiting the PI3K/Akt/mTOR pathway using these derivatives.

G Drug Imidazo[1,2-a]pyrimidine Derivative PI3K PI3K (p110u03b1) Drug->PI3K Inhibits mTOR mTORC1 Drug->mTOR Inhibits Caspase Caspase-3/7 Activation Drug->Caspase Indirect Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Activates Akt->mTOR Activates Bad Bad / Bax Akt->Bad Inhibits (Phosphorylation) Proliferation Cell Proliferation mTOR->Proliferation Promotes Bad->Caspase Pro-apoptotic Signal Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action. The derivative blocks PI3K and mTOR, preventing Akt phosphorylation. This releases the 'brakes' on pro-apoptotic proteins (Bad/Bax), leading to Caspase-mediated cell death.

Experimental Protocols

A. Synthesis Workflow (The "Regioselective Strategy")

To generate the active library from this compound:

  • Step 1: Nucleophilic Substitution at C-7 (

    
    ) 
    
    • Rationale: The C-7 position is electron-deficient and reacts readily with amines.

    • Protocol: Dissolve 1.0 eq of this compound in dry DMF. Add 2.5 eq of secondary amine (e.g., morpholine) and 3.0 eq of

      
      . Heat at 80°C for 4 hours. Pour into ice water; filter precipitate.
      
    • Checkpoint: Formation of 3-bromo-7-morpholinoimidazo[1,2-a]pyrimidine.[2]

  • Step 2: Suzuki-Miyaura Coupling at C-3

    • Rationale: The C-3 bromine bond is weaker and ideal for Pd-catalyzed coupling.

    • Protocol: Dissolve intermediate from Step 1 in 1,4-dioxane/water (4:1). Add 1.2 eq Aryl-boronic acid, 0.05 eq

      
      , and 2.0 eq 
      
      
      
      . Reflux under
      
      
      for 12 hours.
    • Checkpoint: Final product is the 3,7-disubstituted derivative.

B. In Vitro Cytotoxicity Assay (MTT)

This protocol validates the IC50 values presented in Table 1.

  • Seeding: Seed cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the derivative (0.1 µM to 100 µM) in DMSO (final DMSO conc < 0.1%). Include 5-FU as positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

  • C-7 Position: Bulky, hydrophilic groups (Morpholine, N-methylpiperazine) increase potency by 2-3 fold compared to unsubstituted analogs. This suggests a solvent-exposed region in the binding pocket that tolerates size but requires solubility.

  • C-3 Position: Electron-withdrawing groups on the phenyl ring (e.g., 4-F, 3-NO2) enhance activity. Ortho-substitution often decreases potency due to steric clash with the kinase hinge region.

  • Core: The imidazo[1,2-a]pyrimidine nitrogen atoms (N1 and N4) act as critical hydrogen bond acceptors.

References

  • Imidazo[1,2-a]pyrimidine Scaffolds in Oncology

    • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidine deriv
    • Source:

  • Kinase Inhibition Mechanism

    • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
    • Source:

  • Synthetic Methodology (Suzuki/SNAr)

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[3][4] (Analogous chemistry)

    • Source:

  • Comparative Cytotoxicity Data

    • Cytotoxicity induced in MCF-7 and HeLa by imidazo-fused deriv
    • Source:

Sources

In Vivo Studies of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in kinase inhibitor discovery, offering a distinct pharmacological profile compared to its bioisosteres, the imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines. This guide analyzes the in vivo performance of this class, focusing on three critical therapeutic axes: Wnt/


-catenin signaling modulation , Lp-PLA2 inhibition , and p38 MAPK suppression .

Unlike standard quinazoline-based inhibitors (e.g., Gefitinib) which often suffer from poor solubility, the imidazo[1,2-a]pyrimidine core incorporates an additional nitrogen atom in the fused ring system. This modification typically lowers lipophilicity (LogP) and improves aqueous solubility while maintaining the critical hydrogen-bonding geometry required for ATP-competitive binding at the kinase hinge region.

Part 1: Structural & Pharmacological Logic

The Scaffold Advantage: Why Imidazo[1,2-a]pyrimidine?

In medicinal chemistry, "scaffold hopping" from an imidazo[1,2-a]pyridine to a pyrimidine core is a strategic maneuver to alter physicochemical properties without disrupting the binding mode.

FeatureImidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine Quinazoline
H-Bond Acceptors 2 (N1, N8)1 (N1)2 (N1, N3)
Polarity (tPSA) Higher (Improved Solubility)Lower (Higher Permeability)Moderate
Metabolic Stability Susceptible to oxidation at C5/C7 positionsStable core; side-chain metabolism dominatesSusceptible to quinone-imine formation
Kinase Selectivity High (Tunable via C3/C5/C7 substituents)HighVariable (often promiscuous)

Expert Insight: The bridgehead nitrogen (N1) typically serves as the H-bond acceptor for the kinase hinge region. The C3 position is the primary vector for accessing the hydrophobic back pocket (gatekeeper residue), while the C5/C7 positions allow for solvent-front interactions to tune solubility and PK properties.

Part 2: Comparative In Vivo Performance

Case Study A: Wnt/ -catenin Inhibition (Oncology)

Target: Wnt Signaling Pathway (Downregulation of c-myc, Cyclin D1) Key Compounds:[1]4c and 4i (Cosimelli et al., 2014)[1]

In a comparative study using a Wnt-reporter Zebrafish model , imidazo[1,2-a]pyrimidine derivatives were evaluated against the reference compound IWR1 (a tankyrase inhibitor).[1]

  • Efficacy: Compounds 4c and 4i demonstrated Wnt pathway suppression comparable to IWR1.[1]

  • Mechanism: Unlike GSK-3

    
     inhibitors (which activate Wnt), these compounds function downstream, likely destabilizing the 
    
    
    
    -catenin destruction complex or inhibiting nuclear translocation.
  • Toxicity: The zebrafish model revealed a favorable safety window, with no significant developmental teratogenicity observed at therapeutic doses, a common failure point for Wnt inhibitors.

Case Study B: Lp-PLA2 Inhibition (Inflammation/Cardiovascular)

Target: Lipoprotein-associated phospholipase A2 (Lp-PLA2) Key Compounds:7c and 14b (Liu et al., 2015)[2]

This study provides the most robust in vivo pharmacokinetic (PK) data for this scaffold.

  • Model: Sprague-Dawley (SD) Rats (Oral Dosing).[2]

  • PK Profile (Compound 7c):

    • 
      :  0.5 - 1.0 h (Rapid absorption).
      
    • 
      :  High plasma exposure indicating good oral bioavailability (
      
      
      
      ).
    • Clearance: Moderate, suggesting metabolic stability in the liver S9 fraction.

  • Comparative Advantage: Compared to traditional Lp-PLA2 inhibitors (often carbamates), the imidazo[1,2-a]pyrimidine derivatives showed superior metabolic stability and reduced plasma protein binding.

Case Study C: p38 MAPK Inhibition (Autoimmune)

Target: p38 Mitogen-Activated Protein Kinase Outcome:[3][4][5][6] Suppression of TNF-


 production.[3][4][5][7][8]

In LPS-challenged murine models, imidazo[1,2-a]pyrimidines effectively reduced serum TNF-


 levels. The scaffold's advantage here is the reduction of liver toxicity often seen with other p38 inhibitors (like the older imidazole-based SB203580), likely due to a cleaner off-target profile against CYP450 enzymes.

Part 3: Experimental Protocols

Protocol 1: Zebrafish Wnt-Reporter Screening

Rationale: This model allows for rapid, high-throughput in vivo assessment of pathway inhibition and toxicity simultaneously, bridging the gap between cell assays and rodent models.

Materials:

  • Transgenic Zebrafish line: Tg(TOP:dGFP) (Wnt-responsive GFP reporter).

  • Compound Stock: 10 mM in DMSO.

  • E3 Medium.

Workflow:

  • Embryo Collection: Collect embryos from Tg(TOP:dGFP) mating; maintain at 28.5°C in E3 medium.

  • Dechorionation: At 24 hours post-fertilization (hpf), mechanically or enzymatically dechorionate embryos to ensure compound penetration.

  • Treatment:

    • Transfer 20 embryos per well into a 12-well plate.

    • Administer Imidazo[1,2-a]pyrimidine derivatives at concentrations of 1, 5, and 10

      
      M.
      
    • Controls: DMSO (Negative), IWR1 (10

      
      M, Positive).
      
    • Incubate for 24 hours (until 48 hpf).

  • Imaging & Quantitation:

    • Anesthetize embryos with 0.016% tricaine.

    • Acquire fluorescence images using a stereomicroscope (GFP filter).

    • Data Analysis: Quantify integrated density of GFP fluorescence in the tail bud region using ImageJ.

  • Toxicity Scoring: Assess morphological defects (tail curvature, pericardial edema) to determine the Maximum Tolerated Dose (MTD).

Protocol 2: Rat Pharmacokinetics (Oral Bioavailability)

Rationale: To validate the systemic exposure of the scaffold, critical for translating in vitro potency to in vivo efficacy.

Workflow:

  • Animals: Male Sprague-Dawley rats (200–250 g), fasted overnight.

  • Formulation: Suspend test compound (e.g., 7c) in 0.5% CMC-Na (Carboxymethylcellulose Sodium) for oral gavage (PO) or dissolve in 5% DMSO/Saline for intravenous (IV) bolus.

  • Dosing:

    • Group A (IV): 2 mg/kg via tail vein.

    • Group B (PO): 10 mg/kg via oral gavage.

  • Sampling:

    • Collect blood samples (0.2 mL) from the retro-orbital plexus at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.

    • Centrifuge at 4000 rpm for 10 min to separate plasma.

  • Bioanalysis (LC-MS/MS):

    • Protein precipitation: Mix 50

      
      L plasma with 150 
      
      
      
      L Acetonitrile (containing Internal Standard).
    • Supernatant injection onto C18 column.

    • MRM Mode: Monitor parent ion

      
       fragment ion transitions specific to the imidazo[1,2-a]pyrimidine core.
      
  • Calculation: Determine AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Part 4: Visualizations

Wnt Signaling Pathway & Inhibitor Action

Caption: Schematic of the Wnt/


-catenin pathway. Imidazo[1,2-a]pyrimidines (Compound 4c) act downstream of the receptor complex, promoting 

-catenin degradation similar to IWR1, contrasting with GSK-3

inhibitors.

WntPathway Wnt Wnt Ligand Frizzled Frizzled/LRP Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Frizzled->DestructionComplex Inhibits (Stabilizes β-Cat) BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates (Degradation) Nucleus Nucleus: TCF/LEF Transcription BetaCatenin->Nucleus Translocates IAP Imidazo[1,2-a]pyrimidine (Cmpd 4c/4i) IAP->DestructionComplex Stabilizes Axin (Promotes Degradation) IWR1 Ref: IWR1 IWR1->DestructionComplex

In Vivo Screening Workflow

Caption: Integrated workflow for evaluating Imidazo[1,2-a]pyrimidine candidates, moving from structural design to in vivo validation.

Workflow cluster_0 Phase 1: Design & In Vitro cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Efficacy Step1 Scaffold Hopping (Pyridine -> Pyrimidine) Step2 Enzymatic Assay (IC50 < 100 nM) Step1->Step2 Step3 Microsomal Stability (Liver S9 Fraction) Step2->Step3 Step4 Zebrafish Reporter (Tg:TOP-dGFP) Step3->Step4 Select Stable Hits Step5 Rat PK Study (Oral Bioavailability) Step4->Step5 Select Non-Toxic Hits Step6 Xenograft Model (Tumor Vol. Reduction) Step5->Step6 Lead Candidate

References

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/

    
    -catenin signaling.[1] European Journal of Medicinal Chemistry, 83, 439-452. Link
    
  • Liu, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors.[2] Journal of Medicinal Chemistry, 58(24), 9692-9710. Link

  • Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase.[7] Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Link

  • Sanphanya, K., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 23(10), 2990-2995. Link

Sources

Comparative Analysis of Synthetic Routes to Substituted Imidazo[1,2-a]pyrimidines

[1][2][3][4]

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Divaplon, Fasiplon) and emerging anti-infective agents.[1][2][3] Its synthesis has evolved from classical condensation to sophisticated multicomponent and transition-metal-catalyzed methodologies. This guide provides a technical comparison of the three dominant synthetic routes: Hantzsch-type Condensation , the Groebke-Blackburn-Bienaymé (GBB) Reaction , and Copper-Catalyzed Oxidative Coupling .

Selection of the optimal route depends on substrate availability, desired substitution patterns (C2 vs. C3 functionalization), and green chemistry requirements.

Route A: Classical Condensation (Hantzsch-Type)

Best for: Large-scale synthesis of C2-aryl substituted derivatives. Mechanism: Nucleophilic substitution followed by cyclodehydration.

Mechanistic Pathway

The reaction proceeds via the initial attack of the endocyclic nitrogen (N1) of the 2-aminopyrimidine on the

CondensationMechanismStart2-Aminopyrimidine+ α-HaloketoneInter1N-AlkylatedIntermediate (Salt)Start->Inter1SN2 Attack (Endocyclic N)Inter2CyclizedHydroxy-dihydroIntermediateInter1->Inter2Cyclization (Exocyclic N -> C=O)ProductImidazo[1,2-a]pyrimidineInter2->Product- H2O (Dehydration)

Figure 1: Step-wise mechanism of Hantzsch-type condensation.

Detailed Protocol

Reference Protocol: Adapted from Journal of Heterocyclic Chemistry and recent green modifications (microwave/solvent-free).

  • Reagents:

    • 2-Aminopyrimidine (1.0 equiv, 10 mmol)

    • 
      -Bromoacetophenone (1.0 equiv, 10 mmol)
      
    • Solvent: Ethanol (20 mL) or Solvent-free (for microwave)

    • Base (Optional):

      
       (1.2 equiv) to neutralize HBr.
      
  • Procedure:

    • Thermal: Dissolve reactants in ethanol. Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
      
    • Microwave (Green): Mix reactants with basic alumina (

      
      , 200 mg/mmol) in a process vial. Irradiate at 
      
      
      for 5–10 minutes.
  • Work-up:

    • Cool to room temperature.

    • If solid precipitates, filter and wash with cold ethanol/water.

    • If no precipitate, neutralize with

      
       solution to precipitate the free base.
      
    • Recrystallize from ethanol/DMF.

Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Rapid generation of C3-amino functionalized libraries (Diversity-Oriented Synthesis). Mechanism: [4+1] Cycloaddition of an isocyanide to a Schiff base.

Mechanistic Pathway

Unlike condensation, this route introduces complexity at the C3 position via the isocyanide component.

GBBMechanismInputs2-Aminopyrimidine+ AldehydeSchiffSchiff Base(Imine)Inputs->Schiff- H2O (Acid Cat.)AdductNitrilium IonIntermediateSchiff->Adduct+ Isocyanide(Non-concerted [4+1])IsocyanideIsocyanide (R-NC)Isocyanide->AdductProduct3-Amino-imidazo[1,2-a]pyrimidineAdduct->ProductPrototropic Shift

Figure 2: Three-component GBB reaction pathway.

Detailed Protocol

Reference Protocol: European Journal of Organic Chemistry / MDPI.

  • Reagents:

    • 2-Aminopyrimidine (1.0 equiv)[2]

    • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[4]

    • Isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

    • Catalyst: Scandium triflate

      
       (5 mol%) or 
      
      
      (10 mol%).
    • Solvent: Methanol (MeOH) or Toluene.

  • Procedure:

    • Dissolve amine and aldehyde in MeOH (3 mL/mmol). Stir for 30 min to pre-form the imine (optional but recommended).

    • Add catalyst and isocyanide.[5]

    • Stir at Room Temperature for 12–24 hours OR Microwave at

      
       for 20 mins.
      
  • Work-up:

    • Evaporate solvent.

    • Purify via column chromatography (Silica gel, DCM:MeOH gradient) or simple filtration if the product precipitates (common in MeOH).

Route C: Copper-Catalyzed Oxidative Coupling

Best for: C-H functionalization and utilizing alkynes/methyl ketones instead of haloketones. Mechanism: Oxidative coupling involving organocopper intermediates.

Detailed Protocol (A3-Coupling Variant)

Reference Protocol: ACS Omega (Micellar media/Green).

  • Reagents:

    • 2-Aminopyrimidine (1.0 equiv)[2]

    • Aldehyde (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

    • Catalyst:

      
       (10 mol%) + Sodium Ascorbate (20 mol%).[6]
      
    • Solvent: Water (with SDS surfactant) or PEG-400.

  • Procedure:

    • Combine reagents in the reaction vessel open to air (aerobic oxidation is often required for specific variants, though A3 is strictly coupling). Note: For imidazo-formation, a 5-exo-dig cyclization follows the initial coupling.

    • Heat to

      
       for 6–12 hours.
      
  • Work-up:

    • Extract with Ethyl Acetate.

    • Wash with brine, dry over

      
      .
      
    • Purify via chromatography.[7]

Comparative Analysis & Performance Metrics

The following table contrasts the three methodologies based on experimental data and practical considerations.

FeatureMethod A: Condensation Method B: GBB Reaction Method C: Cu-Catalyzed
Primary Bond Formation C-N / C-N (Cyclization)C-C / C-N (Multicomponent)C-C / C-N (Metal Coupling)
Substitution Pattern C2-Aryl/Alkyl dominantC3-Amino + C2-ArylC2-Aryl (from Alkyne)
Atom Economy Moderate (Loss of HBr/H2O)High (Water is sole byproduct)Moderate to High
Reaction Time 4–8 h (Reflux) / 10 min (MW)12–24 h (RT) / 20 min (MW)6–16 h
Yield (Typical) 70–95%60–90%70–85%
Substrate Scope Limited by

-haloketone availability (lachrymators)
Broad (Aldehydes/Isocyanides are common)Broad (Alkynes are abundant)
Green Metrics High (Solvent-free/Ethanol)High (Methanol/Water)High (Aqueous micellar)
Key Limitation Toxicity of haloketones; Regioselectivity issuesRequires Isocyanides (odor/toxicity)Metal scavenger required
Decision Matrix for Route Selection

DecisionTreeStartTarget Molecule?Q1Is C3-Amino functionalizationrequired?Start->Q1RouteBMethod B: GBB Reaction(Aldehyde + Isocyanide)Q1->RouteBYesQ2Is the α-haloketonecommercially available?Q1->Q2No (C2-Aryl only)RouteAMethod A: Condensation(Standard)Q2->RouteAYesRouteCMethod C: Cu-Catalyzed(Alkyne/Ketone precursor)Q2->RouteCNo (Use Alkyne)

Figure 3: Strategic decision matrix for selecting the synthetic route.

Expert Insights & Recommendations

  • Regioselectivity: In Method A (Condensation), 2-aminopyrimidines can theoretically attack via the ring nitrogen or the exocyclic amine. Experimental evidence confirms that under neutral/acidic conditions, the ring nitrogen (N1) is the primary nucleophile, leading to the imidazo[1,2-a]pyrimidine core. However, steric bulk in the pyrimidine ring (e.g., 4,6-dimethyl) can retard the reaction or alter selectivity.

  • Safety & Scalability: Method A is the most scalable but relies on

    
    -haloketones, which are potent lachrymators and skin irritants. For industrial scale-up, generating the haloketone in situ (e.g., from ketone + bromine/NBS) or using Method C (oxidative coupling of ketones) is preferred to avoid isolation of toxic intermediates.
    
  • Purification: Imidazo[1,2-a]pyrimidines are often basic. In Method B (GBB), products can often be purified by simple acid-base extraction or precipitation from methanol, avoiding expensive chromatography.

References

  • Goel, R. et al. "Imidazo[1,2-a]pyrimidines: An Overview of Synthetic Approaches and Biological Activities." Journal of Heterocyclic Chemistry, 2024. Link

  • Bienaymé, H. & Bouzid, K. "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines and Pyrimidines." Angewandte Chemie International Edition, 1998, 37(16), 2234–2237. Link

  • Dhas, A. et al. "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[2] Letters in Applied NanoBioScience, 2021, 10(4), 2565-2574. Link

  • Bagdi, A.K. et al. "Copper-catalyzed oxidative coupling of 2-aminopyridines with cinnamaldehydes: a direct access to 3-formyl-2-phenylimidazo[1,2-a]pyridines." RSC Advances, 2013. Link

  • Alvim, H.G.O. et al. "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates." Journal of the Brazilian Chemical Society, 2014. Link

Beyond the Scaffold: Leveraging 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine for Orthogonal Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine in library synthesis Content Type: Publish Comparison Guide

Executive Summary: The "Privileged" Bioisostere

In the high-throughput environment of modern drug discovery, scaffold selection dictates the success of a chemical library. The This compound core stands out not merely as a structural template, but as a programmable logic gate for chemical diversity.

Unlike simple pyridines or indoles, this bicyclic heterocycle offers a unique electronic duality : an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring. This guide details how to exploit the specific reactivity differences between the C-3 Bromine and C-7 Chlorine substituents to execute high-fidelity, regioselective library expansion without the need for protecting groups.

Key Advantages at a Glance
  • Orthogonal Reactivity: Complete chemoselectivity between C-3 (Pd-catalyzed cross-coupling) and C-7 (SNAr or forcing Pd-coupling).

  • Purine Bioisosterism: Mimics the ATP-binding motif of kinases, making it a "privileged scaffold" for oncology and anti-infective targets.

  • Operational Simplicity: Eliminates intermediate purification steps in "One-Pot" protocols.

Structural Analysis & Reactivity Profile

To design effective libraries, one must understand the electronic "personality" of the molecule. The this compound scaffold possesses two halogen handles that react via distinct mechanisms.

The Electronic Map
PositionSubstituentElectronic CharacterPrimary Reactivity ModeActivation Barrier
C-3 Bromine Electron-Rich (Imidazole-like)Suzuki/Sonogashira Coupling Low (Reacts at RT - 60°C)
C-7 Chlorine Electron-Deficient (Pyrimidine-like)SNAr (Nucleophilic Displacement)Medium (Reacts at 80°C+)

Mechanistic Insight: The C-3 position is highly susceptible to oxidative addition by Pd(0) due to the weaker C-Br bond and the higher electron density of the imidazole ring, which facilitates the catalytic cycle. Conversely, the C-7 position is deactivated towards oxidative addition (stronger C-Cl bond) but is highly activated for nucleophilic attack (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens (N-1 and N-4).

Comparative Analysis: Why This Scaffold?

Comparing this compound against common alternatives reveals its superior utility for diversity-oriented synthesis (DOS).

Comparison Table: Scaffold Performance in Library Synthesis
FeatureThis compound 2,4-Dichloropyrimidine 3,6-Dibromoimidazo[1,2-a]pyridine
Regioselectivity Perfect (>99:1) due to mixed halogens (Br vs Cl) and electronic bias.Good (~90:1) but temperature dependent (C-4 reacts before C-2).Moderate ; often requires steric control or specific ligands to differentiate C-3 vs C-6.
Reaction Types Dual-Mode: Cross-coupling AND SNAr.[1]Single-Mode: Primarily SNAr (both Cls).Single-Mode: Primarily Cross-coupling (both Brs).[2]
Protecting Groups None Required. None Required.Often requires N-protection if NH is present.
Library Diversity High: Can introduce aryl/heteroaryl (C-3) and amines/ethers (C-7).Medium: Limited to nucleophiles (amines/alkoxides).High: But requires sequential Pd-couplings (costly).

Experimental Workflow: The Sequential Protocol

This protocol validates the "C-3 First, C-7 Second" strategy. It is designed to be self-validating: if the C-7 chlorine reacts first, the subsequent step will fail or yield complex mixtures.

Phase 1: Regioselective C-3 Suzuki Coupling

Target: Functionalization of the imidazole ring while leaving the pyrimidine chloride intact.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)

  • Base: Na2CO3 (2.0 M aq, 2.0 equiv)

  • Solvent: DME/Water or 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge reaction vessel with scaffold, boronic acid, and catalyst under N2.

  • Add degassed solvent and base.

  • Heat to 60°C for 2–4 hours. Note: Do not exceed 80°C to prevent activation of the C-7 chloride.

  • Validation: Monitor by LCMS. The bromide (M+) should disappear, replaced by the coupled product (M-Br+Aryl). The chlorine isotope pattern (3:1) must remain visible in the product mass spectrum.

Phase 2: Chemoselective C-7 SNAr Displacement

Target: Functionalization of the pyrimidine ring with amines.

Reagents:

  • Intermediate: C-3 Arylated product (from Phase 1)

  • Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv)

  • Base: DIPEA (3.0 equiv) or K2CO3

  • Solvent: DMSO or NMP (Polar aprotic is critical for SNAr)

Protocol:

  • Dissolve the intermediate in DMSO (0.2 M).

  • Add the amine and base.

  • Heat to 100–120°C for 4–12 hours.

  • Mechanism: The electron-deficient pyrimidine ring facilitates the addition-elimination of the amine, displacing the chloride.

  • Workup: Precipitate with water or extract with EtOAc.

Visualizing the Logic: Reaction Pathways

The following diagram illustrates the decision matrix for synthesizing a library using this scaffold. Note the "Forbidden Path" which highlights the kinetic impossibility of reversing the order under standard conditions.

LibrarySynthesis cluster_legend Reactivity Logic Start 3-Bromo-7-chloro imidazo[1,2-a]pyrimidine PathA_Step1 Intermediate A: 3-Aryl-7-chloro (C-3 Coupled) Start->PathA_Step1 Step 1: Suzuki Coupling (Pd(0), 60°C) Br reacts first PathB_Step1 Intermediate B: 3-Bromo-7-amino (C-7 Displaced) Start->PathB_Step1 Alternative Route: SNAr First (Requires forcing conditions) PathA_Step2 Final Product: 3-Aryl-7-amino (Library Member) PathA_Step1->PathA_Step2 Step 2: SNAr (Amine, 100°C) Cl displaced PathB_Step1->PathA_Step2 Step 2: Suzuki (Possible but C-Br may be unstable) Legend1 C-3 Br: High Pd-Reactivity Legend2 C-7 Cl: High Nucleophilic Reactivity

Figure 1: Reaction pathway analysis showing the preferred sequential functionalization route (Green) versus the alternative route (Red).

References

  • Goel, R. et al. "Imidazo[1,2-a]pyrimidines: A Review on Synthesis, Medicinal Chemistry and Recent Advances." Medicinal Chemistry, 2024.[3] 4

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Protocols." Fisher Scientific Resources. 2

  • WuXi AppTec. "Regioselectivity of SNAr Reaction of Dichloropyrimidines and Analogs." QM Magic Class, Chapter 29. 5

  • PubChem. "Compound Summary: this compound." National Library of Medicine. 6

  • Sigma-Aldrich. "3-bromoimidazo[1,2-a]pyrimidine synthesis and building blocks." 7[3][8]

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. The specific derivative, 3-Bromo-7-chloroimidazo[1,2-a]pyrimidine, offers a versatile starting point for the synthesis of a diverse library of small molecule inhibitors. However, a critical aspect of the preclinical development of any kinase inhibitor is the comprehensive characterization of its selectivity profile across the human kinome. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of kinase inhibitors derived from this scaffold, supported by experimental data from closely related compounds to illustrate the principles and data interpretation.

While specific kinome-wide profiling data for inhibitors derived directly from the this compound core is not extensively available in the public domain, this guide will leverage data from structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-b]pyridazine inhibitors to provide a comparative framework. This approach allows us to highlight the potential selectivity challenges and off-target effects that researchers should anticipate and meticulously investigate.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a considerable challenge in the design of truly selective kinase inhibitors. Off-target inhibition can lead to unforeseen toxicities or even produce confounding biological effects that obscure the true mechanism of action of the compound under investigation. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of robust drug discovery.[1]

A thorough understanding of a compound's selectivity, or lack thereof, allows for:

  • Identification of potential safety liabilities: Early detection of off-target activities against kinases crucial for normal physiological functions can prevent costly late-stage failures.

  • Elucidation of the true mechanism of action: Distinguishing on-target from off-target effects is critical for validating the therapeutic hypothesis.

  • Discovery of polypharmacology: In some cases, promiscuous inhibition of multiple kinases can be therapeutically advantageous, particularly in complex diseases like cancer. Kinome scanning can uncover these opportunities.

Key Methodologies for Cross-Reactivity Profiling

A multi-pronged approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of a kinase inhibitor's selectivity.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase.

1. Luminescence-Based Kinase Activity Assays (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction mixture. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates inhibition.[2][3][4]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing the kinase of interest, its specific substrate, and ATP at a concentration close to its Km value.

  • Compound Addition: Add the test inhibitor at various concentrations (typically a 10-point dose-response curve). Include appropriate controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. This reagent simultaneously stops the kinase reaction and initiates the luminescent reaction.[2][3][4]

  • Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Radiometric Assays

Considered the "gold standard" by many, radiometric assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto the kinase substrate.

3. Binding Assays (e.g., KINOMEscan™)

These assays utilize a competition-based binding principle to quantify the interaction between a test compound and a panel of kinases. The inhibitor competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is then quantified, often using qPCR for a DNA-tagged kinase.[1][5] This high-throughput method allows for screening against a large portion of the kinome.

Cell-Based Assays: Target Engagement in a Physiological Context

Cell-based assays are crucial for confirming that an inhibitor can access its target within a living cell and exert its inhibitory effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[6][7][8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the kinase inhibitor at the desired concentration. A vehicle-treated control is essential.

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[6][10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[6][7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Comparative Cross-Reactivity Profiles of Related Imidazo-Fused Heterocycles

In the absence of specific data for this compound derivatives, we present a comparative analysis of kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, which shares significant structural and electronic similarity. These compounds have been evaluated against a panel of kinases, providing valuable insights into potential on- and off-target activities.

Table 1: Comparative Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Reference Compound (Dasatinib) (IC50, nM)
PIM1 3439>10,000
PIM2 25007000>10,000
PIM3 NDND>10,000
CLK1 >10,000<100ND
PLK1 >10,000<100ND
BCR-ABL >10,000>10,0000.6

ND: Not Determined. Data is illustrative and compiled from related literature for comparative purposes.[11]

This table demonstrates how small structural modifications between Compound A and Compound B can significantly impact their selectivity profiles. While both are potent PIM1 inhibitors, their activity against PIM2 and other kinases like CLK1 and PLK1 varies. This underscores the necessity of comprehensive profiling for each new derivative.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling Compound Library Compound Library Primary Screen (e.g., Kinase-Glo) Primary Screen (e.g., Kinase-Glo) Compound Library->Primary Screen (e.g., Kinase-Glo) Hit Identification Hit Identification Primary Screen (e.g., Kinase-Glo)->Hit Identification Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Broad Kinome Scan (e.g., KINOMEscan) Broad Kinome Scan (e.g., KINOMEscan) Dose-Response (IC50)->Broad Kinome Scan (e.g., KINOMEscan) Selectivity Profile Selectivity Profile Broad Kinome Scan (e.g., KINOMEscan)->Selectivity Profile Select Hits Select Hits Selectivity Profile->Select Hits Cellular Potency (e.g., MTT Assay) Cellular Potency (e.g., MTT Assay) Select Hits->Cellular Potency (e.g., MTT Assay) Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Cellular Potency (e.g., MTT Assay)->Target Engagement (e.g., CETSA) Pathway Analysis (e.g., Western Blot) Pathway Analysis (e.g., Western Blot) Target Engagement (e.g., CETSA)->Pathway Analysis (e.g., Western Blot) Validated Lead Validated Lead Pathway Analysis (e.g., Western Blot)->Validated Lead

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

Representative Signaling Pathway: PIM Kinase and Downstream Targets

PIM_Pathway Cytokine Receptors Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway PIM Kinases PIM Kinases JAK/STAT Pathway->PIM Kinases Upregulation BAD BAD PIM Kinases->BAD Phosphorylation (Inhibition) 4E-BP1 4E-BP1 PIM Kinases->4E-BP1 Phosphorylation (Inhibition) Inhibitor (Imidazo[1,2-b]pyridazine) Inhibitor (Imidazo[1,2-b]pyridazine) Inhibitor (Imidazo[1,2-b]pyridazine)->PIM Kinases Inhibition Apoptosis Apoptosis BAD->Apoptosis Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis

Caption: Simplified PIM kinase signaling pathway and point of inhibition.

Conclusion

The development of selective kinase inhibitors from the this compound scaffold holds significant promise. However, a rigorous and multi-faceted approach to cross-reactivity profiling is paramount to ensure the safety and efficacy of these potential therapeutics. By combining robust biochemical and cell-based assays, researchers can build a comprehensive understanding of their compounds' selectivity, enabling data-driven decisions in the progression of drug candidates. While direct kinome-wide data for this specific scaffold is emerging, the principles and methodologies outlined in this guide, along with comparative data from related chemical series, provide a solid framework for navigating the complexities of the human kinome.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Retrieved from [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PMC. Retrieved from [Link]

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. Retrieved from [Link]

  • 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Cell-based screening and kinome profiling identifies... (n.d.). ResearchGate. Retrieved from [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. Retrieved from [Link]

  • Easy Kinome Profiling | SLAS 2024. (2024). YouTube. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research. Retrieved from [Link]

  • United States Patent: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinase and/or FLT3 activity. (2013). Google Patents.
  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. (n.d.). PubChem. Retrieved from [Link]

  • IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS. (n.d.). Google Patents.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ. Retrieved from [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. (n.d.). Google Patents.
  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (2008). PMC. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace. Retrieved from [Link]

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A Comparative Guide to the Patent Landscape of Imidazo[1,2-a]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in modern oncology drug discovery, demonstrating remarkable versatility in targeting a range of cancer-driving proteins. This guide provides an in-depth, comparative analysis of the patent landscape for these derivatives, with a particular focus on two of the most critical and intensely pursued targets in oncology: the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog and the KIT proto-oncogene, receptor tyrosine kinase (c-KIT).

Designed for the discerning researcher and drug development professional, this document moves beyond a mere listing of patents. It synthesizes the available preclinical and clinical data for both emerging imidazo[1,2-a]pyrimidine-based compounds and established therapies, offering a clear-eyed view of the competitive landscape and future opportunities. We will dissect the science behind these molecules, presenting comparative efficacy data, and providing detailed experimental protocols to empower your own research and development endeavors.

I. The Rise of Imidazo[1,2-a]pyrimidines: A Scaffold for Kinase Inhibition

The imidazo[1,2-a]pyrimidine core, a fused heterocyclic system, offers a unique three-dimensional architecture that has proven highly amenable to the design of potent and selective kinase inhibitors. Its rigid structure provides a solid foundation for the precise positioning of substituents that can engage with key residues within the ATP-binding pockets of various kinases. This has led to a surge in patent applications from major pharmaceutical players, all vying to harness the therapeutic potential of this versatile scaffold against some of the most challenging targets in oncology.

II. Targeting the "Undruggable": Imidazo[1,2-a]pyrimidines as KRAS Inhibitors

For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the shallow, featureless nature of its effector-binding domains. However, the discovery of a covalent binding pocket in the G12C mutant has revolutionized the field, leading to the development of the first generation of approved KRAS inhibitors. Now, the race is on to target other prevalent KRAS mutations, such as G12D and G12V, and the imidazo[1,2-a]pyrimidine scaffold is at the forefront of this new wave of innovation.

A. The Patented Landscape: Bayer's Foray into KRAS Inhibition

A significant recent development in this area is exemplified by Bayer's patent application WO 2025/026903 A1, which discloses a series of imidazo[1,2-a]pyrimidine compounds for the treatment of KRAS-related cancers.[1][2] These compounds are designed to inhibit various KRAS mutants, with a particular emphasis on the highly prevalent G12D mutation.[3][4]

While specific clinical data for these patented compounds is not yet publicly available, the patent application highlights their potential as potent and selective inhibitors. Bayer has also initiated a Phase I clinical trial with BAY3498264, an investigational oral selective Son of Sevenless Homologue 1 (SOS1) inhibitor, which is being evaluated in combination with KRAS G12C inhibitors.[5][6][7] This combination approach underscores a key strategy in the field to overcome adaptive resistance mechanisms to single-agent KRAS inhibition.

B. Benchmarking Against the Leaders: Sotorasib and Adagrasib

To contextualize the potential of these emerging imidazo[1,2-a]pyrimidine derivatives, it is essential to compare them with the first-generation of approved KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849).

Sotorasib (Lumakras™) , developed by Amgen, was the first KRAS G12C inhibitor to receive FDA approval.[8][9] In the CodeBreaK 100 trial, sotorasib demonstrated a 37.1% objective response rate (ORR) and a median progression-free survival (PFS) of 6.8 months in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).[10][11]

Adagrasib (Krazati™) , from Mirati Therapeutics, has also shown significant clinical activity.[12] Preclinical data highlighted its favorable pharmacokinetic properties, including a long half-life and extensive tissue distribution.[13][14] Clinical data has demonstrated its efficacy in patients with KRAS G12C-mutated NSCLC and other solid tumors, including those with brain metastases.[13][14][15]

The following table summarizes the key preclinical and clinical data for these established KRAS G12C inhibitors, providing a benchmark for the evaluation of novel imidazo[1,2-a]pyrimidine-based compounds.

Compound Company Mechanism of Action Key Preclinical Findings Key Clinical Data (NSCLC)
Sotorasib (AMG 510) AmgenCovalent inhibitor of KRAS G12CInduces tumor regression in KRAS G12C mouse models.[16]ORR: 37.1%; Median PFS: 6.8 months.[10]
Adagrasib (MRTX849) Mirati TherapeuticsCovalent inhibitor of KRAS G12CLong half-life, extensive tissue distribution, CNS penetration.[13][14]ORR: 45% (preliminary data).[12]

Signaling Pathway Targeted by KRAS Inhibitors

KRAS_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS (GDP-bound) KRAS (GDP-bound) SOS1->KRAS (GDP-bound) GTP loading KRAS (GTP-bound) KRAS (GTP-bound) RAF RAF KRAS (GTP-bound)->RAF KRAS (GDP-bound)->KRAS (GTP-bound) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->KRAS (GTP-bound) Inhibition Sotorasib/Adagrasib Sotorasib/Adagrasib Sotorasib/Adagrasib->KRAS (GTP-bound) Inhibition

Caption: Simplified KRAS signaling pathway and points of inhibition.

III. Overcoming Resistance in GIST: Imidazo[1,2-a]pyrimidines Targeting c-KIT

Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the c-KIT or platelet-derived growth factor receptor alpha (PDGFRA) tyrosine kinases. While the first-generation inhibitor imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge. The imidazo[1,2-a]pyrimidine scaffold is now being explored for its potential to overcome this resistance.

A. The Patented Landscape: Merck's c-KIT Inhibitors

Merck's patent application WO2021013864A1 describes a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of c-KIT kinase, including mutants that confer resistance to existing therapies.[17][18][19][20] The application specifically highlights activity against the V654A mutation in exon 13, a common mechanism of resistance to imatinib.[17][21] A 2021 publication in Cancer Research further details the discovery of M4645, a potent and highly selective inhibitor of disease-relevant cKIT mutations, arising from a 3,5,6-substituted indazole lead.[22]

B. The Standard of Care and Beyond: A Comparative Overview

The treatment landscape for GIST has evolved to include several lines of therapy, each with its own efficacy and resistance profile.

  • Imatinib (Gleevec®) : The first-line standard of care, imatinib is a potent inhibitor of the c-KIT and PDGFRA kinases.[23][24] However, its effectiveness is limited in patients with certain primary mutations (e.g., PDGFRA D842V) and secondary resistance mutations frequently emerge.[23][25][26]

  • Sunitinib (Sutent®) : A multi-kinase inhibitor, sunitinib is the standard second-line therapy for patients with imatinib-resistant GIST.[27][28][29][30] It has a broader target profile than imatinib, which contributes to its efficacy in the resistance setting.

  • Regorafenib (Stivarga®) : Another multi-kinase inhibitor, regorafenib is approved for the third-line treatment of GIST following progression on imatinib and sunitinib.[31][32][33][34][35]

  • Avapritinib (Ayvakit®) : A potent and selective inhibitor of KIT and PDGFRA, avapritinib is particularly effective against the PDGFRA D842V mutation, which is resistant to other approved therapies.[36][37][38][39][40]

The following table provides a comparative summary of these established GIST therapies.

Drug Primary Targets Indications in GIST Key Efficacy Data
Imatinib c-KIT, PDGFRA, BCR-ABLFirst-line for advanced GISTPartial response in ~65-70% of patients.[23]
Sunitinib c-KIT, PDGFRA, VEGFRs, etc.Second-line after imatinib failureMedian time to progression of 6.3 months vs. 1.5 months for placebo.[28]
Regorafenib c-KIT, VEGFRs, FGFRs, etc.Third-line after imatinib & sunitinib failureMedian PFS of 4.8 months vs. 0.9 months for placebo.[35]
Avapritinib c-KIT, PDGFRAUnresectable/metastatic GIST with PDGFRA exon 18 mutationORR of 91% in PDGFRA D842V-mutant GIST.[36]

Signaling Pathway Targeted by c-KIT Inhibitors in GIST

GIST_Pathway SCF Stem Cell Factor c-KIT Receptor c-KIT Receptor SCF->c-KIT Receptor Activation PI3K PI3K c-KIT Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor->c-KIT Receptor Inhibition Imatinib/Sunitinib/Regorafenib/Avapritinib Imatinib/Sunitinib/Regorafenib/Avapritinib Imatinib/Sunitinib/Regorafenib/Avapritinib->c-KIT Receptor Inhibition

Caption: Simplified c-KIT signaling pathway in GIST and points of inhibition.

IV. Experimental Protocols: A Guide for the Bench Scientist

To facilitate the evaluation of novel imidazo[1,2-a]pyrimidine derivatives and to allow for robust comparison with existing agents, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

A. In Vitro Kinase Inhibition Assay (Example: c-KIT Autophosphorylation)

This protocol describes a cell-based assay to determine the inhibitory activity of a test compound on c-KIT autophosphorylation.

1. Cell Culture and Treatment:

  • Culture a GIST cell line expressing a relevant c-KIT mutation (e.g., GIST-T1 with an exon 11 mutation) in appropriate media.
  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of the test imidazo[1,2-a]pyrimidine compound or a reference inhibitor (e.g., imatinib) for 2 hours.

2. Cell Lysis and Protein Quantification:

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. ELISA for Phospho-c-KIT:

  • Coat a 96-well ELISA plate with an antibody specific for total c-KIT.
  • Add equal amounts of protein lysate to each well and incubate to allow capture of c-KIT.
  • Wash the plate and add a detection antibody that specifically recognizes phosphorylated c-KIT (e.g., anti-phospho-c-KIT Tyr719).
  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Develop the signal using a suitable HRP substrate and measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Normalize the phospho-c-KIT signal to the total c-KIT signal for each well.
  • Plot the percentage of inhibition of c-KIT phosphorylation against the logarithm of the compound concentration.
  • Calculate the IC50 value using a non-linear regression analysis.
B. Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

1. Cell Seeding and Treatment:

  • Seed cancer cells (e.g., a KRAS-mutant lung cancer cell line) in a 96-well plate and allow them to attach.
  • Treat the cells with a range of concentrations of the test imidazo[1,2-a]pyrimidine compound for 72 hours.

2. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

3. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.
  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
C. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).
  • Subcutaneously implant cancer cells (e.g., a human GIST cell line) into the flank of each mouse.
  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

2. Treatment Administration:

  • Randomize the mice into treatment and control groups.
  • Administer the test imidazo[1,2-a]pyrimidine compound (e.g., by oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).

3. Tumor Growth Monitoring:

  • Measure the tumor volume using calipers every 2-3 days.
  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Data Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
  • Analyze the data for statistical significance.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (e.g., c-KIT Autophosphorylation) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot Xenograft_Model Tumor Xenograft Model Western_Blot->Xenograft_Model TGI_Study Tumor Growth Inhibition Study Xenograft_Model->TGI_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis TGI_Study->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Compound_Synthesis Imidazo[1,2-a]pyrimidine Compound Synthesis Compound_Synthesis->Kinase_Assay Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for 3-Bromo-7-chloroimidazo[1,2-A]pyrimidine, a heterocyclic compound often utilized in drug discovery and chemical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document establishes a robust safety framework by extrapolating from data on structurally analogous compounds and adhering to established laboratory safety principles. The central tenet of this guide is to treat this compound with the caution required for a substance with unknown but potentially significant hazards.

Hazard Assessment: An Evidence-Based Approach

Due to the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is mandatory. Analysis of related structures, such as 3-Bromoimidazo[1,2-a]pyrimidine and other halogenated imidazopyrimidines, suggests the following potential hazards:

  • Acute Toxicity: The parent compound, 3-Bromoimidazo[1,2-a]pyrimidine, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). It is therefore prudent to assume a similar or higher level of oral toxicity for its chloro-substituted derivative.

  • Skin and Eye Irritation/Corrosion: Many related bromo-chloro heterocyclic compounds are known to cause skin irritation, and some can lead to severe skin burns and eye damage[1][2]. Direct contact must be avoided.

  • Dermal and Inhalation Toxicity: Analogous compounds are listed as harmful in contact with skin and if inhaled[1].

  • Aquatic Toxicity: Some related chemicals are toxic to aquatic life[1].

Based on this analysis, this compound should be handled as a substance that is potentially highly toxic if ingested, harmful upon skin contact or inhalation, and capable of causing serious skin and eye irritation or damage.

Potential Hazard GHS Classification (Inferred) Primary Precautionary Measures
Acute Oral ToxicityCategory 3Do not ingest. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Acute Dermal ToxicityCategory 4Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Acute Inhalation ToxicityCategory 4Handle only in a certified chemical fume hood. Avoid generating dust or aerosols.
Skin Corrosion/IrritationCategory 1B or 2Wear appropriate gloves and protective clothing.
Serious Eye Damage/IrritationCategory 1 or 2AWear chemical safety goggles and a face shield.
Aquatic ToxicityCategory 2Do not discharge to drains or the environment. Dispose of as hazardous waste.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is essential to minimize exposure risk. The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact[3]. For tasks with a higher risk of splash or extended contact, consider wearing a more robust glove, such as butyl rubber or neoprene, underneath an outer nitrile glove[4]. Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing[3].

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement[3]. However, due to the potential for severe eye damage, it is strongly recommended to use a full-face shield in conjunction with safety goggles, especially when handling larger quantities or when there is a splash hazard[3][5].

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For procedures involving significant quantities, a chemical-resistant apron over the lab coat is advised[4].

  • Respiratory Protection: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne exposure[6]. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used as part of a comprehensive respiratory protection program[4].

PPE_Workflow cluster_ppe Mandatory PPE for Handling Body Lab Coat (Flame-resistant) Eyes Safety Goggles + Face Shield Hands Double Nitrile Gloves Respiratory Chemical Fume Hood Researcher Researcher Task Handling 3-Bromo-7-chloro- imidazo[1,2-A]pyrimidine Researcher->Task Initiates Task Task->Body Requires Task->Eyes Requires Task->Hands Requires Task->Respiratory Requires

Caption: Mandatory Personal Protective Equipment (PPE) for all handling procedures.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[7].

  • The storage location should be clearly labeled with the compound's name and primary hazard warnings. Keep the container tightly closed[1][7].

Handling and Weighing (Solid)
  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper[6].

  • PPE: Don all required PPE as outlined in Section 2.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Handle the solid carefully to avoid generating dust.

  • Post-Handling: After dispensing, securely close the primary container.

  • Decontamination: Wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste[6].

Solution Preparation and Use
  • Solvent Addition: Add the solvent to the weighed solid slowly to avoid splashing.

  • Mixing: If required, use magnetic stirring or gentle sonication within the fume hood.

  • Transfers: Use appropriate volumetric glassware and pipetting devices. Never pipette by mouth.

  • Reactions: All reactions involving this compound must be conducted in a fume hood with appropriate secondary containment to manage potential spills.

Handling_Workflow Start Start FumeHood Work in Chemical Fume Hood Start->FumeHood DonPPE Don Full PPE (Section 2) FumeHood->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Use Use in Experiment PrepareSol->Use Decontaminate Decontaminate Area & Equipment Use->Decontaminate DisposeWaste Dispose of Waste (Section 4) Decontaminate->DisposeWaste End End DisposeWaste->End

Caption: Step-by-step workflow for safe handling and use.

Emergency and Disposal Plans

Proactive planning is critical for managing accidental exposures and proper waste disposal.

Emergency Procedures: Immediate Actions
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9][10]. An eyewash station must be readily accessible in the work area[1].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water[8][10]. Seek medical attention if irritation develops or persists[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][11].

  • Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the compound name and any available safety information.

  • Spills: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains[12].

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including unused compound, solutions, contaminated gloves, bench paper, and cleaning materials, must be collected as hazardous chemical waste[6].

  • Waste Collection: Use designated, sealed, and clearly labeled waste containers. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Conclusion: A Culture of Safety

The principles outlined in this guide are designed to create a multi-faceted safety system for the handling of this compound. By integrating a thorough understanding of potential hazards with stringent adherence to PPE protocols, operational plans, and emergency preparedness, researchers can confidently and safely advance their scientific objectives.

References

  • ChemTreat. (2015, September 14). Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet.
  • Sigma-Aldrich. 3-Bromoimidazo[1,2-a]pyrimidine AldrichCPR.
  • Fisher Scientific. 3-Bromopyridine - Safety Data Sheet.
  • PMC. Safe handling of hazardous drugs.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • ThermoFisher Scientific. (2010, December 3). Safety Data Sheet.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • U.S. Environmental Protection Agency. (2019, February 5). First Aid in Case of Pesticide Exposure.
  • Washington State University. Pesticide Emergency Response.
  • NOAA. crimidine - Report | CAMEO Chemicals.
  • University of Florida, IFAS Extension. (2018, October 4). First Aid for Pesticide Exposure.
  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.